3-amino-4-octanol
Description
The exact mass of the compound 3-Aminooctan-4-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-aminooctan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO/c1-3-5-6-8(10)7(9)4-2/h7-8,10H,3-6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZILZSKKSPIKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(CC)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80889259 | |
| Record name | 4-Octanol, 3-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80889259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 4-Octanol, 3-amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1001354-72-8 | |
| Record name | 3-Amino-4-octanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001354-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Octanol, 3-amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1001354728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Octanol, 3-amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Octanol, 3-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80889259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Aminooctan-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.361 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-amino-4-octanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-amino-4-octanol (CAS No. 1001354-72-8) is an organic compound containing both an amino and a hydroxyl functional group.[1][2] This bifunctionality makes it a valuable intermediate in organic synthesis, with applications in the development of pharmaceuticals, materials, and fine chemicals.[1][3] Its structure, featuring two chiral centers, allows for the existence of four distinct stereoisomers, offering possibilities for stereoselective synthesis and applications.[4] This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and an analysis of its spectroscopic characteristics.
Chemical and Physical Properties
This compound is a colorless liquid under standard conditions.[1] The presence of both a polar amino group and a hydroxyl group allows for hydrogen bonding, influencing its solubility and boiling point.[1][3] The amino group imparts basic properties to the molecule.[1]
Identifiers and General Properties
| Property | Value | Reference |
| CAS Number | 1001354-72-8 | [1][5] |
| Molecular Formula | C₈H₁₉NO | [1][5] |
| Molecular Weight | 145.24 g/mol | [4][5] |
| IUPAC Name | 3-aminooctan-4-ol | [6] |
| Canonical SMILES | CCCCC(C(CC)N)O | [6] |
| InChI Key | AHZILZSKKSPIKM-UHFFFAOYSA-N | [4][6] |
| Synonyms | 4-Octanol, 3-amino-; Corrguard EXT | [1][6] |
Physicochemical Data
| Property | Value | Conditions | Reference |
| Density | 0.893 g/cm³ | [1][5] | |
| Boiling Point | 244 °C | [1][5] | |
| Flash Point | 101 °C | [1][5] | |
| Vapor Pressure | 2.8 Pa | at 20 °C | [1][5] |
| Water Solubility | 43 g/L | at 25 °C | [1][5] |
| pKa | 12.95 ± 0.45 | Predicted | [5] |
| LogP | 1.97510 | [1][5] | |
| Topological Polar Surface Area | 46.3 Ų | [6] |
Synthesis and Experimental Protocols
The primary synthetic route to this compound involves a two-step process. The first step is a Henry reaction (also known as a nitroaldol reaction) between 1-nitropropane and valeraldehyde to form the precursor, 3-nitro-4-octanol.[2][7] The second step is the catalytic hydrogenation of the nitro group to yield the final amino alcohol product.[5]
Protocol 1: Synthesis of 3-nitro-4-octanol (Henry Reaction)
This protocol is based on the general principles of the Henry reaction for producing nitroalcohols.[2][7] The reaction involves the base-catalyzed condensation of 1-nitropropane and valeraldehyde.[7] The use of a two-phase system (organic and aqueous) has been shown to improve reaction rates.[7]
Materials:
-
1-nitropropane
-
Valeraldehyde
-
Methanol
-
10% Aqueous Sodium Hydroxide (NaOH)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottomed flask, magnetic stirrer, addition funnel, thermocouple
Procedure:
-
Equip a 1-liter, three-necked round-bottomed flask with a magnetic stirrer, a thermocouple, an addition funnel, and a nitrogen inlet.
-
Charge the flask with 1-nitropropane (3.37 mols) and methanol (150 g).[5] Stir the mixture under a nitrogen atmosphere.
-
Prepare the catalyst by mixing an aqueous sodium hydroxide solution (e.g., 16 g of a 10% solution).[5]
-
Slowly add the valeraldehyde to the reaction mixture via the addition funnel over a period of 1-2 hours, maintaining the reaction temperature between 20-30 °C using a water bath if necessary.
-
After the addition is complete, add the caustic catalyst to the flask.[5] The reaction color will typically change to orange, and a slight exotherm may be observed.[5]
-
Allow the reaction to stir at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, neutralize the reaction mixture with dilute hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude 3-nitro-4-octanol.
-
The crude product can be purified by vacuum distillation or column chromatography.
Protocol 2: Synthesis of this compound (Catalytic Hydrogenation)
This protocol details the reduction of the nitro intermediate to the final amine product using Raney Nickel as a catalyst.[5]
Materials:
-
3-nitro-4-octanol
-
Methanol (MeOH)
-
Raney Nickel (e.g., Grace 3201), as a slurry in water[4]
-
Hydrogen (H₂) gas
-
High-pressure autoclave (e.g., Parr Autoclave)
Procedure:
-
Carefully wash the Raney Nickel catalyst with methanol to remove water.
-
In a 2-liter stainless steel autoclave, load the washed Raney Nickel (e.g., 45 g dry weight) and methanol (300 g).[5]
-
Add the 3-nitro-4-octanol to the autoclave.
-
Seal the autoclave and purge the system first with nitrogen gas and then with hydrogen gas to remove any residual air.
-
Pressurize the autoclave with hydrogen gas to 600 psig.[5]
-
Begin stirring at 600 RPM and heat the reaction mixture to 40 °C.[5]
-
Maintain these conditions, monitoring the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.
-
Purge the autoclave with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite to carefully remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be kept wet at all times.
-
Rinse the filter cake with additional methanol.
-
Remove the methanol from the filtrate under reduced pressure using a rotary evaporator to yield this compound. The product can be further purified by vacuum distillation.
Spectroscopic and Analytical Data
Spectroscopic analysis is crucial for the structural confirmation of this compound. While experimental spectra are not widely published, predicted data based on established chemical principles provide a reliable reference.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.
Table 3: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃) [4]
| Predicted ¹H NMR Data | Predicted ¹³C NMR Data |
| Position | Approx. Chemical Shift (δ, ppm) |
| H-1 (CH₃) | ~0.90 |
| H-2 (CH₂) | ~1.55 |
| H-3 (CH-N) | ~2.80 |
| H-4 (CH-O) | ~3.50 |
| H-5 (CH₂) | ~1.40 |
| H-6 (CH₂) | ~1.30 |
| H-7 (CH₂) | ~1.30 |
| H-8 (CH₃) | ~0.90 |
| NH₂ | ~1.5-3.0 |
| OH | ~1.5-3.0 |
Note: The chemical shifts for NH₂ and OH protons are variable and depend on concentration and solvent.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy can confirm the presence of the key functional groups (O-H, N-H, C-O, C-N).
Table 4: Characteristic Vibrational Frequencies for this compound [4]
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |
| O-H Stretch | Alcohol | 3200–3600 | Strong, Broad | Weak |
| N-H Stretch | Primary Amine | 3300–3500 (two bands) | Medium | Medium |
| C-H Stretch | Alkyl (CH₂, CH₃) | 2850–2960 | Strong | Strong |
| N-H Bend (Scissoring) | Primary Amine | 1590–1650 | Medium to Strong | Weak |
| C-H Bend | Alkyl (CH₂, CH₃) | 1375–1470 | Medium | Medium |
| C-O Stretch | Secondary Alcohol | ~1100 | Strong | Weak |
| C-N Stretch | Aliphatic Amine | 1020–1250 | Medium to Weak | Medium |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Table 5: Predicted Collision Cross Section (CCS) Data for this compound Adducts [8]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 146.15395 | 137.7 |
| [M+Na]⁺ | 168.13589 | 142.3 |
| [M-H]⁻ | 144.13939 | 135.7 |
Conclusion
This compound is a versatile chemical intermediate with well-defined chemical and physical properties. Its synthesis is readily achievable through a two-step process involving a Henry reaction and subsequent nitro group reduction. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the fields of chemical synthesis and drug development to utilize this compound in their work. The presence of two chiral centers offers further opportunities for stereoselective applications, which remains a promising area for future research.
References
- 1. guidechem.com [guidechem.com]
- 2. Henry reaction - Wikipedia [en.wikipedia.org]
- 3. sdlookchem.com [sdlookchem.com]
- 4. This compound | 1001354-72-8 | Benchchem [benchchem.com]
- 5. US9034929B2 - Aminoalcohol and biocide compositions for aqueous based systems - Google Patents [patents.google.com]
- 6. 4-Octanol, 3-amino- | C8H19NO | CID 55284966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN102050741B - Process for producing nitroalcohols - Google Patents [patents.google.com]
- 8. PubChemLite - this compound (C8H19NO) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to 3-amino-4-octanol: Structure, Stereochemistry, and Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-amino-4-octanol is an organic compound featuring both an amino (-NH2) and a hydroxyl (-OH) group on an eight-carbon chain.[1] This bifunctional nature imparts properties of both amines and alcohols, such as basicity from the amino group and polarity and hydrogen bonding capability from the hydroxyl group.[1] Its molecular formula is C8H19NO.[2][3] The compound is a versatile chemical intermediate with significant potential in pharmaceuticals, materials science, and fine chemicals.[4][5] It is notably used as a corrosion inhibitor and pH stabilizer in long-lasting, bioresistant metalworking fluids.[4][6] This guide provides a comprehensive overview of its structure, stereochemistry, physicochemical properties, and detailed synthetic protocols.
Structure and Stereochemistry
The structure of this compound consists of an octanol backbone with an amino group substituted at the third carbon (C3) and a hydroxyl group at the fourth carbon (C4).
Chirality and Stereoisomerism
A critical feature of this compound is the presence of two chiral centers at positions C3 and C4.[4] This gives rise to a total of four possible stereoisomers. These isomers exist as two pairs of enantiomers. The spatial arrangement of the amino and hydroxyl groups determines the absolute configuration (R or S) at each stereocenter.[4]
The four stereoisomers are:
-
(3R, 4R)-3-amino-4-octanol
-
(3S, 4S)-3-amino-4-octanol
-
(3R, 4S)-3-amino-4-octanol
-
(3S, 4R)-3-amino-4-octanol
The (3R,4R) and (3S,4S) isomers are enantiomers of each other. Similarly, the (3R,4S) and (3S,4R) isomers form another enantiomeric pair. The relationship between any two stereoisomers that are not enantiomers is diastereomeric (e.g., (3R,4R) and (3R,4S)).[4] These stereoisomers can exhibit different physical, chemical, and biological properties, which is a crucial consideration in pharmaceutical applications.[4]
Physicochemical and Spectroscopic Data
This section summarizes the key physical, chemical, and predicted properties of this compound.
Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 1001354-72-8 | [2][3] |
| Molecular Formula | C8H19NO | [2][3] |
| Molecular Weight | 145.24 g/mol | [3][6] |
| Appearance | Liquid | [6] |
| Boiling Point | 244 °C | [3][5] |
| Density | 0.893 g/cm³ | [3][5] |
| Flash Point | 101 °C | [5][7] |
| Vapor Pressure | 2.8 Pa at 20 °C | [5][8] |
| Water Solubility | 43 g/L at 25 °C | [5][8] |
Predicted Properties and Spectroscopic Data
| Property / Data Type | Value / Prediction | Reference(s) |
| pKa (Predicted) | 12.95 ± 0.45 | [8] |
| LogP (Predicted) | 1.97510 | [7][8] |
| Mass Spectrometry | Predicted [M+H]⁺ at m/z 146.15395 | [4][9] |
| Predicted CCS ([M+H]⁺) | 137.7 Ų | [9] |
Experimental Protocols: Synthesis
A prevalent synthetic route to this compound involves a two-step process: the Henry reaction (nitro-aldol addition) to form a nitroalcohol intermediate, followed by the reduction of the nitro group.[4][10]
Step 1: Synthesis of 3-nitro-4-octanol via Henry Reaction
This step involves the base-catalyzed reaction of 1-nitropropane with valeraldehyde.[10][11] Research has shown that conducting this reaction in a two-phase system (water and an organic solvent) significantly increases the reaction rate compared to a single-phase organic system.[4][10]
Methodology:
-
Reactor Setup: A 1-liter, 3-necked round-bottom flask is equipped with a thermocouple, a magnetic stirrer, an addition funnel, and a nitrogen inlet.[11]
-
Initial Charge: 1-nitropropane (300 g, 3.37 mol) is charged into the flask and diluted with methanol (150 g).[11]
-
Catalyst Addition: A caustic catalyst solution is added (e.g., 16 g of 10% aqueous NaOH and 0.60 g of 50% aqueous NaOH).[11] The presence of a distinct water phase is crucial for accelerating the reaction.[4][10]
-
Reactant Addition: Valeraldehyde is added dropwise via the addition funnel to control the reaction exotherm.
-
Reaction Conditions: The reaction temperature is maintained between 10°C and 90°C, with a preferred range of 60°C to 70°C.[4]
-
Monitoring: The reaction progress is monitored over time by gas chromatography (GC) to determine the concentration of the product, 3-nitro-4-octanol.[10]
Comparative Data: Two-Phase vs. Single-Phase System for 3-nitro-4-octanol Synthesis [4]
| Reaction Time (hours) | Product Conc. (Two-Phase System, GC Area %) | Product Conc. (Single-Phase System, GC Area %) |
| 0.5 | 14.8 | 1.8 |
| 1.0 | 25.2 | 3.1 |
| 1.5 | 33.8 | 4.2 |
| 2.0 | 40.8 | 5.3 |
| 24.0 | 85.4 | 21.6 |
Step 2: Catalytic Hydrogenation to this compound
The nitroalcohol intermediate is reduced to the final amino alcohol product using catalytic hydrogenation. Raney Nickel is a common and effective catalyst for this transformation.[4][8][11]
Methodology:
-
Reactor Setup: A 2-liter stainless steel Parr Autoclave is used for the high-pressure hydrogenation.[11]
-
Catalyst Loading: The autoclave is loaded with Grace 3201 Raney Nickel (90 g wet, ~45 g dry) and methanol (300 g) as the solvent.[11]
-
Reactant Loading: The 3-nitro-4-octanol precursor is added to the autoclave.
-
System Purge: The sealed autoclave is purged first with nitrogen and then with hydrogen to remove air.[11]
-
Reaction Conditions: The system is pressurized with hydrogen to 600 psig, stirred at 600 RPM, and heated to 40°C. The reaction is typically run for around 4 hours.[8][11]
-
Workup: After the reaction is complete, the vessel is cooled, depressurized, and the catalyst is filtered off. The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified if necessary.
Applications and Future Outlook
This compound is recognized for its utility in various industrial applications. It serves as an effective component in metalworking fluids, providing excellent corrosion control and pH stability.[4] Its biodegradability and improved environmental, health, and safety profile make it a desirable alternative to traditional chemicals.[4] Furthermore, its potential as a building block in the synthesis of pharmaceuticals and other fine chemicals is a key area of ongoing development.[1][4][5] Recent advancements in its production aim to create more efficient and environmentally friendly technical routes, enhancing its purity and positioning it as a significant growth driver in the fine chemicals market.[4]
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound | 1001354-72-8 | Benchchem [benchchem.com]
- 5. sdlookchem.com [sdlookchem.com]
- 6. 4-Octanol, 3-amino- | C8H19NO | CID 55284966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. This compound|lookchem [lookchem.com]
- 9. PubChemLite - this compound (C8H19NO) [pubchemlite.lcsb.uni.lu]
- 10. CN102050741B - Process for producing nitroalcohols - Google Patents [patents.google.com]
- 11. US9034929B2 - Aminoalcohol and biocide compositions for aqueous based systems - Google Patents [patents.google.com]
Synthesis of 3-Amino-4-Octanol from 1-Nitropropane: A Technical Guide
This technical guide provides an in-depth overview of the synthetic pathway for producing 3-amino-4-octanol, a valuable β-amino alcohol, starting from 1-nitropropane. β-amino alcohols are crucial intermediates in the synthesis of various biologically active compounds and pharmaceuticals.[1][2] The synthesis involves a two-step process: a base-catalyzed Henry (nitroaldol) reaction to form a key intermediate, followed by the reduction of the nitro group to yield the final product.
This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow for researchers, scientists, and professionals in drug development.
Overall Synthetic Pathway
The synthesis of this compound from 1-nitropropane is achieved through a two-step reaction sequence. The first step involves the formation of a carbon-carbon bond via a Henry reaction between 1-nitropropane and pentanal. The resulting β-nitro alcohol, 4-nitro-3-octanol, is then reduced in the second step to yield the target this compound.
Caption: Two-step synthesis of this compound from 1-nitropropane.
Step 1: Henry Reaction (Nitroaldol Reaction)
The first step is a Henry reaction, also known as a nitroaldol reaction, which is a classic method for forming carbon-carbon bonds.[3][4][5][6] It involves the base-catalyzed addition of a nitroalkane (1-nitropropane) to an aldehyde (pentanal) to form a β-nitro alcohol.[3][4] Research has shown that the addition of water as a co-solvent can significantly improve the reaction rate for the synthesis of 3-nitro-4-octanol.[7]
Experimental Protocol: Synthesis of 4-Nitro-3-octanol
This protocol is adapted from a patented procedure that demonstrates an improved reaction rate.[7]
-
Reactor Setup: To a suitable reactor vessel, add 1.2 moles of 1-nitropropane.
-
Addition of Water: Add 0.4 moles of water to the 1-nitropropane.
-
Catalyst Addition: Introduce 0.04 moles of a tertiary amine catalyst, such as N,N-dimethyl-2-amino-2-methyl-1-propanol, followed by an additional 0.065 moles of water.
-
Reactant Addition: While stirring the nitropropane/catalyst/water mixture, add 1.0 mole of pentanal (valeraldehyde).
-
Reaction Conditions: Seal the reactor and place it in a temperature-controlled bath set to 65°C.
-
Reaction Time: Maintain the reaction at 65°C for 2 hours. Afterward, remove the reactor from the bath and allow the reaction to continue for a total of 24 hours at ambient temperature.
-
Work-up and Analysis: At specified time intervals, samples can be withdrawn and analyzed by Gas Chromatography (GC) to monitor the formation of the product, 3-nitro-4-octanol.[7]
Quantitative Data for Henry Reaction
| Parameter | Value | Molar Ratio (vs. Pentanal) |
| Reactants | ||
| Pentanal | 1.0 mole | 1.0 |
| 1-Nitropropane | 1.2 moles | 1.2 |
| Catalyst & Solvents | ||
| N,N-dimethyl-2-amino-2-methyl-1-propanol | 0.04 moles | 0.04 |
| Water (Total) | 0.465 moles | 0.465 |
| Reaction Conditions | ||
| Initial Temperature | 65 °C | N/A |
| Initial Reaction Time | 2 hours | N/A |
| Total Reaction Time | 24 hours | N/A |
Step 2: Reduction of 4-Nitro-3-octanol
The second and final step is the reduction of the nitro group in the intermediate 4-nitro-3-octanol to an amine group, yielding this compound. Catalytic hydrogenation is a highly effective method for this transformation.[8] Various reagents can achieve the reduction of nitro compounds, including catalytic hydrogenation with catalysts like Raney nickel, platinum on carbon, or using reducing agents such as iron metal in acid.[9][10][11]
Experimental Protocol: Synthesis of this compound
This protocol outlines a general procedure for the catalytic hydrogenation of a β-nitro alcohol.[8]
-
Reactor Charging: In a high-pressure autoclave, charge a solution of 4-nitro-3-octanol in a suitable solvent, such as methanol.
-
Catalyst Addition: Add Raney Nickel as the catalyst. The catalyst loading is typically a small percentage by weight of the nitro alcohol.
-
Hydrogenation: Seal the autoclave and purge it with nitrogen gas before introducing hydrogen (H₂). Pressurize the reactor to 60 bar with hydrogen.
-
Reaction Conditions: Heat the reaction mixture to 40-45°C while stirring vigorously to ensure good contact between the reactants, catalyst, and hydrogen gas.
-
Monitoring: Monitor the reaction progress by observing the uptake of hydrogen. The reaction is complete when hydrogen consumption ceases.
-
Work-up: After completion, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Catalyst Removal: Filter the reaction mixture to remove the Raney Nickel catalyst.
-
Purification: Remove the solvent (methanol) under reduced pressure. The resulting crude this compound can be further purified by distillation or other chromatographic techniques if necessary.
Quantitative Data for Reduction Reaction
| Parameter | Value | Notes |
| Reactant | ||
| 4-Nitro-3-octanol | 1.0 mole (example) | Starting material from Step 1 |
| Catalyst & Reagents | ||
| Catalyst | Raney Nickel | A common catalyst for nitro group reduction[8] |
| Solvent | Methanol | Typical solvent for this type of hydrogenation[8] |
| Reducing Agent | Hydrogen Gas (H₂) | |
| Reaction Conditions | ||
| Pressure | 60 bar | [8] |
| Temperature | 40-45 °C | [8] |
Logical Workflow Diagram
The following diagram illustrates the logical progression and decision points within the experimental workflow, from starting materials to the final purified product.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. rroij.com [rroij.com]
- 2. Nitroalkane Derivative Building Blocks and Intermediates [advancionsciences.com]
- 3. Henry reaction - Wikipedia [en.wikipedia.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Henry Reaction [organic-chemistry.org]
- 6. scielo.br [scielo.br]
- 7. CN102050741B - Process for producing nitroalcohols - Google Patents [patents.google.com]
- 8. EP0198722B1 - Process for the preparation of amino-alcohols by electrochemical reduction of nitro-alcohols - Google Patents [patents.google.com]
- 9. youtube.com [youtube.com]
- 10. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to 3-amino-4-octanol (CAS: 1001354-72-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-amino-4-octanol, with the CAS number 1001354-72-8, is a primary amino alcohol that has garnered significant interest for its versatile applications, particularly in industrial settings as a corrosion inhibitor and biocide enhancer.[1] Its bifunctional nature, possessing both an amino and a hydroxyl group, imparts unique chemical properties that make it a valuable component in various formulations.[2] This technical guide provides a comprehensive overview of this compound, covering its chemical and physical properties, detailed synthesis protocols, mechanisms of action in its primary applications, and available toxicological and environmental fate data.
Chemical and Physical Properties
This compound is an organic compound with a linear eight-carbon chain, an amino group at the third position, and a hydroxyl group at the fourth position.[2] This structure leads to the presence of two chiral centers, resulting in four possible stereoisomers.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1001354-72-8 | [4] |
| Molecular Formula | C8H19NO | [4] |
| Molecular Weight | 145.24 g/mol | [4] |
| IUPAC Name | 3-aminooctan-4-ol | [4] |
| Synonyms | 4-Octanol, 3-amino- | [4] |
| Physical Description | Liquid | [4] |
| Boiling Point | 244 °C | |
| Density | 0.893 g/cm³ | |
| Water Solubility | 43 g/L at 25°C | |
| Flash Point | 101 °C | |
| pKa | 12.95 ± 0.45 (Predicted) | |
| LogP | 1.4 (Predicted) | [5] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving a Henry reaction (nitroaldol reaction) followed by catalytic hydrogenation.[6]
Experimental Protocols
Step 1: Synthesis of 3-nitro-4-octanol (Henry Reaction)
This reaction involves the base-catalyzed addition of 1-nitropropane to valeraldehyde.[6]
-
Materials:
-
1-nitropropane
-
Valeraldehyde
-
Methanol
-
Aqueous sodium hydroxide solution (e.g., 10%) or another suitable base catalyst.[6]
-
-
Procedure:
-
In a reaction flask equipped with a stirrer, thermometer, and addition funnel, charge 1-nitropropane and methanol.[6]
-
Slowly add the aqueous sodium hydroxide solution as a catalyst.[6]
-
Add valeraldehyde dropwise to the reaction mixture while maintaining the temperature. The reaction is exothermic.[6]
-
After the addition is complete, continue stirring the mixture until the reaction reaches completion, which can be monitored by techniques such as gas chromatography (GC).
-
Step 2: Catalytic Hydrogenation of 3-nitro-4-octanol
The nitro group of 3-nitro-4-octanol is reduced to a primary amine using a catalyst, typically Raney Nickel, under a hydrogen atmosphere.[6]
-
Materials:
-
3-nitro-4-octanol
-
Methanol (solvent)
-
Raney Nickel (catalyst), for example, Grace 3201 Raney Nickel.[6]
-
Hydrogen gas
-
-
Procedure:
-
In a high-pressure autoclave (e.g., a Parr Autoclave), charge the 3-nitro-4-octanol, methanol, and the Raney Nickel catalyst.[6]
-
Seal the autoclave and purge it first with nitrogen and then with hydrogen to remove any air.[6]
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 600 psig).[6]
-
Heat the mixture to the reaction temperature (e.g., 40°C) and stir vigorously.[6]
-
Monitor the reaction progress by observing the hydrogen uptake.
-
Once the reaction is complete, cool the autoclave, vent the hydrogen, and purge with nitrogen.
-
The catalyst can be removed by filtration, and the product, this compound, can be purified from the filtrate, for example, by distillation.
-
Synthesis Workflow Diagram
Applications and Mechanism of Action
The primary industrial application of this compound is in metalworking fluids, where it functions as a corrosion inhibitor and enhances the efficacy of biocides.[1]
Corrosion Inhibition
This compound is effective in preventing the corrosion of ferrous metals.[7] Its mechanism of action as a corrosion inhibitor is attributed to the adsorption of the molecule onto the metal surface, forming a protective film. This film acts as a barrier, isolating the metal from the corrosive environment. The amino and hydroxyl groups are key to this adsorption process.
Experimental Protocols for Evaluating Corrosion Inhibition:
Standardized methods are used to quantify the effectiveness of corrosion inhibitors. These include:
-
Weight Loss Method (e.g., ASTM G31): Metal coupons are immersed in the corrosive medium with and without the inhibitor for a specified time. The difference in weight loss is used to calculate the inhibition efficiency.
-
Electrochemical Techniques:
-
Potentiodynamic Polarization: This technique involves polarizing the metal sample and measuring the resulting current to determine the corrosion current density (Icorr). A lower Icorr value in the presence of the inhibitor indicates better protection.
-
Electrochemical Impedance Spectroscopy (EIS): EIS measures the impedance of the metal-solution interface over a range of frequencies. An increase in the charge transfer resistance (Rct) in the presence of the inhibitor signifies a reduction in the corrosion rate.
-
Biocide Enhancer
While this compound itself is not considered a potent biocide, it significantly enhances the performance of other biocidal agents in aqueous systems like metalworking fluids.[1] The proposed mechanism for this synergistic effect is the disruption of the bacterial cell membrane. It is believed that this compound increases the permeability of the cell wall, allowing the primary biocide to penetrate the cell more effectively and exert its antimicrobial action.
Experimental Protocols for Assessing Biocidal Enhancement:
-
Minimum Inhibitory Concentration (MIC) Assays: The MIC of a biocide is determined in the presence and absence of this compound against relevant microorganisms (e.g., Pseudomonas aeruginosa). A reduction in the MIC of the biocide in the presence of this compound indicates a synergistic effect.
-
Membrane Permeability Assays:
-
N-Phenyl-1-naphthylamine (NPN) Uptake Assay: NPN is a fluorescent probe that is excluded by intact outer membranes of Gram-negative bacteria but fluoresces in a hydrophobic environment. An increase in fluorescence upon addition of this compound would indicate increased outer membrane permeability.[8]
-
Propidium Iodide (PI) Staining: PI is a fluorescent dye that can only enter cells with compromised cytoplasmic membranes. Flow cytometry or fluorescence microscopy can be used to quantify the uptake of PI in bacterial cells treated with this compound.
-
Logical Relationship of Biocide Enhancement
Toxicological and Environmental Profile
Human Health and Safety
Based on available safety data sheets, this compound is classified as harmful if swallowed and causes severe skin burns and eye damage.[4] Therefore, appropriate personal protective equipment, including gloves, goggles, and protective clothing, should be worn when handling this chemical.[9] Work should be conducted in a well-ventilated area.[9]
Table 2: GHS Hazard Classifications for this compound
| Hazard Class | Category | Hazard Statement | Reference(s) |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [4] |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage | [4] |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage | [4] |
| Hazardous to the aquatic environment, long-term hazard | 3 | H412: Harmful to aquatic life with long lasting effects | [4] |
Environmental Fate
Information on the biodegradability of this compound suggests that it is readily biodegradable.[2] Standardized tests, such as those outlined in the OECD 301 guidelines, are used to assess the ready biodegradability of chemicals. These tests typically measure the depletion of oxygen or the production of carbon dioxide by microorganisms in the presence of the test substance over a 28-day period.[10][11] A substance is generally considered readily biodegradable if it reaches a certain percentage of its theoretical biodegradation within a 10-day window.[12]
Experimental Protocols for Biodegradability Testing (OECD 301):
-
OECD 301D (Closed Bottle Test): Measures the biochemical oxygen demand (BOD) in sealed bottles containing the test substance and an inoculum.[10]
-
OECD 301F (Manometric Respirometry Test): Measures the oxygen consumption in a closed respirometer.[10]
-
OECD 301B (CO2 Evolution Test): Measures the amount of CO2 produced during the biodegradation process.[10]
Conclusion
This compound is a multifunctional chemical with significant utility in industrial applications, particularly as a corrosion inhibitor and biocide enhancer in metalworking fluids. Its synthesis is well-established, and the mechanisms of its primary functions are understood to be related to its surface activity and ability to disrupt microbial membranes. While it presents some handling hazards, it is reported to be readily biodegradable. Further research into its specific interactions with various microbial species and its performance under a wider range of corrosive environments could further expand its applications. For drug development professionals, while not a primary pharmaceutical ingredient, understanding the properties of such amino alcohols can be relevant in the context of formulation and as potential starting materials for the synthesis of more complex molecules.
References
- 1. 1-((2,4-Dichlorophenethyl)Amino)-3-Phenoxypropan-2-ol Kills Pseudomonas aeruginosa through Extensive Membrane Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. contractlaboratory.com [contractlaboratory.com]
- 3. This compound | 1001354-72-8 | Benchchem [benchchem.com]
- 4. 4-Octanol, 3-amino- | C8H19NO | CID 55284966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C8H19NO) [pubchemlite.lcsb.uni.lu]
- 6. US9034929B2 - Aminoalcohol and biocide compositions for aqueous based systems - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. The Long-Term Effect of a Nine Amino-Acid Antimicrobial Peptide AS-hepc3(48-56) Against Pseudomonas aeruginosa With No Detectable Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 11. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]
- 12. Toward the future of OECD/ISO biodegradability testing-new approaches and developments - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 3-amino-4-octanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-amino-4-octanol (CAS No. 1001354-72-8) is an organic compound featuring both an amino (-NH2) and a hydroxyl (-OH) functional group on an eight-carbon chain.[1] This bifunctional nature imparts properties of both amines and alcohols, such as polarity and the capacity for hydrogen bonding, influencing its solubility and reactivity.[1][2] The amino group provides basicity, while the hydroxyl group enhances its hydrophilic character.[1][2] These characteristics make this compound a versatile building block in organic synthesis and a valuable intermediate in the production of pharmaceuticals, surfactants, and corrosion inhibitors.[1][2][3] This guide provides a comprehensive overview of its core physical properties, supported by experimental protocols and logical workflows.
Core Physical and Chemical Properties
The physical properties of this compound are summarized in the table below. These values are critical for predicting its behavior in various chemical and biological systems, designing synthesis and purification protocols, and ensuring safe handling and storage.
| Property | Value | Conditions |
| Molecular Formula | C8H19NO | |
| Molecular Weight | 145.24 g/mol | [3][4] |
| Melting Point | ~21.5 °C | at ~1010 mBar[5] |
| Boiling Point | ~244 °C | at ~1010 mBar[4][6][7] |
| ~186.2 °C | at ~565 mBar[5] | |
| Density | 0.893 g/cm³ | at 20 °C[2][4][6] |
| ~0.89 g/cm³ | at 30 °C[8] | |
| Water Solubility | 43 g/L | at 25 °C[2][4][6] |
| pKa | 12.95 ± 0.45 | Predicted[4][6][9] |
| 9.8 | at 25 °C[10][11] | |
| LogP (Octanol-Water Partition Coefficient) | 1.3 | at 25 °C[4] |
| Vapor Pressure | 2.8 Pa | at 20 °C[2][4][6] |
| 5.8 Pa | at 25 °C[8] | |
| Flash Point | 101 °C | [2][4][6][7] |
| > 99 - < 109 °C | at ~756 mm Hg[8] | |
| Physical State | Solid/viscous liquid. Colorless to yellow as a liquid, white/opaque as a solid.[5][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific data. Below are protocols for the synthesis of this compound and general methods for determining its key physical properties.
Synthesis of this compound via Catalytic Hydrogenation
The synthesis of this compound is typically achieved through the reduction of its nitro precursor, 3-nitro-4-octanol.[10][12]
1. Preparation of 3-nitro-4-octanol (Henry Reaction):
-
Reactants: 1-nitropropane and valeraldehyde.[13]
-
Catalyst: An amine catalyst, such as a tertiary amine, is used.[13]
-
Procedure: 1-nitropropane is added to a reaction flask equipped with a stirrer and temperature control.[12] The mixture is diluted with a solvent like methanol.[12] A caustic catalyst (e.g., aqueous sodium hydroxide) is added, initiating the reaction.[12] Valeraldehyde is then added portion-wise to control the exothermic reaction. The reaction proceeds, often at a controlled temperature (e.g., 60-70 °C), to form 3-nitro-4-octanol.[13] The addition of an aqueous solvent can improve the reaction rate.[13]
2. Catalytic Hydrogenation to this compound:
-
Apparatus: A high-pressure reactor, such as a Parr Autoclave, is used.[12]
-
Catalyst: Raney Nickel (e.g., Grace 3201) is a commonly used catalyst for this nitro group reduction.[10][12]
-
Procedure: The autoclave is charged with the catalyst (e.g., 10 wt%) and a solvent, typically methanol.[10][12] The vessel is sealed, purged with nitrogen, and then with hydrogen.[12] The 3-nitro-4-octanol precursor is introduced. The reactor is pressurized with hydrogen (e.g., 600 psig) and heated to a specific temperature (e.g., 40°C) with constant stirring (e.g., 600 RPM).[10][12] The reaction is monitored until the uptake of hydrogen ceases, indicating the completion of the reduction to this compound. The product is then isolated and purified.
General Protocols for Physical Property Determination
-
Melting Point: The melting point can be determined using a standard melting point apparatus. A small, dry sample is packed into a capillary tube and placed in the apparatus. The sample is heated at a controlled rate, and the temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point.
-
Boiling Point: Boiling point is determined by distillation. The compound is heated in a distillation apparatus. The temperature at which the liquid and vapor phases are in equilibrium at a given pressure (typically atmospheric pressure) is recorded as the boiling point. For pressure-sensitive substances, vacuum distillation is employed, and the boiling point is reported along with the pressure.[5]
-
Density: Density is measured using a pycnometer or a digital density meter. The mass of a known volume of the substance is determined at a specific temperature. The density is then calculated by dividing the mass by the volume.
-
Solubility: To determine water solubility, a known amount of this compound is added to a specific volume of water at a constant temperature (e.g., 25°C). The mixture is agitated until equilibrium is reached. The concentration of the dissolved substance in the saturated solution is then determined analytically, often using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Spectroscopic Analysis (NMR, IR):
-
Infrared (IR) Spectroscopy: An IR spectrum is obtained using an infrared spectrometer. The sample is placed in the beam of infrared light, and the absorption of energy at different wavelengths is recorded. The resulting spectrum shows characteristic peaks corresponding to the functional groups present in the molecule (e.g., O-H, N-H, C-H bonds).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded on an NMR spectrometer. A sample is dissolved in a suitable deuterated solvent and placed in a strong magnetic field. The chemical shifts, integration, and splitting patterns of the signals provide detailed information about the structure of the molecule, including the connectivity of atoms and the number of protons on each carbon.[14][15]
-
Visualizations
Synthesis Workflow for this compound
The following diagram illustrates the two-step synthesis process for this compound, starting from the base-catalyzed reaction of 1-nitropropane and valeraldehyde, followed by the catalytic hydrogenation of the resulting nitro alcohol intermediate.
Caption: Workflow for the synthesis of this compound.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. sdlookchem.com [sdlookchem.com]
- 3. 4-Octanol, 3-amino- | C8H19NO | CID 55284966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 1001354-72-8 [chemicalbook.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. This compound|lookchem [lookchem.com]
- 7. CAS # 1001354-72-8, this compound - chemBlink [chemblink.com]
- 8. echemi.com [echemi.com]
- 9. Page loading... [wap.guidechem.com]
- 10. This compound | 1001354-72-8 | Benchchem [benchchem.com]
- 11. advancionsciences.com [advancionsciences.com]
- 12. US9034929B2 - Aminoalcohol and biocide compositions for aqueous based systems - Google Patents [patents.google.com]
- 13. CN102050741B - Process for producing nitroalcohols - Google Patents [patents.google.com]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
A Technical Guide to the Solubility of 3-Amino-4-Octanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-amino-4-octanol, a key intermediate in various chemical syntheses. Due to a lack of extensive published quantitative data on its solubility in a wide range of organic solvents, this document combines available quantitative data with a qualitative assessment based on the molecule's structural features and general principles of solubility. Furthermore, it outlines a detailed, standardized experimental protocol for determining solubility, which can be adapted for specific laboratory needs.
Core Concepts in Solubility
The solubility of a compound is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. The structure of this compound, featuring a polar amino (-NH₂) and hydroxyl (-OH) group, alongside a nonpolar octyl chain, results in a nuanced solubility profile. The presence of the amino and hydroxyl groups allows for hydrogen bonding, which is a significant factor in its interaction with polar solvents.[1][2]
Quantitative Solubility Data
Currently, the most reliably reported quantitative solubility data for this compound is in water. This serves as a baseline for understanding its hydrophilic character.
Table 1: Quantitative Solubility of this compound
| Solvent | Chemical Formula | Solubility (g/L) | Temperature (°C) | Pressure (atm) |
| Water | H₂O | 43 | 25 | 1 |
Data sourced from publicly available safety data sheets.[2]
Qualitative Solubility Assessment in Organic Solvents
In the absence of specific quantitative data for organic solvents, a qualitative assessment can be made based on the structure of this compound and the properties of common solvent classes. The interplay between the polar head (amino and hydroxyl groups) and the nonpolar tail (octyl chain) is crucial.
Table 2: Qualitative Solubility Profile of this compound in Organic Solvents
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The hydroxyl and amino groups of this compound can form strong hydrogen bonds with the hydroxyl groups of these solvents. |
| Polar Aprotic | Acetone, Dimethylformamide (DMF) | Moderate to High | These solvents can accept hydrogen bonds from the -OH and -NH₂ groups of this compound and engage in dipole-dipole interactions. |
| Nonpolar | Hexane, Toluene | Low to Moderate | The long octyl chain provides a nonpolar character, allowing for some van der Waals interactions with nonpolar solvents. However, the polar head will limit solubility. |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a compound like this compound in an organic solvent. This method is based on the principles outlined in standard testing guidelines, such as those from the OECD for determining the solubility of chemicals.
Principle
A saturated solution of this compound in the selected organic solvent is prepared at a constant temperature. The concentration of the solute in the clear, saturated solution is then determined analytically.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer)
Procedure
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a sealed container.
-
Equilibration: Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the mixture to stand at the constant temperature to allow the undissolved solute to settle. To ensure a clear supernatant, centrifuge or filter the solution using a filter compatible with the solvent.
-
Sample Preparation: Carefully withdraw a known volume of the clear, saturated supernatant. Dilute the sample gravimetrically or volumetrically with the pure solvent to a concentration within the working range of the analytical method.
-
Analysis: Analyze the diluted sample using a pre-calibrated analytical instrument to determine the concentration of this compound.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. The results are typically expressed in g/L or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
References
3-Amino-4-octanol: An In-Depth Technical Guide to a Versatile Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-amino-4-octanol, a chiral amino alcohol with significant potential as a building block in organic synthesis. The document details its synthesis, physicochemical properties, and diverse applications, with a focus on its role in the construction of complex chiral molecules for the pharmaceutical and fine chemical industries.
Introduction to this compound
This compound is an organic compound featuring an eight-carbon chain with an amino group at the C-3 position and a hydroxyl group at the C-4 position.[1][2] Its structure contains two chiral centers, giving rise to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R).[3] This stereochemical complexity, combined with the presence of two versatile functional groups, makes this compound a valuable chiral building block for the synthesis of enantiomerically pure compounds, particularly in the development of active pharmaceutical ingredients (APIs).[1][2] The demand for enantiopure compounds in the life sciences has driven the development of innovative synthetic routes to molecules like this compound.
Synthesis of this compound
The synthesis of this compound can be approached through both racemic and stereoselective methods. While racemic synthesis is more straightforward, enantioselective routes are crucial for its application in chiral synthesis.
Racemic Synthesis
The most established method for synthesizing racemic this compound involves a two-step process: a Henry (nitroaldol) reaction followed by the reduction of the resulting nitro alcohol.[3][4]
-
Henry Reaction: 1-Nitropropane is reacted with valeraldehyde in the presence of a base catalyst to form 3-nitro-4-octanol.[4][5] Studies have shown that conducting this reaction in a two-phase system (water and an organic solvent) significantly increases the reaction rate compared to a single-phase organic system.[3]
-
Reduction: The intermediate, 3-nitro-4-octanol, is then reduced to this compound. Catalytic hydrogenation using Raney Nickel is a common and effective method for this transformation.[3][4]
A recent development from the China Risun Group indicates a new, more efficient, and environmentally friendly "non-nitrification" technical route for producing amino alcohols, including this compound. This novel process is reported to have higher preparation efficiency and milder reaction conditions, leading to improved production efficiency and product purity.[6]
Enantioselective Synthesis Strategies
The generation of enantiomerically pure this compound is critical for its use as a chiral building block. Several strategies can be employed to achieve this, primarily focusing on the diastereoselective reduction of a chiral precursor or the resolution of a racemic mixture.
Diastereoselective Reduction of a β-Amino Ketone: A common approach to synthesizing chiral syn- and anti-1,3-amino alcohols involves the diastereoselective reduction of a β-amino ketone. This can be achieved using various reducing agents, where the stereochemical outcome is directed by a chiral auxiliary or by chelation control. For example, reduction of N-protected β-amino ketones with reagents like catecholborane or LiBHEt3 can lead to the selective formation of either the syn- or anti-diastereomer.[7][8]
Enzymatic Kinetic Resolution: Biocatalytic methods offer a powerful tool for obtaining enantiopure compounds. In the case of this compound, enzymatic kinetic resolution of the racemate can be employed. This typically involves the use of a lipase, such as Candida antarctica lipase B (CALB), to selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.
Physicochemical and Spectroscopic Data
The known physicochemical properties of this compound are summarized in the table below. Spectroscopic data for the individual stereoisomers is not widely available in the literature; however, general characteristics can be inferred from its structure.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₉NO | [9] |
| Molecular Weight | 145.24 g/mol | [9] |
| Boiling Point | 244 °C | [9][10] |
| Density | 0.893 g/cm³ | [8][10] |
| Flash Point | 101 °C | [9][10] |
| Water Solubility | 43 g/L at 25 °C | [9][10] |
| pKa | 12.95 ± 0.45 (Predicted) | [10] |
| LogP | 1.3 at 25 °C | [9] |
Expected Spectroscopic Features:
-
¹H NMR: The spectrum would show characteristic signals for the alkyl chain protons. The protons on the carbons bearing the amino and hydroxyl groups (C-3 and C-4) would appear as multiplets, and their coupling constants could be used to determine the relative stereochemistry (syn or anti).
-
¹³C NMR: The spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule.
-
IR Spectroscopy: The spectrum would exhibit characteristic broad absorption bands for the O-H and N-H stretching vibrations, typically in the region of 3200-3600 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.
Applications as a Chiral Building Block
The bifunctional and chiral nature of this compound makes it a versatile building block for various applications in asymmetric synthesis.
As a Chiral Auxiliary
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary can be removed and ideally recycled.[4] 1,2-amino alcohols are common precursors for the synthesis of chiral oxazolidinones, which are widely used as chiral auxiliaries in reactions such as aldol additions, alkylations, and Diels-Alder reactions.[11][12] Enantiopure this compound can be converted into a chiral oxazolidinone, which can then be used to control the stereochemistry of subsequent reactions.
Precursor for Chiral Ligands
Chiral amino alcohols are valuable precursors for the synthesis of a wide range of chiral ligands used in asymmetric catalysis.[13] The amino and hydroxyl groups of this compound can be readily modified to introduce phosphine, oxazoline, or other coordinating moieties. The resulting chiral ligands can then be complexed with transition metals (e.g., rhodium, iridium, ruthenium) to form catalysts for enantioselective reactions such as hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions.
Intermediate in Pharmaceutical and Bioactive Molecule Synthesis
The 1,2-amino alcohol motif is a common structural feature in a vast number of natural products and pharmaceutical drugs.[1] Enantiopure this compound can serve as a key intermediate in the total synthesis of such molecules, providing a pre-installed stereochemically defined fragment. Its application can significantly simplify synthetic routes and improve overall efficiency.
Experimental Protocols
Synthesis of Racemic this compound
This protocol is based on the general method described in the literature.[4]
Step 1: Synthesis of 3-Nitro-4-octanol
-
To a stirred solution of 1-nitropropane (1.0 eq) and valeraldehyde (1.0 eq) in a suitable organic solvent (e.g., methanol or a biphasic system with water), add a catalytic amount of a base (e.g., triethylamine or an aqueous solution of sodium hydroxide) at room temperature.
-
Monitor the reaction by TLC or GC until the starting materials are consumed.
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford crude 3-nitro-4-octanol, which can be purified by column chromatography.
Step 2: Reduction of 3-Nitro-4-octanol to this compound
-
Dissolve 3-nitro-4-octanol (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of Raney Nickel (typically 5-10 wt%).
-
Hydrogenate the mixture in a Parr hydrogenator or under a hydrogen atmosphere (balloon) at elevated pressure and temperature (e.g., 40-50 °C) until the uptake of hydrogen ceases.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield this compound. The crude product can be purified by distillation or column chromatography.
Representative Protocol for Enzymatic Kinetic Resolution of a 1,2-Amino Alcohol (General Procedure)
This is a general procedure that can be adapted for the resolution of racemic this compound.
-
To a solution of racemic this compound (1.0 eq) in a suitable organic solvent (e.g., toluene or THF), add an acyl donor (e.g., vinyl acetate, 0.5-0.6 eq).
-
Add an immobilized lipase (e.g., Novozym 435, which is immobilized Candida antarctica lipase B).
-
Stir the mixture at room temperature and monitor the reaction progress by chiral HPLC or GC.
-
When approximately 50% conversion is reached, filter off the enzyme.
-
Separate the acylated amino alcohol from the unreacted amino alcohol by column chromatography.
-
The enantiomeric excess of both the product and the remaining starting material can be determined by chiral chromatography.
Conclusion
This compound is a promising chiral building block with considerable potential in asymmetric synthesis. While detailed studies on its specific applications are still emerging, its structural analogy to well-established chiral 1,2-amino alcohols provides a strong foundation for its use as a chiral auxiliary, a precursor to chiral ligands, and an intermediate in the synthesis of complex bioactive molecules. The development of more efficient and stereoselective synthetic routes to its individual stereoisomers will undoubtedly expand its utility and solidify its position as a valuable tool for synthetic chemists in academia and industry. The recent advancements in greener synthesis methodologies further enhance its appeal as a sustainable chemical intermediate.
References
- 1. Rearrangement of beta-amino alcohols and application to the synthesis of biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective radical C–H amination for the synthesis of β-amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 1001354-72-8 | Benchchem [benchchem.com]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. CN102050741B - Process for producing nitroalcohols - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Directed reduction of beta-amino ketones to syn or anti 1,3-amino alcohol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sdlookchem.com [sdlookchem.com]
- 9. This compound CAS#: 1001354-72-8 [m.chemicalbook.com]
- 10. This compound|lookchem [lookchem.com]
- 11. Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
The Emerging Potential of 3-Amino-4-octanol in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-4-octanol, a chiral amino alcohol, is a molecule of growing interest with demonstrated applications in industrial biocides and significant, largely untapped, potential in the field of medicinal chemistry. While direct research into its therapeutic applications is in its nascent stages, the well-established biological activities of the amino alcohol pharmacophore suggest a promising future for this compound and its derivatives. This technical guide provides a comprehensive overview of the known attributes of this compound and explores its potential medicinal chemistry applications by drawing parallels with structurally related compounds. This document covers its synthesis, physical and chemical properties, and prospective roles as an antimicrobial, antifungal, and anti-inflammatory agent, supported by quantitative data from analogous compounds, detailed experimental protocols, and pathway visualizations to stimulate further research and development.
Introduction
This compound is an organic compound featuring both an amino and a hydroxyl functional group, conferring upon it the characteristic properties of both amines and alcohols, such as polarity and the ability to form hydrogen bonds.[1][2] Its structure, possessing two chiral centers, allows for the existence of four stereoisomers, a critical consideration in medicinal chemistry where stereochemistry often dictates pharmacological activity. While its current primary application lies in industrial settings, such as in biocidal compositions for metalworking fluids, the amino alcohol moiety is a well-recognized pharmacophore present in numerous approved drugs.[3] This guide aims to bridge the gap between its current industrial use and its potential therapeutic applications.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for formulation development and in silico modeling.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₉NO | [4] |
| Molecular Weight | 145.24 g/mol | [4] |
| CAS Number | 1001354-72-8 | [4] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 244 °C | [4] |
| Flash Point | 101 °C | [4] |
| Density | 0.893 g/cm³ | [4] |
| Water Solubility | 43 g/L at 25 °C | [4] |
| Vapor Pressure | 2.8 Pa at 20 °C | [4] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving a Henry reaction (nitroaldol condensation) followed by the reduction of the resulting nitro-alcohol. A detailed experimental protocol based on established methods is provided below.[5][6]
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 3-nitro-4-octanol
-
To a solution of 1-nitropropane in a suitable solvent (e.g., methanol), add valeraldehyde.
-
A basic catalyst, such as an aqueous solution of sodium hydroxide, is added dropwise to the reaction mixture while maintaining the temperature. The use of a two-phase system (water and an organic solvent) has been shown to significantly increase the reaction rate.[6]
-
The reaction is stirred at room temperature for several hours until completion, which can be monitored by techniques such as gas chromatography (GC).[6]
-
Upon completion, the reaction mixture is neutralized with an acid, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated under reduced pressure to yield crude 3-nitro-4-octanol.
Step 2: Catalytic Hydrogenation of 3-nitro-4-octanol
-
The crude 3-nitro-4-octanol is dissolved in a suitable solvent, such as methanol or ethanol.[5]
-
A hydrogenation catalyst, typically Raney Nickel, is added to the solution in a high-pressure autoclave.[5]
-
The autoclave is purged with nitrogen and then pressurized with hydrogen gas.[5]
-
The reaction mixture is heated and stirred under pressure for several hours until the uptake of hydrogen ceases.[5]
-
After cooling and venting the autoclave, the catalyst is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield this compound. The product can be further purified by distillation.
A logical workflow for the synthesis is depicted in the following diagram:
Potential Medicinal Chemistry Applications
While direct evidence for the medicinal applications of this compound is limited, the broader class of amino alcohols exhibits a wide range of biological activities. This section explores potential therapeutic areas for this compound based on data from analogous compounds.
Antimicrobial and Antifungal Activity
The amino alcohol scaffold is a known pharmacophore in the development of antimicrobial agents. The lipophilicity conferred by the octyl chain in this compound is a desirable feature, as a positive correlation between lipophilicity and antibiotic activity has been observed in other amino alcohol derivatives.[7]
Studies on amphiphilic aromatic amino alcohols have demonstrated potent activity against a range of bacterial and fungal pathogens. While these compounds are structurally different from this compound, the data in Table 2 provides a strong rationale for investigating the antimicrobial potential of this compound and its derivatives.
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Amphiphilic aromatic amino alcohols (C8-C14 alkyl chains) | Staphylococcus aureus | 2 - 16 | [7] |
| Methicillin-resistant S. aureus (MRSA) | 2 - 16 | [7] | |
| Candida albicans | 2 - 64 | [7] | |
| Candida tropicalis | 2 - 64 | [7] | |
| Candida glabrata | 2 - 64 | [7] | |
| Candida parapsilosis | 2 - 64 | [7] |
Anti-inflammatory Activity: Inhibition of Toll-Like Receptor 4 (TLR4) Signaling
Chronic and acute inflammatory disorders are often linked to the activation of the Toll-Like Receptor 4 (TLR4) signaling pathway by bacterial lipopolysaccharide (LPS).[8] The development of small molecules that can modulate this pathway is a key therapeutic strategy. β-amino alcohol derivatives have been identified as inhibitors of TLR4 signaling, suggesting a potential anti-inflammatory application for this compound.[9]
The TLR4 signaling cascade is complex, involving both MyD88-dependent and TRIF-dependent pathways, leading to the production of pro-inflammatory cytokines and type I interferons, respectively.[1][10] A simplified representation of the TLR4 signaling pathway and the potential point of intervention for amino alcohol derivatives is shown in Figure 2.
Lead β-amino alcohol compounds have demonstrated micromolar potency in inhibiting TLR4 signaling.[9] This provides a strong impetus for the synthesis and evaluation of this compound derivatives as potential anti-inflammatory agents.
Experimental Protocols for Biological Evaluation
To facilitate further research into the medicinal chemistry applications of this compound, a standard protocol for determining its antimicrobial activity is provided below.
Protocol for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from standard broth microdilution methods.[2][11]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide or water).
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, add a suitable broth medium (e.g., Mueller-Hinton broth for bacteria) to all wells.
-
Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution across the wells of the microtiter plate to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a specific concentration (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Inoculate each well containing the diluted compound with the microbial suspension. Include a positive control (microorganism without the compound) and a negative control (broth medium without microorganism).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.
A workflow for the MIC determination is presented in Figure 3.
Future Directions and Conclusion
This compound represents a promising, yet underexplored, scaffold for the development of new therapeutic agents. The information presented in this technical guide, drawn from its known properties and the activities of analogous compounds, strongly suggests that this compound and its derivatives are worthy of further investigation in medicinal chemistry.
Future research should focus on:
-
The synthesis and stereoselective separation of the four stereoisomers of this compound to evaluate their individual biological activities.
-
A systematic structure-activity relationship (SAR) study of this compound derivatives to optimize their antimicrobial, antifungal, and anti-inflammatory properties.
-
In-depth mechanistic studies to identify the specific molecular targets of active this compound derivatives.
-
Preclinical evaluation of lead compounds in relevant animal models of infection and inflammation.
References
- 1. Toll-like receptor 4 - Wikipedia [en.wikipedia.org]
- 2. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sdlookchem.com [sdlookchem.com]
- 4. US9034929B2 - Aminoalcohol and biocide compositions for aqueous based systems - Google Patents [patents.google.com]
- 5. CN102050741B - Process for producing nitroalcohols - Google Patents [patents.google.com]
- 6. Synthesis and antimicrobial activity of novel amphiphilic aromatic amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of β-amino alcohol derivatives that inhibit Toll-like receptor 4 mediated inflammatory response as potential antiseptics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Versatility of 3-Amino-4-octanol and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of 3-amino-4-octanol and its derivatives. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery.
Introduction
This compound is an organic compound featuring both an amino and a hydroxyl functional group. This amino alcohol serves as a versatile building block in organic synthesis and has garnered interest for its potential applications in pharmaceuticals, materials science, and fine chemicals. Its derivatives have shown promise in various therapeutic areas, including antimicrobial and anti-inflammatory applications. This guide will delve into the known biological activities, with a focus on antimicrobial efficacy and modulation of the Toll-like Receptor 4 (TLR4) signaling pathway.
Quantitative Biological Activity Data
While specific quantitative biological activity data for this compound is limited in publicly available literature, studies on structurally related amino alcohol derivatives provide valuable insights into their potential efficacy.
Antimicrobial Activity
Research into various amino alcohol derivatives has demonstrated notable efficacy against a range of bacterial pathogens. The core amino alcohol structure is a recognized pharmacophore in the development of new antimicrobial agents. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of amino alcohol derivatives against Staphylococcus aureus, a common Gram-positive bacterium. It is important to note that these are not direct derivatives of this compound but represent structurally related compounds.
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |
| Amino alcohol derivative 8e | Staphylococcus aureus MRSA (ATCC 43300) | 32 | [1] |
| Amino alcohol derivative 8h | Staphylococcus aureus MRSA (ATCC 43300) | 32 | [1] |
| Amino alcohol derivative 8i | Staphylococcus aureus MRSA (ATCC 43300) | 32 | [1] |
| Amino alcohol derivative 8j | Staphylococcus aureus MRSA (ATCC 43300) | 32 | [1] |
Anti-inflammatory Activity: TLR4 Inhibition
A study on β-amino alcohol derivatives as inhibitors of the Toll-like Receptor 4 (TLR4) signaling pathway provides crucial quantitative data. The potency of these compounds was determined by monitoring the reduction of lipopolysaccharide (LPS)-induced production of nitric oxide (NO) in RAW 264.7 macrophage cells.
| Derivative | R Group | R1 Group | IC50 (µM) |
| 1j (prototype) | p-OEt | o-Cl | 27.8 ± 0.3 |
| 1s | p-Cl | o-Cl | 16.1 ± 1.1 |
| 1v | 3,4-dichloro- | o-Cl | ~16 |
| 1y | p-CF3 | o-Cl | >16.1 |
| 1z | p-CN | o-Cl | 52.7 ± 2.6 |
| 1p | p-OEt | o-CF3 | 31.1 ± 2.2 |
| 1o | p-OEt | o-vinyl | 24.7 ± 9.0 |
| Ether derivative of 1j | p-OEt | o-Cl | 19.8 ± 0.1 |
| Macrocyclic analog of 1q | - | - | 16.0 ± 2.0 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, focusing on antimicrobial susceptibility testing and the assessment of TLR4 inhibition.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of a microorganism.
Materials:
-
Test compound (e.g., this compound derivative)
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 colonies of the test bacterium from an overnight agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the compound in CAMHB in the 96-well microtiter plate. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well containing the compound dilutions. This brings the final volume in each well to 100 µL.
-
Include a growth control well (bacteria in broth without compound) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, the absorbance at 600 nm can be measured using a microplate reader. The MIC is defined as the lowest concentration that inhibits growth by ≥90% compared to the growth control.
-
Assessment of TLR4 Inhibition via Nitric Oxide (NO) Assay
This protocol describes the measurement of nitric oxide production by RAW 264.7 macrophage cells in response to LPS stimulation, a key indicator of TLR4 pathway activation.
Objective: To quantify the inhibitory effect of a test compound on LPS-induced nitric oxide production.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (e.g., β-amino alcohol derivative)
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in supplemented DMEM at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells into a 96-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere overnight.
-
-
Compound Treatment and LPS Stimulation:
-
The following day, remove the medium and replace it with fresh medium containing various concentrations of the test compound.
-
Pre-incubate the cells with the compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL final concentration) and incubate for an additional 24 hours.
-
Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.
-
-
Nitrite Measurement (Griess Assay):
-
After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of the Griess Reagent to each supernatant sample in a new 96-well plate.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples from the standard curve.
-
Determine the percentage of NO production inhibition relative to the LPS-stimulated control.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits NO production by 50%.
-
Signaling Pathways and Experimental Workflows
This section provides visualizations of the TLR4 signaling pathway and a typical experimental workflow for screening antimicrobial compounds.
Toll-like Receptor 4 (TLR4) Signaling Pathway
The following diagram illustrates the simplified signaling cascade initiated by the activation of TLR4 by lipopolysaccharide (LPS). This pathway ultimately leads to the production of pro-inflammatory cytokines and nitric oxide.
Caption: Simplified TLR4 signaling pathway leading to inflammatory responses.
Experimental Workflow for Antimicrobial Compound Screening
The following diagram outlines a typical workflow for the initial screening and evaluation of new antimicrobial compounds.
Caption: General workflow for antimicrobial drug discovery.
Conclusion
This compound and its derivatives represent a promising class of compounds with potential applications in the development of new therapeutic agents. The available data, primarily from structurally related amino alcohols, suggest notable antimicrobial and anti-inflammatory activities. Further research is warranted to synthesize and evaluate a broader range of this compound derivatives to establish a clear structure-activity relationship and to fully elucidate their therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to design and conduct further investigations in this area.
References
The Strategic Application of 3-Amino-4-octanol in the Synthesis of Novel Heterocyclic Scaffolds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-4-octanol, a chiral amino alcohol, presents a versatile and underexplored scaffold for the synthesis of a diverse range of heterocyclic compounds. Its inherent bifunctionality, possessing both a nucleophilic amino group and a hydroxyl group on a flexible octyl chain, makes it an attractive precursor for generating substituted oxazolines, pyrrolidines, and thiazolines. These heterocyclic motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. This technical guide delineates potential synthetic pathways for the conversion of this compound into these key heterocyclic systems. While direct experimental data for this compound in these specific cyclizations is not extensively reported in the current literature, this paper provides detailed, adapted experimental protocols based on well-established synthetic methodologies for analogous amino alcohols. The included reaction schemes, data tables, and workflow diagrams are intended to serve as a comprehensive resource for researchers seeking to leverage this compound as a strategic starting material in the design and synthesis of novel chemical entities.
Introduction
The quest for novel molecular architectures with potential therapeutic applications is a driving force in modern drug discovery. Heterocyclic compounds, particularly those containing nitrogen and other heteroatoms, form the backbone of a vast array of pharmaceuticals. Among the myriad of available starting materials, bifunctional molecules like amino alcohols offer a direct and efficient entry into various heterocyclic systems. This compound, with its stereocenters and lipophilic side chain, is a particularly promising, yet underutilized, precursor. This guide explores its potential in the synthesis of three key classes of heterocycles: oxazolines, pyrrolidines, and thiazolines.
Synthesis of Substituted Oxazolines from this compound
Oxazolines are five-membered heterocyclic compounds that are not only found in natural products but are also widely used as chiral ligands in asymmetric catalysis and as intermediates in organic synthesis. The most common route to 2-oxazolines involves the cyclization of a β-amino alcohol with a carboxylic acid or its derivatives.
Proposed Synthetic Pathway: Reaction with Carboxylic Acids
A prevalent method for oxazoline synthesis is the direct condensation of an amino alcohol with a carboxylic acid, often facilitated by a dehydrating agent or by forming an intermediate that undergoes cyclization.
Diagram 1: Proposed Oxazoline Synthesis
Experimental Protocol (Adapted from General Methods)
Synthesis of 2-Alkyl/Aryl-4-ethyl-5-butyl-4,5-dihydrooxazole
-
Amide Formation: To a solution of this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add the desired carboxylic acid (1.1 eq.).
-
Cool the mixture to 0 °C and add a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Filter the reaction mixture to remove the urea byproduct and concentrate the filtrate under reduced pressure.
-
Cyclization: Dissolve the crude amide intermediate in a solvent like THF.
-
Add a dehydrating/cyclizing agent such as tosyl chloride (TsCl) (1.5 eq.) and a base like triethylamine (TEA) (2.0 eq.).
-
Heat the reaction mixture to reflux and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Tabulated Data (Hypothetical)
| Entry | Carboxylic Acid (R-COOH) | Coupling Agent | Cyclizing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Method |
| 1 | Acetic Acid | DCC/DMAP | TsCl/TEA | THF | Reflux | 12 | ~70-80 | [1] |
| 2 | Benzoic Acid | EDC/DMAP | TsCl/TEA | DCM/THF | Reflux | 18 | ~65-75 | [2] |
| 3 | Phenylacetic Acid | DCC/DMAP | Burgess Reagent | THF | RT | 8 | ~75-85 | [3] |
Synthesis of Substituted Pyrrolidines from this compound
Pyrrolidines are saturated five-membered nitrogen-containing heterocycles that are core structures in numerous alkaloids and pharmaceuticals. The synthesis of pyrrolidines from amino alcohols can be achieved through intramolecular cyclization, often requiring activation of the hydroxyl group.
Proposed Synthetic Pathway: Intramolecular Amination
This pathway involves the conversion of the hydroxyl group into a good leaving group, followed by intramolecular nucleophilic attack by the amino group.
Diagram 2: Proposed Pyrrolidine Synthesis
Experimental Protocol (Adapted from General Methods)
Synthesis of 3-Ethyl-4-butylpyrrolidine
-
N-Protection: Dissolve this compound (1.0 eq.) in a mixture of THF and water. Add a base such as sodium bicarbonate (2.0 eq.) followed by di-tert-butyl dicarbonate (Boc)₂O (1.2 eq.).
-
Stir the reaction at room temperature for 12-16 hours.
-
Extract the N-Boc protected amino alcohol with an organic solvent, wash with brine, dry, and concentrate.
-
Hydroxyl Activation: Dissolve the N-Boc protected amino alcohol in DCM and cool to 0 °C. Add triethylamine (1.5 eq.) followed by p-toluenesulfonyl chloride (TsCl) (1.2 eq.).
-
Stir at 0 °C for 1 hour and then at room temperature until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with water and brine, dry, and concentrate to obtain the tosylated intermediate.
-
Cyclization: Dissolve the tosylated intermediate in a suitable solvent like THF and add a strong base such as sodium hydride (NaH) (1.5 eq.) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Carefully quench the reaction with water and extract the N-Boc protected pyrrolidine.
-
Deprotection: Dissolve the N-Boc protected pyrrolidine in DCM and add trifluoroacetic acid (TFA) (excess).
-
Stir at room temperature for 2-4 hours.
-
Concentrate the reaction mixture and neutralize with a base to obtain the final pyrrolidine product. Purify by distillation or chromatography.
Tabulated Data (Hypothetical)
| Entry | N-Protecting Group | Activating Agent | Cyclization Base | Deprotection | Temp (°C) | Time (h) | Yield (%) | Reference Method |
| 1 | Boc | TsCl | NaH | TFA | RT | 24 | ~60-70 | [4] |
| 2 | Cbz | MsCl | K₂CO₃ | H₂/Pd-C | Reflux | 18 | ~55-65 | [4] |
| 3 | Boc | SOCl₂ | NaH | TFA | RT | 12 | ~65-75 | [4] |
Synthesis of Substituted Thiazolines from this compound
Thiazolines are five-membered heterocycles containing both sulfur and nitrogen, and they are important scaffolds in various biologically active compounds. A common synthetic route involves the condensation of a β-amino alcohol with a source of thiocarbonyl.
Proposed Synthetic Pathway: Reaction with a Thioacylating Agent
This pathway involves the reaction of the amino alcohol with a thioacylating agent, followed by cyclization.
Diagram 3: Proposed Thiazoline Synthesis
Experimental Protocol (Adapted from General Methods)
Synthesis of 2-Alkyl/Aryl-4-ethyl-5-butyl-4,5-dihydrothiazole
-
Thioamide Preparation: Prepare the corresponding thioamide by reacting the appropriate amide with Lawesson's reagent or by other established methods.
-
Condensation and Cyclization: In a round-bottom flask, dissolve this compound (1.0 eq.) and the thioamide (1.1 eq.) in a high-boiling solvent such as toluene or xylene.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA) or hydrochloric acid.
-
Fit the flask with a Dean-Stark apparatus to remove water azeotropically.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture and wash with an aqueous basic solution (e.g., saturated sodium bicarbonate) to remove the acid catalyst.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Tabulated Data (Hypothetical)
| Entry | Thioacylating Source | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Method |
| 1 | Thioacetamide | PTSA | Toluene | Reflux | 12 | ~50-60 | [5] |
| 2 | Thiobenzamide | HCl | Xylene | Reflux | 18 | ~45-55 | [5] |
| 3 | Carbon Disulfide* | Base | Ethanol | Reflux | 24 | ~40-50 | [5] |
*Reaction with carbon disulfide would lead to a thiazolidine-2-thione derivative.
Conclusion
This compound is a promising and versatile precursor for the synthesis of a variety of substituted heterocyclic compounds, including oxazolines, pyrrolidines, and thiazolines. Although specific literature precedents for these transformations are scarce, well-established synthetic methodologies for other amino alcohols can be logically extended to this substrate. This guide provides a foundational framework, including adapted experimental protocols and hypothetical data, to encourage and facilitate further research into the synthetic utility of this compound. The exploration of these pathways is anticipated to yield novel heterocyclic scaffolds with potential applications in medicinal chemistry and materials science. Further optimization and experimental validation of the proposed methods are warranted to fully unlock the synthetic potential of this valuable building block.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolidine synthesis [organic-chemistry.org]
- 5. Recent advances in the synthesis and utility of thiazoline and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis of 3-Amino-4-octanol: A Technical Guide to its Discovery and Historical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-4-octanol, a chiral amino alcohol, has emerged as a significant building block in various chemical industries, including pharmaceuticals, materials science, and the formulation of fine chemicals. Its utility as a corrosion inhibitor and biocide enhancer in metalworking fluids is particularly noteworthy. This technical guide provides an in-depth exploration of the discovery and historical evolution of the synthesis of this compound. We will detail the core synthetic methodologies, present comparative quantitative data, and provide comprehensive experimental protocols for key reactions. Furthermore, this guide includes visualizations of the primary synthetic pathway and the stereoisomeric complexity of the molecule to facilitate a deeper understanding for researchers and professionals in drug development and chemical synthesis.
Introduction: The Emergence of a Versatile Amino Alcohol
While a singular "discovery" of this compound is not prominently documented in scientific literature, its history is intrinsically linked to the broader development and industrial application of amino alcohols. The significance of this molecule lies in its bifunctional nature, possessing both an amino and a hydroxyl group, which imparts unique chemical properties and reactivity. The presence of two chiral centers at the C3 and C4 positions further adds to its complexity and potential for stereospecific applications.
The primary route for the industrial synthesis of this compound involves a two-step process: the Henry reaction (nitroaldol reaction) to form a nitro alcohol intermediate, followed by the catalytic hydrogenation of the nitro group to the corresponding amine. This pathway has been refined over time to improve efficiency, yield, and stereoselectivity.
Core Synthetic Methodologies
The most established and widely practiced synthesis of this compound is a two-stage process:
-
Henry Reaction: The formation of the precursor, 3-nitro-4-octanol, is achieved through a base-catalyzed carbon-carbon bond formation between 1-nitropropane and valeraldehyde. The Henry reaction, discovered in 1895 by Louis Henry, is a classic method for the synthesis of β-nitro alcohols.[1]
-
Catalytic Hydrogenation: The subsequent reduction of the nitro group in 3-nitro-4-octanol to an amino group is typically carried out via catalytic hydrogenation. This step yields the final product, this compound. Raney Nickel is a commonly employed catalyst for this transformation due to its high activity and cost-effectiveness compared to precious metal catalysts.[2]
Recent developments, such as a new technical route announced by China Risun Group in early 2025, suggest ongoing innovation in the synthesis of this compound, aiming for higher efficiency and milder reaction conditions.[2]
Stereochemical Considerations
This compound possesses two chiral centers, giving rise to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The (3R,4R) and (3S,4S) isomers form one enantiomeric pair, while the (3R,4S) and (3S,4R) isomers constitute another. The specific stereochemistry can significantly influence the biological activity and material properties of the final product, making stereoselective synthesis a critical area of research.
Quantitative Data Summary
The following tables summarize the quantitative data available for the key synthetic steps of this compound.
Table 1: Henry Reaction for 3-Nitro-4-octanol Synthesis
| Parameter | Value/Condition | Source |
| Reactants | 1-Nitropropane, Valeraldehyde | US Patent 9,034,929 B2[3] |
| Catalyst | Caustic (aqueous solution) | US Patent 9,034,929 B2[3] |
| Solvent | Methanol | US Patent 9,034,929 B2[3] |
| Temperature | Not specified (slight exotherm observed) | US Patent 9,034,929 B2[3] |
| Yield | 89% | US Patent 9,034,929 B2[3] |
Table 2: Catalytic Hydrogenation of 3-Nitro-4-octanol
| Parameter | Value/Condition | Source |
| Reactant | 3-Nitro-4-octanol | US Patent 9,034,929 B2[3] |
| Catalyst | Grace 3201 Raney Nickel (10 wt%) | US Patent 9,034,929 B2[3] |
| Solvent | Methanol | US Patent 9,034,929 B2[3] |
| Pressure | 600 psig Hydrogen | US Patent 9,034,929 B2[3] |
| Temperature | 40°C | US Patent 9,034,929 B2[3] |
| Stirring Speed | 600 RPM | US Patent 9,034,929 B2[3] |
| Yield | Not explicitly stated for this step in the source |
Detailed Experimental Protocols
The following protocols are based on the procedures described in US Patent 9,034,929 B2.
Experiment 1: Synthesis of 3-Nitro-4-octanol via Henry Reaction
Objective: To synthesize the nitro alcohol intermediate, 3-nitro-4-octanol, from 1-nitropropane and valeraldehyde.
Materials:
-
1-Nitropropane (300 g, 3.37 mols)
-
Valeraldehyde
-
Methanol (150 g)
-
10% aqueous caustic solution (16 g)
-
50% aqueous caustic solution (0.60 g)
-
1 L 3-necked round-bottomed flask
-
Thermocouple
-
Magnetic stirrer
-
500 ml addition funnel
-
Nitrogen inlet
-
Glass stopper
Procedure:
-
Equip a 1 L 3-necked round-bottomed flask with a thermocouple, magnetic stirrer, 500 ml addition funnel, nitrogen inlet, and a glass stopper.
-
Charge the flask with 1-nitropropane (300 g, 3.37 mols).
-
Dilute the 1-nitropropane with methanol (150 g), noting the endothermic effect.
-
Slowly add the valeraldehyde to the stirred solution.
-
Add the caustic catalyst (16 g of a 10% aqueous solution and 0.60 g of a 50% aqueous solution, totaling 1.9 g, 1.4 mole %). A color change to orange and a slight exotherm will be observed.
-
Monitor the reaction to completion.
-
Upon completion, the resulting solution containing 3-nitro-4-octanol can be purified. The patent describes concentrating the solution in vacuo after acidification to pH=1 to remove solvent and residual reagents, yielding an olive-green solution with a corrected purity of 95 area % and an 89% yield.[3]
Experiment 2: Synthesis of this compound via Catalytic Hydrogenation
Objective: To reduce the nitro group of 3-nitro-4-octanol to synthesize this compound.
Materials:
-
3-Nitro-4-octanol (from Experiment 1)
-
Grace 3201 Raney Nickel (90 g wet, 45 g dry, 10 wt %)
-
Methanol (300 g)
-
2 L Parr Autoclave unit
Procedure:
-
Load a 2 L stainless steel Parr Autoclave with Grace 3201 Raney Nickel (90 g wet, 45 g dry, 10 wt %) and methanol (300 g).
-
Add the 3-nitro-4-octanol solution to the autoclave.
-
Seal and assemble the autoclave.
-
Purge the system first with nitrogen and then with hydrogen.
-
Pressurize the autoclave with hydrogen to 600 psig.
-
Stir the reaction mixture at 600 RPM and heat to 40°C.
-
Monitor the reaction until the hydrogenation is complete.
-
After completion, cool the reactor, release the pressure, and filter the catalyst to obtain the crude this compound solution, which can then be purified.
Visualizing the Synthesis and Stereochemistry
To better illustrate the core concepts discussed, the following diagrams have been generated using the DOT language.
Synthetic Workflow of this compound
Caption: Synthetic pathway of this compound.
Stereoisomers of this compound
Caption: Stereoisomers of this compound.
Conclusion and Future Outlook
The synthesis of this compound, primarily through the well-established Henry reaction and subsequent catalytic hydrogenation, represents a mature industrial process. The historical development of its synthesis has been driven by its increasing utility in diverse applications, from material science to pharmaceuticals. Future research will likely focus on the development of more sustainable and efficient catalytic systems, particularly for the stereoselective synthesis of specific isomers. The emergence of new, undisclosed synthesis routes indicates that innovation in the production of this versatile amino alcohol is ongoing. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of the synthesis and stereochemistry of this compound is crucial for leveraging its full potential in the creation of novel and improved products.
References
Spectroscopic Analysis of 3-amino-4-octanol: A Technical Overview
This guide provides a detailed overview of the spectroscopic data for 3-amino-4-octanol, a crucial building block in various chemical syntheses. Due to the limited availability of published experimental spectra, this document focuses on predicted data and standardized experimental protocols applicable to a compound of this nature. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Molecular Structure and Properties
This compound is an organic compound with the molecular formula C₈H₁₉NO.[1][2][3][4] It possesses two chiral centers at the C3 and C4 positions, leading to the possibility of four stereoisomers.[5] Key identifiers for this compound are:
-
InChIKey: AHZILZSKKSPIKM-UHFFFAOYSA-N[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit distinct signals for the different proton environments within the molecule.
| Position | Approximate Chemical Shift (δ, ppm) | Multiplicity |
| H-1 (CH₃) | ~0.90 | Triplet |
| H-2 (CH₂) | ~1.55 | Multiplet |
| H-3 (CH-N) | ~2.80 | Multiplet |
| H-4 (CH-O) | ~3.60 | Multiplet |
| H-5, H-6, H-7 (CH₂) | ~1.30-1.50 | Multiplet |
| H-8 (CH₃) | ~0.92 | Triplet |
| NH₂ | Variable | Broad Singlet |
| OH | Variable | Broad Singlet |
Table 1: Predicted ¹H NMR chemical shifts for this compound.[5]
Predicted ¹³C NMR Data
The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule, offering insight into the carbon skeleton.
| Position | Approximate Chemical Shift (δ, ppm) |
| C-1 (CH₃) | ~10.0 |
| C-2 (CH₂) | ~25.0 |
| C-3 (CH-N) | ~55.0 |
| C-4 (CH-O) | ~75.0 |
| C-5 (CH₂) | ~33.0 |
| C-6 (CH₂) | ~28.0 |
| C-7 (CH₂) | ~23.0 |
| C-8 (CH₃) | ~14.0 |
Table 2: Predicted ¹³C NMR chemical shifts for this compound.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies.
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| O-H Stretch (Alcohol) | 3200–3600 | Strong, Broad |
| N-H Stretch (Primary Amine) | 3300–3500 (two bands) | Medium |
| C-H Stretch (Alkyl) | 2850–2960 | Strong |
| N-H Bend (Primary Amine) | 1590–1650 | Medium to Strong |
| C-O Stretch (Secondary Alcohol) | ~1100 | Strong |
| C-N Stretch (Aliphatic Amine) | 1020–1250 | Medium to Weak |
Table 3: Expected IR absorption frequencies for this compound.[5]
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) is a suitable gentle ionization method.
| Ion | m/z (predicted) |
| [M+H]⁺ | 146.15395 |
| [M+Na]⁺ | 168.13589 |
Table 4: Predicted m/z values for common adducts of this compound in mass spectrometry.[8]
Experimental Protocols
While specific experimental parameters for this compound are not widely published, the following are general protocols for obtaining the spectroscopic data discussed.
NMR Spectroscopy (General Protocol)
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a nuclear magnetic resonance spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy (General Protocol)
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CS₂) that has minimal IR absorption in the regions of interest.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the salt plates or solvent is recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (General Protocol)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) with a small amount of an acid (e.g., formic acid) to promote protonation for positive ion mode ESI.
-
Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum over a relevant m/z range.
-
Data Analysis: Identify the molecular ion peak (e.g., [M+H]⁺) to confirm the molecular weight. Analyze the fragmentation pattern, if any, to gain further structural information.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.
Figure 1: General workflow for the spectroscopic analysis of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. guidechem.com [guidechem.com]
- 3. 4-Octanol, 3-amino- | C8H19NO | CID 55284966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. This compound | 1001354-72-8 | Benchchem [benchchem.com]
- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 7. This compound - Wikidata [wikidata.org]
- 8. PubChemLite - this compound (C8H19NO) [pubchemlite.lcsb.uni.lu]
A Technical Guide to the Thermal Stability and Decomposition of 3-Amino-4-Octanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the thermal stability and decomposition profile of 3-amino-4-octanol. Due to the limited availability of specific experimental data in public literature, this document focuses on the established methodologies for assessing thermal properties, outlines expected decomposition behaviors based on the chemical nature of amino alcohols, and presents a framework for data interpretation. The quantitative data herein is illustrative, serving as a template for the presentation of actual experimental results.
Introduction
This compound is a chiral amino alcohol with potential applications in organic synthesis and as a building block in pharmaceutical development. Its thermal stability is a critical parameter, influencing its handling, storage, processing, and safety in various applications. Understanding the decomposition pathways and the conditions that trigger thermal events is essential for ensuring the integrity and safety of processes involving this compound. This guide details the standard analytical techniques and theoretical considerations for characterizing the thermal behavior of this compound.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are essential for designing and interpreting thermal analysis experiments.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₉NO |
| Molecular Weight | 145.24 g/mol |
| Appearance | Colorless to yellow liquid, or white/opaque solid |
| Melting Point | Approx. 21.5 °C |
| Boiling Point | Approx. 217.9 °C at 1010 mBar |
| Flash Point | > 99 °C and < 109 °C at 756 mm Hg |
| Auto-ignition Temperature | > 290 °C and < 310 °C at 756 mm Hg |
| Decomposition Temperature | Data not available |
| Hazardous Decomposition Products | Data not available |
Note: The data in this table is compiled from publicly available safety data sheets. The lack of specific data on decomposition temperature and products necessitates the experimental approaches detailed in this guide.
Thermal Stability Analysis: Quantitative Data
While specific experimental data for this compound is not publicly available, Table 2 provides a template for summarizing quantitative data obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques are the gold standard for assessing thermal stability.
Table 2: Illustrative Thermal Analysis Data for this compound
| Parameter | Value | Technique | Conditions |
| Onset of Decomposition (T_onset) | e.g., 250 °C | TGA | 10 °C/min, Nitrogen atmosphere |
| Peak Decomposition Temperature (T_peak) | e.g., 275 °C | TGA/DTG | 10 °C/min, Nitrogen atmosphere |
| Mass Loss at 300 °C | e.g., 85% | TGA | 10 °C/min, Nitrogen atmosphere |
| Heat of Decomposition (ΔH_d) | e.g., -450 J/g | DSC | 10 °C/min, Nitrogen atmosphere |
| Glass Transition Temperature (T_g) | e.g., -50 °C | DSC | 10 °C/min, Nitrogen atmosphere |
| Melting Point (T_m) | e.g., 21.5 °C | DSC | 10 °C/min, Nitrogen atmosphere |
Note: The values in this table are hypothetical and for illustrative purposes only. Actual experimental results will vary based on the specific conditions and the purity of the sample.
Experimental Protocols
Detailed methodologies for the key experiments to determine the thermal stability of this compound are provided below.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss as a function of temperature.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (e.g., alumina or platinum).
-
Experimental Setup:
-
Place the sample pan and an empty reference pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) for at least 30 minutes to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Ramp the temperature from 30 °C to 500 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis:
-
Record the mass of the sample as a function of temperature.
-
Determine the onset temperature of decomposition (T_onset) from the intersection of the baseline and the tangent of the decomposition curve.
-
Determine the peak decomposition temperature (T_peak) from the first derivative of the TGA curve (DTG).
-
Quantify the percentage of mass loss at various temperatures.
-
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions, such as melting, glass transition, and decomposition.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.
-
Experimental Setup:
-
Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).
-
-
Thermal Program:
-
Cool the sample to -70 °C and hold isothermally for 5 minutes.
-
Ramp the temperature from -70 °C to 350 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis:
-
Record the heat flow as a function of temperature.
-
Determine the glass transition temperature (T_g) from the midpoint of the step change in the baseline.
-
Determine the melting point (T_m) from the onset of the endothermic peak.
-
Determine the decomposition exotherm and calculate the heat of decomposition (ΔH_d) by integrating the area under the exothermic peak.
-
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the thermal analysis of this compound.
An In-depth Technical Guide to 3-amino-4-octanol: An Amino Alcohol Derivative for Research and Development
Introduction
3-amino-4-octanol is an organic compound featuring both an amino and a hydroxyl functional group, classifying it as an amino alcohol.[1][2] Its structure, consisting of an eight-carbon chain with an amino group at the third position and a hydroxyl group at the fourth, makes it a chiral molecule with potential applications in various fields of chemistry.[1] This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, synthesis, and its role as a derivative in the broader context of drug development and scientific research. The content is tailored for researchers, scientists, and professionals in drug development, presenting data in a structured format with detailed experimental protocols and visual diagrams to facilitate understanding.
Amino alcohols as a class are significant in medicinal chemistry, often serving as chiral building blocks for the synthesis of complex bioactive molecules.[3] The presence of both a basic amino group and a polar hydroxyl group allows for a variety of chemical transformations and interactions with biological targets.[2][4]
Chemical and Physical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 1001354-72-8 | [5][6] |
| Molecular Formula | C₈H₁₉NO | [5][6] |
| Molecular Weight | 145.24 g/mol | [5] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 244 °C | [4][5] |
| Density | 0.893 g/cm³ | [4][5] |
| Flash Point | 101 °C | [4][5] |
| Water Solubility | 43 g/L at 25 °C | [4] |
| Vapor Pressure | 2.8 Pa at 20 °C | [4] |
| LogP | 1.975 | [5] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving a Henry reaction to form a nitro alcohol intermediate, followed by the reduction of the nitro group. A detailed experimental protocol based on established methodologies is provided below.[7]
Experimental Protocol:
Step 1: Synthesis of 3-nitro-4-octanol
-
Reaction Setup: In a 1-liter, 3-necked round-bottomed flask equipped with a thermocouple, magnetic stirrer, a 500 ml addition funnel, a nitrogen inlet, and a glass stopper, add 300 g (3.37 mols) of 1-nitropropane.[7]
-
Dilution: Dilute the 1-nitropropane with 150 g of methanol. This will result in an endothermic reaction.[7]
-
Catalyst Addition: Add 16 g of a 10% aqueous sodium hydroxide solution and 0.60 g of a 50% aqueous sodium hydroxide solution. The reaction mixture will turn orange, and a slight exotherm will be observed.[7]
-
Aldehyde Addition: The precursor, valeraldehyde, is then added to the reaction mixture. The reaction is typically slow, and the use of a two-phase system (water and an organic solvent) has been shown to significantly increase the reaction rate compared to a single-phase organic solvent system.[1]
-
Reaction Monitoring: The progress of the reaction to form 3-nitro-4-octanol can be monitored by gas chromatography (GC).[6]
Step 2: Catalytic Hydrogenation of 3-nitro-4-octanol to this compound
-
Catalyst Loading: In a 2-liter stainless steel autoclave (Parr Autoclave), load 90 g of wet Grace 3201 Raney Nickel (45 g dry, 10 wt%) and 300 g of methanol.[7]
-
System Purge: Seal the autoclave, purge with nitrogen, and then with hydrogen.[7]
-
Reaction Conditions: Pressurize the autoclave with hydrogen to 600 psig, and stir the mixture at 600 RPM. Heat the reaction to 40 °C.[7]
-
Substrate Addition: The 3-nitro-4-octanol intermediate, diluted with absolute ethanol, is pumped into the autoclave at a rate of 4 ml/min.[7]
-
Reaction Completion and Work-up: The reaction is considered complete when hydrogen uptake ceases (typically after about 4 hours). Cool the autoclave, vent it, and purge with nitrogen. The contents are then vacuum filtered to remove the Raney Nickel catalyst.[7]
-
Purification: The resulting liquid is concentrated in vacuo to remove the solvent, yielding this compound.[7]
Synthesis Workflow Diagram
Caption: A diagram illustrating the two-step synthesis of this compound.
Role as an Amino Alcohol Derivative in Drug Development
While specific biological activity data for this compound is not widely available in public literature, the amino alcohol scaffold is a well-established pharmacophore in numerous approved drugs.[8][9] These compounds are integral to a variety of therapeutic classes, including cardiovascular drugs, anti-asthma medications, and antimalarials.[8]
Chiral Building Block
This compound possesses two chiral centers, making it a valuable chiral building block in asymmetric synthesis.[1] The synthesis of enantiomerically pure compounds is critical in drug development, as different stereoisomers can have vastly different pharmacological and toxicological profiles. Amino alcohols are frequently used as chiral auxiliaries to control the stereochemistry of chemical reactions.[10]
Potential Biological Activity
Derivatives of amino alcohols have been investigated for a range of biological activities. For instance, certain amino alcohol derivatives have shown potential as antibiotic and antifungal agents.[11]
Representative Signaling Pathway: TLR4 Inhibition by β-Amino Alcohol Derivatives
Although this compound itself has not been explicitly studied in this context, a relevant signaling pathway for amino alcohol derivatives is the Toll-Like Receptor 4 (TLR4) pathway. Certain β-amino alcohol derivatives have been identified as inhibitors of TLR4 signaling, which is implicated in the inflammatory response associated with sepsis.[12] The diagram below illustrates this representative pathway.
Caption: TLR4 signaling pathway, a target for some β-amino alcohol derivatives.
Characterization Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating molecular structure. Predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below. These predictions can serve as a reference for researchers synthesizing this compound.
Predicted ¹H NMR Chemical Shifts:
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| CH₃ (C8) | ~0.9 | Triplet |
| CH₂ (C7) | ~1.3-1.5 | Multiplet |
| CH₂ (C6) | ~1.3-1.5 | Multiplet |
| CH₂ (C5) | ~1.3-1.5 | Multiplet |
| CH(OH) (C4) | ~3.4-3.6 | Multiplet |
| CH(NH₂) (C3) | ~2.8-3.0 | Multiplet |
| CH₂ (C2) | ~1.4-1.6 | Multiplet |
| CH₃ (C1) | ~0.9 | Triplet |
| NH₂ | Broad singlet | |
| OH | Broad singlet |
Predicted ¹³C NMR Chemical Shifts:
| Carbon | Predicted Chemical Shift (ppm) |
| C8 | ~14 |
| C7 | ~23 |
| C6 | ~28 |
| C5 | ~33 |
| C4 | ~74 |
| C3 | ~58 |
| C2 | ~26 |
| C1 | ~10 |
Note: Predicted values can vary based on the software and parameters used. These should be confirmed with experimental data.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.
-
N-H stretch: One or two sharp bands in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.
-
C-H stretch: Bands in the region of 2850-3000 cm⁻¹ for the aliphatic C-H bonds.
-
C-O stretch: An absorption band in the region of 1050-1150 cm⁻¹ for the secondary alcohol.
-
N-H bend: A band around 1590-1650 cm⁻¹.
Mass Spectrometry (MS)
In mass spectrometry with electron ionization (EI), the molecular ion peak (M⁺) for this compound would be expected at an m/z of 145. Common fragmentation patterns would involve the loss of small neutral molecules such as water (M-18) or cleavage adjacent to the amino and hydroxyl groups.
Conclusion
This compound is a valuable amino alcohol derivative with significant potential as a chiral building block in organic synthesis, particularly in the context of drug discovery and development. Its synthesis via the reduction of a nitro alcohol intermediate is a well-established route. While specific biological activity data for this compound remains limited in the public domain, the broader class of amino alcohols is known to exhibit a wide range of pharmacological effects and is a key structural motif in many therapeutic agents. The information provided in this guide, including its physicochemical properties, detailed synthesis protocol, and characterization data, serves as a valuable resource for researchers and scientists working with this and related compounds. Further investigation into the specific biological activities of the stereoisomers of this compound could unveil novel therapeutic applications.
References
- 1. Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. sdlookchem.com [sdlookchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 4-Octanol, 3-amino- | C8H19NO | CID 55284966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US9034929B2 - Aminoalcohol and biocide compositions for aqueous based systems - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Amino Alcohols as Potential Antibiotic and Antifungal Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of (3S,4R)-3-amino-4-octanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3S,4R)-3-amino-4-octanol is a chiral amino alcohol with significant potential as a building block in the synthesis of pharmaceuticals and other bioactive molecules. Its specific stereochemistry necessitates a highly controlled and stereoselective synthetic approach. This document outlines a detailed application note and protocol for the stereoselective synthesis of (3S,4R)-3-amino-4-octanol. The described methodology employs a two-step sequence involving a catalytic asymmetric Henry (nitroaldol) reaction to establish the desired stereocenters, followed by a stereoselective reduction of the nitro group to the corresponding amine. This protocol is designed to provide researchers with a practical and efficient route to this valuable chiral intermediate.
Introduction
Chiral vicinal amino alcohols are crucial structural motifs found in a wide array of natural products and pharmaceutical agents. The precise spatial arrangement of the amino and hydroxyl groups is often critical for their biological activity. The synthesis of specific stereoisomers, such as (3S,4R)-3-amino-4-octanol, therefore presents a significant challenge in synthetic organic chemistry. This protocol focuses on a stereoselective approach, beginning with readily available starting materials and utilizing established asymmetric catalytic methods to ensure high stereochemical purity in the final product. The key transformations involve the creation of the C-N and C-O bonds with the correct stereochemistry, which is achieved through a catalytic asymmetric Henry reaction followed by a reduction step.
Synthetic Strategy
The overall synthetic strategy for (3S,4R)-3-amino-4-octanol is a two-step process, as illustrated in the workflow diagram below. The first step is a catalytic asymmetric Henry reaction between 1-nitropropane and valeraldehyde. This reaction is designed to selectively produce the (3S,4R)-3-nitro-4-octanol intermediate. The second step involves the stereoselective reduction of the nitro group to an amine, yielding the target molecule, (3S,4R)-3-amino-4-octanol.
Synthesis of 3-amino-4-octanol Using a Raney Nickel Catalyst: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 3-amino-4-octanol, a valuable amino alcohol intermediate in the development of pharmaceuticals and fine chemicals. The synthesis is presented as a robust two-step process commencing with a Henry (nitroaldol) reaction to form the precursor, 3-nitro-4-octanol, followed by the catalytic hydrogenation of the nitro group using Raney Nickel. This method offers an efficient route to the target molecule. Included are comprehensive experimental procedures, a summary of key reaction parameters, and a workflow diagram for clarity.
Introduction
This compound is a chiral amino alcohol with significant potential as a building block in organic synthesis, particularly in the construction of complex molecules with biological activity.[1][2] Its structure, featuring both an amino and a hydroxyl group, allows for diverse chemical modifications. The synthesis described herein involves two key transformations: the formation of a carbon-carbon bond via the Henry reaction and the subsequent reduction of a nitro group to a primary amine. The Henry reaction between 1-nitropropane and valeraldehyde provides the nitroalcohol precursor, 3-nitro-4-octanol.[3][4] The critical reduction step is achieved through catalytic hydrogenation with Raney Nickel, a well-established and highly effective catalyst for the conversion of nitro compounds to amines.[5][6]
Data Presentation
The efficiency of the Raney Nickel catalyzed hydrogenation of 3-nitro-4-octanol is influenced by several factors. The following table summarizes the expected impact of varying key reaction parameters on the yield and purity of this compound, based on general principles of catalytic hydrogenation of aliphatic nitro compounds.
| Parameter | Range | Effect on Yield | Effect on Purity | Notes |
| Catalyst Loading (wt%) | 5 - 20% | Increasing catalyst loading generally improves reaction rate and yield up to an optimal point. | Higher catalyst loading can sometimes lead to an increase in side products if not properly controlled. | Raney Nickel is pyrophoric and must be handled with care under a solvent.[5] |
| Hydrogen Pressure (psi) | 50 - 500 | Higher pressure typically accelerates the reaction rate and drives the reaction to completion, increasing the yield. | Generally, has a positive impact on purity by ensuring complete reduction of the nitro group. | The reaction vessel must be rated for the intended pressure. |
| Temperature (°C) | 25 - 80 | Increased temperature usually enhances the reaction rate. | Excessively high temperatures may promote side reactions, such as hydrogenolysis, potentially reducing purity. | Optimal temperature should be determined empirically. |
| Reaction Time (h) | 2 - 24 | Sufficient time is required for the reaction to go to completion. | Incomplete reaction will result in the presence of the starting material, lowering purity. Prolonged reaction times at high temperatures can lead to degradation. | Reaction progress should be monitored by techniques such as TLC or GC. |
| Solvent | Methanol, Ethanol | Protic solvents like methanol and ethanol are commonly used and generally give good results. | The choice of solvent can influence catalyst activity and product solubility. | Ensure the solvent is of appropriate purity for the reaction. |
Experimental Protocols
Part 1: Synthesis of 3-nitro-4-octanol (Henry Reaction)
This protocol is based on the general principles of the Henry reaction and information from related syntheses.[3][4]
Materials:
-
1-Nitropropane
-
Valeraldehyde
-
Triethylamine (or another suitable base)
-
Isopropanol (or another suitable organic solvent)
-
Deionized water
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Addition funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and an addition funnel, add 1-nitropropane and isopropanol.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add triethylamine to the cooled mixture with stirring.
-
Add valeraldehyde dropwise from the addition funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of 1M hydrochloric acid until the mixture is acidic (pH ~5-6).
-
Transfer the mixture to a separatory funnel and add deionized water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude 3-nitro-4-octanol.
-
The crude product can be purified by column chromatography on silica gel.
Part 2: Synthesis of this compound (Raney Nickel Reduction)
This protocol is a representative procedure for the reduction of an aliphatic nitro alcohol using Raney Nickel.
Materials:
-
3-nitro-4-octanol
-
Raney Nickel (50% slurry in water)
-
Methanol or Ethanol
-
Hydrogen gas
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Celite®
Procedure:
-
Catalyst Preparation: In a fume hood, carefully wash the Raney Nickel slurry several times with the chosen alcohol solvent to remove the water. The catalyst should be kept wet with the solvent at all times to prevent ignition.
-
Reaction Setup: To a high-pressure reaction vessel, add the 3-nitro-4-octanol dissolved in the alcohol solvent.
-
Under an inert atmosphere (e.g., nitrogen or argon), carefully add the washed Raney Nickel catalyst to the reaction vessel.
-
Seal the reactor and purge the system with hydrogen gas several times to remove any air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 100-500 psi).
-
Begin stirring and heat the reaction mixture to the desired temperature (e.g., 40-60 °C).
-
Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purge the reactor with an inert gas.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: The catalyst on the filter paper is highly pyrophoric and should be kept wet and disposed of properly.
-
Wash the filter cake with additional solvent.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
-
The crude product can be further purified by distillation under reduced pressure or by crystallization of a suitable salt.
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. sdlookchem.com [sdlookchem.com]
- 3. CN102050741B - Process for producing nitroalcohols - Google Patents [patents.google.com]
- 4. US8354560B2 - Process for producing nitroalcohols - Google Patents [patents.google.com]
- 5. Raney Nickel, Raney Nickel Catalyst, Vineeth Precious [preciouscatalyst.com]
- 6. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols: The Use of 3-Amino-4-octanol in the Synthesis of Novel Antiviral Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The chiral β-amino alcohol scaffold is a privileged structural motif found in a variety of clinically significant antiviral agents, including HIV protease inhibitors like Nelfinavir. This document outlines a proposed application for (3R,4R)-3-amino-4-octanol as a key chiral building block in the synthesis of novel antiviral compounds. We present a hypothetical synthetic pathway to a candidate protease inhibitor, "Octavarin," and provide detailed experimental protocols. Furthermore, we include hypothetical, yet plausible, quantitative data for its synthesis and antiviral activity, alongside diagrams illustrating the synthetic workflow and a proposed mechanism of action targeting viral protease activity. This application note serves as a conceptual framework to guide researchers in the potential use of simple, aliphatic amino alcohols in the design and development of new antiviral therapeutics.
Introduction
The development of novel antiviral agents is a critical area of research in the face of emerging viral threats and the development of resistance to existing therapies. Chiral amino alcohols are of particular interest due to their prevalence in the structures of successful antiviral drugs. The stereochemistry of these molecules is often crucial for their biological activity, as they can mimic peptide bonds and interact with the chiral environment of viral enzymes.
While complex amino alcohols are common in many antiviral drugs, the use of simpler, linear amino alcohols like 3-amino-4-octanol remains a relatively unexplored area. The aliphatic side chains of such molecules could potentially confer favorable properties such as improved cell membrane permeability and metabolic stability. This document proposes a synthetic route and potential application for (3R,4R)-3-amino-4-octanol as a scaffold for a new class of antiviral agents.
Proposed Synthesis of "Octavarin"
Herein, we propose the synthesis of a hypothetical antiviral agent, "Octavarin," using (3R,4R)-3-amino-4-octanol as the starting material. The synthetic scheme is based on well-established organic chemistry principles, specifically the derivatization of the amino and hydroxyl groups to create a peptidomimetic structure designed to inhibit a viral protease.
Synthetic Workflow
The overall workflow for the synthesis of Octavarin is depicted below. It involves the protection of the amine, activation of the hydroxyl group, coupling with a recognition moiety, and final deprotection.
Caption: Synthetic workflow for the proposed antiviral agent, Octavarin.
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis of Octavarin.
Materials and Reagents
-
(3R,4R)-3-amino-4-octanol
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Methanesulfonyl chloride (MsCl)
-
N-Boc-4-piperidinecarboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Standard workup and purification reagents (ethyl acetate, brine, sodium bicarbonate, magnesium sulfate, silica gel)
Step 1: N-Boc Protection of (3R,4R)-3-amino-4-octanol
-
Dissolve (3R,4R)-3-amino-4-octanol (1.0 eq) in dichloromethane (DCM, 10 mL/g).
-
Add triethylamine (TEA, 1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Mesylation of the Hydroxyl Group
-
Dissolve the N-Boc protected amino alcohol (1.0 eq) in DCM (10 mL/g).
-
Add TEA (2.0 eq).
-
Cool the mixture to 0 °C.
-
Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.
-
Stir the reaction at 0 °C for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with cold water and extract with DCM.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude mesylate is often used in the next step without further purification.
Step 3: Coupling with N-Boc-4-piperidinecarboxylic acid
-
Dissolve N-Boc-4-piperidinecarboxylic acid (1.2 eq), EDC (1.2 eq), and HOBt (1.2 eq) in DMF (15 mL/g).
-
Stir the mixture at room temperature for 30 minutes to form the active ester.
-
In a separate flask, dissolve the crude mesylate from Step 2 (1.0 eq) in DMF.
-
Add the solution of the active ester to the mesylate solution.
-
Stir the reaction at 50 °C for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Step 4: Deprotection of the Boc Group
-
Dissolve the product from Step 3 (1.0 eq) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).
-
Stir the reaction at room temperature for 2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene to remove residual TFA.
-
The final product, Octavarin, is obtained as a TFA salt and can be further purified by recrystallization or preparative HPLC.
Quantitative Data
The following table summarizes the hypothetical quantitative data for the synthesis and activity of Octavarin.
| Parameter | Value |
| Synthesis | |
| Overall Yield | 45% |
| Purity (HPLC) | >98% |
| Antiviral Activity | |
| Target Virus | Hypothetical Protease+ |
| IC₅₀ (Protease Assay) | 0.5 µM |
| EC₅₀ (Cell-based Assay) | 2.1 µM |
| Cytotoxicity | |
| CC₅₀ (in Vero cells) | >50 µM |
| Selectivity Index (SI) | >23 |
Proposed Mechanism of Action
Octavarin is designed as a competitive inhibitor of a viral protease. The this compound backbone is intended to mimic the transition state of peptide cleavage, while the piperidine moiety serves as a recognition element that binds to a specific pocket of the enzyme's active site.
Caption: Proposed mechanism of action for Octavarin as a viral protease inhibitor.
Conclusion
This application note provides a conceptual framework for the utilization of (3R,4R)-3-amino-4-octanol in the synthesis of a novel, hypothetical antiviral agent, Octavarin. The detailed protocols and workflow diagrams offer a practical guide for researchers interested in exploring the potential of simple aliphatic amino alcohols in antiviral drug discovery. The presented data, while hypothetical, is based on plausible outcomes for such a synthetic and biological evaluation campaign. Further research is warranted to validate this concept and to explore the structure-activity relationships of this new class of potential antiviral compounds.
Application of 3-Amino-4-Octanol in Corrosion Inhibitor Formulations
Introduction
3-Amino-4-octanol, a multifunctional amino alcohol, has demonstrated significant potential as a corrosion inhibitor, particularly in aqueous-based systems such as metalworking fluids. Marketed under trade names like CORRGUARD™ EXT, it offers excellent corrosion control for ferrous metals and is compatible with multiple other metals.[1] Its favorable environmental, health, and safety profile makes it a viable alternative to traditional corrosion inhibitors like Dicyclohexylamine (DCHA).[1] This document provides detailed application notes and protocols for researchers, scientists, and formulation chemists interested in utilizing this compound as a corrosion inhibitor.
Mechanism of Action
The primary mechanism by which this compound and other amino alcohols inhibit corrosion is through adsorption onto the metal surface, forming a protective film. This film acts as a barrier, isolating the metal from the corrosive environment. The amino group (-NH₂) and the hydroxyl group (-OH) in the this compound molecule are the primary active centers for adsorption. The nitrogen and oxygen atoms can donate lone pair electrons to the vacant d-orbitals of the metal atoms, forming coordinate covalent bonds.
This protective layer can inhibit corrosion through several processes:
-
Anodic Inhibition: The inhibitor film can hinder the dissolution of the metal (anodic reaction).
-
Cathodic Inhibition: It can also suppress the reduction of oxygen or the evolution of hydrogen (cathodic reactions).
-
Mixed Inhibition: In many cases, amino alcohols act as mixed inhibitors, affecting both anodic and cathodic processes.
-
Displacement of Corrosive Species: The inhibitor molecules can displace aggressive ions, such as chlorides, from the metal surface.[1]
-
Passivation: In alkaline environments, such as those found in concrete or some metalworking fluids, amino alcohols can contribute to the formation and stabilization of a passive oxide layer on the metal surface.[1]
Quantitative Performance Data
| Parameter | Condition | Without Inhibitor | With Amino Alcohol Inhibitor |
| Corrosion Potential (Ecorr) | After 200 days in 3.5 wt% NaCl | -620 mV vs SCE | -170 mV vs SCE |
| Corrosion Current Density (icorr) | After 200 days in 3.5 wt% NaCl | ~1.5 µA/cm² | ~0.2 µA/cm² |
| Mass Loss | After 200 days in 3.5 wt% NaCl | ~85 mg | ~27.5 mg |
Data adapted from a study on amino alcohol inhibitors in reinforced concrete. The specific amino alcohol was not identified in the study.[1]
Experimental Protocols
To evaluate the performance of this compound as a corrosion inhibitor, a series of standardized electrochemical and gravimetric tests can be employed.
Gravimetric Analysis (Weight Loss Method) - ASTM G31
This method provides a straightforward determination of the average corrosion rate.
Objective: To determine the mass loss of a metal coupon immersed in a corrosive medium with and without the inhibitor.
Materials:
-
Metal coupons (e.g., mild steel, cast iron) of known dimensions and surface area.
-
Corrosive medium (e.g., simulated metalworking fluid, acidic solution).
-
This compound.
-
Analytical balance.
-
Polishing papers (e.g., SiC paper of various grits).
-
Desiccator.
Procedure:
-
Coupon Preparation: Mechanically polish the metal coupons to a uniform finish, typically with 600-grit SiC paper.
-
Cleaning and Weighing: Degrease the coupons with a suitable solvent (e.g., acetone), rinse with deionized water, and dry. Accurately weigh each coupon to four decimal places using an analytical balance.
-
Immersion: Immerse the prepared coupons in the corrosive solution. For the test group, add the desired concentration of this compound to the solution. A control group without the inhibitor should be run in parallel. The test is typically conducted at a constant temperature for a specified duration (e.g., 24 to 480 hours).
-
Post-Test Cleaning: After the immersion period, remove the coupons, and clean them according to ASTM G1 standards to remove corrosion products without removing the base metal. This may involve chemical cleaning or gentle mechanical abrasion.
-
Final Weighing: Rinse the cleaned coupons with deionized water, dry thoroughly, and reweigh.
-
Calculation of Corrosion Rate and Inhibition Efficiency:
-
Corrosion Rate (CR) in mm/year: CR = (8.76 x 10⁴ * ΔW) / (A * T * D) Where: ΔW = Mass loss in grams A = Surface area of the coupon in cm² T = Immersion time in hours D = Density of the metal in g/cm³
-
Inhibition Efficiency (IE %): IE % = [(CR₀ - CRᵢ) / CR₀] * 100 Where: CR₀ = Corrosion rate of the control (without inhibitor) CRᵢ = Corrosion rate in the presence of the inhibitor
-
Electrochemical Testing
Electrochemical methods provide rapid and detailed information about the corrosion process and the inhibitor's mechanism. A standard three-electrode electrochemical cell is used, consisting of a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Silver/Silver Chloride - Ag/AgCl), and a counter electrode (e.g., platinum or graphite).
This technique is used to determine the corrosion current density (icorr) and to understand the inhibitor's effect on the anodic and cathodic reactions.
Procedure:
-
Electrode Preparation: Prepare the working electrode by polishing and cleaning as described for the weight loss method.
-
Stabilization: Immerse the electrodes in the test solution (with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Polarization Scan: Scan the potential from a cathodic value (e.g., -250 mV vs. OCP) to an anodic value (e.g., +250 mV vs. OCP) at a slow, constant scan rate (e.g., 0.167 mV/s).
-
Data Analysis: Plot the potential versus the logarithm of the current density (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
Calculation of Inhibition Efficiency: IE % = [(icorr₀ - icorrᵢ) / icorr₀] * 100 Where: icorr₀ = Corrosion current density of the control icorrᵢ = Corrosion current density with the inhibitor
EIS is a non-destructive technique that provides information about the resistance of the inhibitor film and the charge transfer resistance at the metal-solution interface.
Procedure:
-
Electrode Preparation and Stabilization: Prepare and stabilize the working electrode as in the potentiodynamic polarization method.
-
Impedance Measurement: Apply a small amplitude AC potential signal (e.g., 10 mV) at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
Data Analysis: The impedance data is typically presented as Nyquist and Bode plots. The data can be fitted to an equivalent electrical circuit model to determine parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl in the presence of the inhibitor indicate the formation of a protective film.
-
Calculation of Inhibition Efficiency: IE % = [(Rctᵢ - Rct₀) / Rctᵢ] * 100 Where: Rct₀ = Charge transfer resistance of the control Rctᵢ = Charge transfer resistance with the inhibitor
Visualizations
Logical Workflow for Corrosion Inhibitor Evaluation
Caption: Workflow for evaluating this compound as a corrosion inhibitor.
Proposed Mechanism of Action of this compound
Caption: Adsorption mechanism of this compound on a metal surface.
Conclusion
This compound is a promising corrosion inhibitor with a favorable safety and environmental profile. While more specific quantitative data in its primary application areas are needed, the available information and analogous studies strongly support its efficacy. The experimental protocols outlined in this document provide a robust framework for researchers and formulators to evaluate and optimize the performance of this compound in their specific corrosion inhibitor formulations. The combination of gravimetric and electrochemical techniques will yield a comprehensive understanding of its performance and mechanism of action.
References
Application Notes and Protocols: Synthesis of Chiral Oxazolines from 3-Amino-4-octanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral oxazolines are a critical class of heterocyclic compounds that serve as versatile building blocks and ligands in asymmetric synthesis. Their unique structure allows them to act as chiral auxiliaries, directing groups, and ligands for a wide range of metal-catalyzed reactions, leading to the stereoselective formation of desired enantiomers. This is of paramount importance in the field of drug development, where the chirality of a molecule can significantly impact its pharmacological activity and safety profile. The synthesis of novel chiral oxazolines from readily available precursors is therefore a key area of research.
General Reaction Scheme
The synthesis of chiral oxazolines from 3-amino-4-octanol can be achieved through a one-pot reaction with a nitrile, catalyzed by a Lewis acid. This method is advantageous due to its operational simplicity and the direct formation of the oxazoline ring.
Caption: General reaction for the synthesis of chiral oxazolines.
Experimental Protocol: Synthesis of (4S,5R)-4-butyl-5-ethyl-2-phenyl-4,5-dihydrooxazole
This protocol describes the synthesis of a representative chiral oxazoline from (3S,4R)-3-amino-4-octanol and benzonitrile. The stereochemistry of the starting amino alcohol is retained in the product.
Materials:
-
(3S,4R)-3-amino-4-octanol
-
Benzonitrile
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Anhydrous Chlorobenzene
-
Dichloromethane (DCM)
-
Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add (3S,4R)-3-amino-4-octanol (1.0 eq).
-
Add anhydrous chlorobenzene to dissolve the amino alcohol.
-
Add benzonitrile (1.2 eq) to the solution.
-
Add anhydrous zinc chloride (0.2 eq) to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 132 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 24-48 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with dichloromethane.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure (4S,5R)-4-butyl-5-ethyl-2-phenyl-4,5-dihydrooxazole.
Data Presentation
The following table summarizes the expected quantitative data and necessary characterization for the synthesized chiral oxazoline.
| Parameter | Expected Value/Technique |
| Reactants | |
| (3S,4R)-3-amino-4-octanol | 1.0 eq |
| Benzonitrile | 1.2 eq |
| Zinc Chloride | 0.2 eq |
| Reaction Conditions | |
| Solvent | Anhydrous Chlorobenzene |
| Temperature | Reflux (~132 °C) |
| Reaction Time | 24 - 48 hours |
| Product | (4S,5R)-4-butyl-5-ethyl-2-phenyl-4,5-dihydrooxazole |
| Theoretical Yield | Calculated based on the limiting reagent (this compound) |
| Characterization | |
| ¹H NMR | To confirm the proton environment of the oxazoline structure |
| ¹³C NMR | To confirm the carbon framework of the oxazoline structure |
| IR Spectroscopy | To identify characteristic functional groups (e.g., C=N) |
| Mass Spectrometry | To determine the molecular weight of the product |
| Chiral HPLC | To determine the enantiomeric excess (ee%) of the product |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of the chiral oxazoline.
Caption: Workflow for the synthesis of chiral oxazolines.
Potential Applications
Chiral oxazolines derived from long-chain amino alcohols, such as this compound, can be valuable in several areas of chemical synthesis and drug development:
-
Asymmetric Catalysis: These oxazolines can serve as chiral ligands for various metal catalysts (e.g., copper, palladium, iridium) in reactions such as asymmetric allylic alkylations, hydrosilylations, and cyclopropanations. The long alkyl chains (butyl and ethyl groups) on the oxazoline ring can influence the solubility of the catalyst complex in nonpolar solvents and create a unique chiral pocket, potentially leading to high enantioselectivities.
-
Chiral Auxiliaries: The oxazoline moiety can be used as a chiral auxiliary to control the stereochemistry of reactions at an adjacent position. The auxiliary can be subsequently removed to yield the desired chiral product.
-
Building Blocks for Complex Molecules: The synthesized chiral oxazoline can be a key intermediate in the total synthesis of complex natural products and pharmaceutically active compounds that contain a chiral amino alcohol fragment. The lipophilic nature of the side chains may be beneficial for molecules targeting biological membranes.
Disclaimer
The provided protocol is a representative example based on established synthetic methodologies for chiral oxazolines. As there is no specific literature for the synthesis of chiral oxazolines from this compound, optimization of reaction conditions (e.g., catalyst, solvent, temperature, and reaction time) may be necessary to achieve optimal yields and purity. All experiments should be conducted by trained personnel in a well-equipped laboratory, following all necessary safety precautions.
Application Notes and Protocols for N-Acylation of 3-Amino-4-Octanol in Surfactant Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acyl amino alcohols are a versatile class of non-ionic or amphoteric surfactants that are gaining increasing attention due to their excellent surface activity, biodegradability, and biocompatibility. The unique structure of these molecules, combining a hydrophilic amino alcohol headgroup with a hydrophobic acyl chain, allows for a wide range of tunable properties, making them suitable for applications in cosmetics, pharmaceuticals, and bioremediation. This document provides detailed protocols for the synthesis of N-acyl-3-amino-4-octanol, a promising candidate for novel surfactant development. The N-acylation is achieved via the robust and widely applicable Schotten-Baumann reaction.
Principle of N-Acylation
The N-acylation of 3-amino-4-octanol involves the reaction of the primary amine group with an acylating agent, typically an acyl chloride or anhydride, in the presence of a base. The Schotten-Baumann reaction is a well-established method for this transformation.[1][2] In this reaction, the base serves to neutralize the hydrogen chloride gas formed as a byproduct, driving the reaction to completion.[3] The selectivity of the N-acylation over O-acylation of the hydroxyl group is generally high under these conditions due to the greater nucleophilicity of the amine.
Applications
N-acyl-3-amino-4-octanol surfactants are anticipated to have a variety of applications, including:
-
Emulsifiers: For creating stable oil-in-water or water-in-oil emulsions in creams, lotions, and other formulations.
-
Foaming Agents: In cleansers and shampoos, where they can contribute to the formation of a stable and desirable lather.
-
Wetting Agents: To reduce the surface tension of liquids, allowing them to spread more easily.
-
Drug Delivery: As potential excipients to enhance the solubility and bioavailability of poorly water-soluble drugs.
Experimental Protocols
Protocol 1: Synthesis of N-Octanoyl-3-amino-4-octanol via Schotten-Baumann Reaction
This protocol describes the synthesis of N-octanoyl-3-amino-4-octanol as a representative example. The same procedure can be adapted for other acyl chains by selecting the appropriate acyl chloride.
Materials:
-
This compound
-
Octanoyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in dichloromethane (DCM). Add an aqueous solution of sodium hydroxide (2 equivalents, 2 M).
-
Cooling: Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
Addition of Acyl Chloride: Dissolve octanoyl chloride (1.1 equivalents) in a small amount of DCM and add it to a dropping funnel. Add the octanoyl chloride solution dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. .
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude N-octanoyl-3-amino-4-octanol can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Protocol 2: Characterization of N-Octanoyl-3-amino-4-octanol
1. Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure. Expected signals would include those corresponding to the alkyl chains of both the octanol and the acyl group, as well as the amide proton.
-
Infrared (IR) Spectroscopy: Obtain an IR spectrum of the purified product. Look for characteristic absorption bands, including the N-H stretch of the amide (around 3300 cm⁻¹), the C=O stretch of the amide (around 1640 cm⁻¹), and the O-H stretch of the alcohol (a broad peak around 3400 cm⁻¹).
2. Determination of Surfactant Properties:
-
Critical Micelle Concentration (CMC) and Surface Tension:
-
Prepare a series of aqueous solutions of the synthesized surfactant at different concentrations.
-
Measure the surface tension of each solution using a tensiometer (e.g., with the du Noüy ring or Wilhelmy plate method).
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is the concentration at which a sharp break in the curve is observed, after which the surface tension remains relatively constant.[4][5][6] The surface tension at the CMC (γ_CMC) is a measure of the surfactant's effectiveness in reducing the surface tension of water.
-
Data Presentation
Table 1: Reaction Conditions and Yields for N-Acylation of Amino Alcohols (Representative)
| Acyl Chloride | Amino Alcohol | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Lauroyl Chloride | Glycine | NaOH | Water/DCM | 3 | >90 | Adapted from[7] |
| Myristoyl Chloride | Serine | K₂CO₃ | Water/THF | 4 | 85-95 | Adapted from[8] |
| Palmitoyl Chloride | Ethanolamine | Triethylamine | Chloroform | 5 | >80 | General Procedure |
| Octanoyl Chloride | This compound | NaOH | Water/DCM | 2-4 | Expected: >80 | This Protocol |
Table 2: Surfactant Properties of Representative N-Acyl Amino Acid Surfactants
| Surfactant | Acyl Chain Length | Headgroup | CMC (mM) | γ_CMC (mN/m) | Reference |
| Sodium Lauroyl Glycinate | C12 | Glycine | 6.3 | 30.5 | [9] |
| Sodium Cocoyl Glycinate | C8-C18 | Glycine | 0.21 | 33 | [9] |
| Sodium Lauroyl Sarcosinate | C12 | Sarcosine | 14.7 | 25.1 | [10] |
| N-Lauroyl-L-Alanine | C12 | Alanine | ~5 | ~28 | [11] |
| N-Octanoyl-3-amino-4-octanol | C8 | This compound | Expected: 1-10 | Expected: 25-35 | Hypothetical |
Visualizations
Caption: Experimental workflow for the synthesis and characterization of N-octanoyl-3-amino-4-octanol.
Caption: Simplified reaction mechanism for the N-acylation of this compound.
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. jk-sci.com [jk-sci.com]
- 3. byjus.com [byjus.com]
- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 5. nanoscience.com [nanoscience.com]
- 6. locusingredients.com [locusingredients.com]
- 7. research.chalmers.se [research.chalmers.se]
- 8. Synthesis, chemistry, physicochemical properties and industrial applications of amino acid surfactants: A review [comptes-rendus.academie-sciences.fr]
- 9. Surfactants of Amino Acids | VANABIO [wanabio.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Large-Scale Synthesis of 3-Amino-4-Octanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-4-octanol is a valuable vicinal amino alcohol intermediate with significant applications in various industrial sectors, including pharmaceuticals, materials science, and fine chemicals. Its utility as a corrosion inhibitor and a component in metalworking fluids is well-documented.[1][2] This document provides detailed application notes and protocols for the large-scale synthesis of this compound, focusing on industrially viable methods. The primary synthesis route discussed is a two-step process involving a nitroaldol (Henry) reaction followed by catalytic hydrogenation. An alternative approach via epoxide ring-opening is also presented.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for handling, storage, and downstream applications.
| Property | Value | Reference |
| CAS Number | 1001354-72-8 | [3][4][5] |
| Molecular Formula | C8H19NO | [3][4][5] |
| Molecular Weight | 145.24 g/mol | [3][5] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 244 °C | [3][6] |
| Flash Point | 101 °C | [3][6] |
| Density | 0.893 g/cm³ | [3][6] |
| Water Solubility | 43 g/L at 25 °C | [3][6] |
| Vapor Pressure | 2.8 Pa at 20 °C | [3][6] |
Synthesis Protocols
Primary Industrial Synthesis Route: Two-Step Nitroaldol Reaction and Hydrogenation
This well-established method involves the base-catalyzed condensation of 1-nitropropane and valeraldehyde to form 3-nitro-4-octanol, which is subsequently reduced to the desired this compound.
Logical Workflow for the Primary Synthesis Route
Caption: Workflow for the two-step synthesis of this compound.
Experimental Protocol: Step 1 - Synthesis of 3-Nitro-4-octanol
This protocol is based on the methodology described in US Patent 9,034,929 B2.[1]
Materials:
-
1-Nitropropane
-
Valeraldehyde
-
Methanol
-
10% Aqueous Sodium Hydroxide Solution
-
50% Aqueous Sodium Hydroxide Solution
Equipment:
-
1 L 3-necked round-bottomed flask
-
Thermocouple
-
Magnetic stirrer
-
500 mL addition funnel
-
Nitrogen inlet
-
Glass stopper
Procedure:
-
Charge the 1 L 3-necked round-bottomed flask with 300 g (3.37 mols) of 1-nitropropane.
-
Equip the flask with a thermocouple, magnetic stirrer, addition funnel, nitrogen inlet, and glass stopper.
-
Dilute the 1-nitropropane with 150 g of methanol. An endotherm will be observed.
-
Slowly add 16 g of a 10% aqueous sodium hydroxide solution and 0.60 g of a 50% aqueous sodium hydroxide solution as the catalyst. The reaction mixture will turn orange, and a slight exotherm will be observed.
-
Maintain the reaction temperature and stir for a sufficient time to ensure complete conversion. The reaction progress can be monitored by techniques such as gas chromatography (GC).
-
Upon completion, the resulting 3-nitro-4-octanol can be purified. The patent reports an olive-green solution with a purity of 95 area % and a yield of 89%.[1]
Quantitative Data for Step 1
| Parameter | Value | Reference |
| Reactants | ||
| 1-Nitropropane | 300 g (3.37 mols) | [1] |
| Valeraldehyde | Stoichiometric amount | [1] |
| Methanol (solvent) | 150 g | [1] |
| Catalyst | ||
| 10% aq. NaOH | 16 g | [1] |
| 50% aq. NaOH | 0.60 g | [1] |
| Product | ||
| 3-Nitro-4-octanol | 491 g | [1] |
| Yield | 89% | [1] |
| Purity | 95 area % | [1] |
Experimental Protocol: Step 2 - Catalytic Hydrogenation of 3-Nitro-4-octanol
This protocol is a continuation from Step 1, based on the methodology described in US Patent 9,034,929 B2.[1]
Materials:
-
3-Nitro-4-octanol (from Step 1)
-
Raney Nickel (e.g., Grace 3201)
-
Methanol
-
Hydrogen gas
Equipment:
-
Parr Autoclave unit (or similar high-pressure reactor)
Procedure:
-
Load a 2 L stainless steel autoclave with 90 g (wet weight, 45 g dry weight) of Raney Nickel catalyst and 300 g of methanol.
-
Seal and assemble the autoclave.
-
Purge the system first with nitrogen and then with hydrogen.
-
Pressurize the autoclave with hydrogen to 600 psig.
-
Stir the mixture at 600 RPM and heat to 40 °C.
-
Pump the 3-nitro-4-octanol solution into the autoclave.
-
Maintain the reaction conditions until the hydrogen uptake ceases, indicating the completion of the reaction.
-
Cool the autoclave, vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture to remove the Raney Nickel catalyst.
-
The resulting solution of this compound can be further purified by distillation if required. The patent reports a final product with 95.3 area % purity and an overall yield of 75% for a similar process.[1]
Quantitative Data for Step 2
| Parameter | Value | Reference |
| Reactant | ||
| 3-Nitro-4-octanol | From Step 1 | [1] |
| Catalyst | ||
| Raney Nickel | 90 g (wet) | [1] |
| Solvent | ||
| Methanol | 300 g | [1] |
| Reaction Conditions | ||
| Hydrogen Pressure | 600 psig | [1] |
| Temperature | 40 °C | [1] |
| Stirring Speed | 600 RPM | [1] |
| Product | ||
| This compound | - | |
| Purity | 95.3 area % | [1] |
| Overall Yield (estimated) | ~75% | [1] |
Alternative Synthesis Route: Ring-Opening of Epoxides
An alternative industrial route for the synthesis of β-amino alcohols is the ring-opening of epoxides with ammonia. This method can offer high regioselectivity and stereoselectivity.
General Protocol for Ring-Opening of 1,2-Epoxyoctane with Ammonia
Materials:
-
1,2-Epoxyoctane
-
Aqueous Ammonia
-
Co-solvent (e.g., isopropanol or 1,4-dioxane)
Equipment:
-
Sealed pressure vessel
Procedure:
-
In a pressure vessel, combine 1,2-epoxyoctane, aqueous ammonia, and a suitable co-solvent.
-
Seal the vessel and heat the reaction mixture. The reaction temperature and time will need to be optimized for this specific substrate.
-
After the reaction is complete, cool the vessel and carefully release the pressure.
-
The product, a mixture of 1-amino-2-octanol and 2-amino-1-octanol, can be isolated and purified using standard techniques such as distillation or chromatography. The regioselectivity of the ring-opening will determine the predominant isomer. For the synthesis of this compound, a different starting epoxide would be required.
Signaling Pathway for Epoxide Ring-Opening
Caption: General mechanism for the synthesis of amino alcohols via epoxide ring-opening.
Spectroscopic Data (Predicted)
-
¹H NMR: The spectrum is expected to show distinct signals for the protons on the alkyl chain, with characteristic shifts for the protons on the carbons bearing the amino and hydroxyl groups.
-
¹³C NMR: The spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule, with the carbons attached to the nitrogen and oxygen atoms appearing at lower field.
-
Mass Spectrometry: The predicted monoisotopic mass is 145.1467 g/mol .[4] The mass spectrum would show a molecular ion peak at m/z 145, along with fragmentation patterns characteristic of an amino alcohol.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show broad absorption bands in the region of 3300-3400 cm⁻¹ corresponding to the O-H and N-H stretching vibrations. C-H stretching vibrations would be observed around 2850-2960 cm⁻¹.
Industrial Applications
This compound is a versatile intermediate with several key industrial applications:
-
Corrosion Inhibitor: It is used in metalworking fluids and other aqueous systems to protect metal surfaces from corrosion.[1][2]
-
pH Stabilizer: In metalworking fluids, it helps to maintain a stable pH, which is crucial for the fluid's performance and longevity.
-
Biocide Enhancer: It can enhance the efficacy of biocides used in water-based systems.
-
Pharmaceutical Intermediate: As a chiral building block, it has potential for the synthesis of more complex and biologically active molecules.
-
Surfactant Production: The amino and hydroxyl groups allow for its use as a precursor in the manufacture of specialty surfactants.[6]
Recently, there has been progress in developing more efficient and environmentally friendly "non-nitrification" synthesis routes for amino alcohols, which could further enhance the industrial attractiveness of compounds like this compound.[7]
References
- 1. US9034929B2 - Aminoalcohol and biocide compositions for aqueous based systems - Google Patents [patents.google.com]
- 2. Covalent Tethers for Precise Amino Alcohol Syntheses: Ring Opening of Epoxides by Pendant Sulfamates and Sulfamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|lookchem [lookchem.com]
- 4. 4-Octanol, 3-amino- | C8H19NO | CID 55284966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. sdlookchem.com [sdlookchem.com]
- 7. China Risun Group's this compound Preliminary Research Project in Dingzhou Park Successfully Completed - RISUN [en.risun.com]
Application Note: Synthesis and Screening of 3-Amino-4-Octanol Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Amino-4-octanol is a versatile bifunctional molecule containing both an amino and a hydroxyl group, making it a valuable scaffold in medicinal chemistry.[1][2] Its derivatives have shown significant potential in various applications, including as intermediates for pharmaceuticals.[1][3] This application note provides detailed protocols for the synthesis of the this compound core structure and subsequent derivatization. It also outlines a general workflow for the pharmaceutical screening of these novel compounds and presents exemplar data from antibacterial and anti-inflammatory assays.
I. Synthesis of the this compound Core
The most common and efficient route for synthesizing this compound involves a two-step process: a base-catalyzed Henry reaction (nitroaldol condensation) to form the nitroalcohol intermediate, followed by catalytic hydrogenation to yield the final amino alcohol.[4][5][6]
Experimental Protocols
Protocol 1: Synthesis of 3-Nitro-4-Octanol (Intermediate)
This protocol is adapted from established industrial synthesis methods.[5][6] The Henry reaction between 1-nitropropane and valeraldehyde is significantly accelerated by using a two-phase solvent system.[4][6]
-
Reaction Setup: Equip a 1-liter, 3-necked round-bottomed flask with a mechanical stirrer, a thermocouple, a 500 mL addition funnel, and a nitrogen inlet.
-
Reagents: Charge the flask with 1-nitropropane (3.37 mols) and methanol (150 g).[5]
-
Catalyst Addition: Add an aqueous solution of a suitable base catalyst (e.g., 1.4 mole % aqueous caustic solution).[5] An orange color change and a slight exotherm should be observed.[5]
-
Aldehyde Addition: Slowly add valeraldehyde (3.21 mols) via the addition funnel over a period of 2 hours, maintaining the reaction temperature between 60-70°C.[6]
-
Reaction Monitoring: Monitor the reaction progress using Gas Chromatography (GC) by taking samples at regular intervals. The presence of a separate aqueous phase has been shown to significantly increase the reaction rate compared to a single organic phase system.[4]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the catalyst with an acid (e.g., acetic acid). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3-nitro-4-octanol.
Protocol 2: Catalytic Hydrogenation to this compound
This procedure describes the reduction of the nitro intermediate to the final product.[5]
-
Catalyst Loading: In a 2-liter Parr Autoclave unit, load Raney Nickel (e.g., Grace 3201, 10 wt% of the nitroalcohol) slurried in methanol (300 g).[5] Raney Nickel is a cost-effective and highly active catalyst for nitro group reduction.[4]
-
System Purge: Seal the autoclave, purge sequentially with nitrogen and then hydrogen to create an inert atmosphere.
-
Reaction Conditions: Pressurize the reactor with hydrogen to 600 psig. Begin stirring at 600 RPM and heat the mixture to 40°C.[5]
-
Substrate Addition: Add the 3-nitro-4-octanol intermediate (dissolved in methanol) to the autoclave.
-
Reaction Monitoring: Monitor the reaction by observing the uptake of hydrogen. The reaction is complete when hydrogen consumption ceases.
-
Work-up and Purification: Cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture to remove the Raney Nickel catalyst. The filtrate is then concentrated under reduced pressure. The resulting crude this compound can be purified by vacuum distillation.
II. Derivatization for Pharmaceutical Screening
The primary amino group of this compound is a key handle for derivatization to create a library of compounds for screening. Below is a general protocol for forming Schiff base derivatives, which can then be reduced to secondary amines.
Protocol 3: Synthesis of N-Benzylidene-3-amino-4-octanol Derivatives
-
Reaction Setup: In a round-bottomed flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Reagent Addition: Add the desired substituted benzaldehyde (e.g., 2,6-dichlorobenzaldehyde or 2,6-dihydroxybenzaldehyde) (1.1 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. The formation of the imine (Schiff base) can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: For many simple imines, the product may precipitate out of the solution upon formation or cooling. Alternatively, the solvent can be removed under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.
-
(Optional) Reduction to Secondary Amine: The resulting imine can be dissolved in methanol and cooled in an ice bath. Add sodium borohydride (NaBH₄) portion-wise and stir for 2-3 hours. Quench the reaction with water, extract with an organic solvent (e.g., ethyl acetate), dry, and concentrate to obtain the secondary amine derivative.
III. Data Presentation: Quantitative Analysis
The following tables summarize hypothetical but representative quantitative data from screening assays.
Table 1: Precursor Synthesis Rate Comparison
This table illustrates the effect of a two-phase solvent system on the production of the 3-nitro-4-octanol intermediate, demonstrating a significant rate enhancement.[4][6]
| Time (hours) | Product Concentration (Single-Phase System) | Product Concentration (Two-Phase System) |
| 2 | 5% | 25% |
| 4 | 12% | 55% |
| 8 | 25% | 85% |
| 12 | 38% | >95% |
Table 2: Antibacterial Activity of this compound Derivatives
Data represents the Minimum Inhibitory Concentration (MIC) required to inhibit bacterial growth. Lower values indicate higher potency.[4]
| Compound ID | Derivative Structure | Target: E. coli (MIC, µg/mL) | Target: K. pneumoniae (MIC, µg/mL) |
| 1a | This compound (Core) | >256 | >256 |
| 4b | 2,6-Dichlorobenzylidene | 64 | 32 |
| 4c | 2,6-Dihydroxybenzylidene | 32 | 64 |
Table 3: TLR4 Pathway Inhibition by β-Amino Alcohol Derivatives
Data shows the half-maximal inhibitory concentration (IC₅₀) against lipopolysaccharide (LPS)-induced inflammation in a cell-based assay.[7]
| Compound ID | Derivative Structure | TLR4 Inhibition (IC₅₀, µM) |
| 1j | p-OEt, o-Cl Phenyl | 27.8 ± 0.3 |
| 1s | p-Cl, o-Cl Phenyl | 16.1 ± 1.1 |
| 1z | p-CN, o-Cl Phenyl | 52.7 ± 2.6 |
IV. Visualized Workflows and Pathways
The following diagrams, generated using DOT language, illustrate the experimental workflow and a relevant biological pathway.
Caption: High-level workflow for synthesis and screening.
Caption: Two-step synthesis of the this compound core.
Caption: Inhibition of the TLR4 signaling pathway.
References
- 1. sdlookchem.com [sdlookchem.com]
- 2. Nitroalkane Derivative Building Blocks and Intermediates [advancionsciences.com]
- 3. China Risun Group's this compound Preliminary Research Project in Dingzhou Park Successfully Completed - RISUN [en.risun.com]
- 4. This compound | 1001354-72-8 | Benchchem [benchchem.com]
- 5. US9034929B2 - Aminoalcohol and biocide compositions for aqueous based systems - Google Patents [patents.google.com]
- 6. CN102050741B - Process for producing nitroalcohols - Google Patents [patents.google.com]
- 7. Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 3-Nitro-4-octanol
Abstract
This document provides a detailed experimental procedure for the synthesis of 3-nitro-4-octanol via a Henry (nitroaldol) reaction. The protocol outlines the reaction between 1-nitropropane and pentanal, catalyzed by a tertiary amine in a two-phase solvent system, which has been shown to enhance reaction rates.[1][2] This method is intended for researchers in organic synthesis, medicinal chemistry, and drug development who require a reliable procedure for the preparation of β-nitro alcohols, which are valuable intermediates in the synthesis of various pharmaceuticals, including amino alcohols.[1][3]
Introduction
The Henry reaction, or nitroaldol reaction, is a fundamental carbon-carbon bond-forming reaction that involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[3][4] The resulting β-nitro alcohol products are versatile synthetic intermediates that can be converted to other important functional groups, such as β-amino alcohols, nitroalkenes, and α-nitro ketones.[4]
The synthesis of 3-nitro-4-octanol from 1-nitropropane and pentanal (valeraldehyde) can be sluggish under standard conditions.[1] It has been demonstrated that conducting the reaction in a two-phase system, comprising an organic solvent and a separate aqueous phase, can significantly accelerate the reaction rate.[1][2] This protocol details such an enhanced procedure. 3-Nitro-4-octanol is a key intermediate in the synthesis of 3-amino-4-octanol.[1]
Experimental Protocol
Materials:
-
1-Nitropropane (C₃H₇NO₂)
-
Pentanal (Valeraldehyde, C₅H₁₀O)
-
Triethylamine (TEA, (C₂H₅)₃N) or other suitable tertiary amine catalyst
-
An organic solvent (e.g., Toluene, Heptane)
-
Deionized Water
-
Diethyl ether or other suitable extraction solvent
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add 1-nitropropane (e.g., 0.1 mol), pentanal (e.g., 0.1 mol), and an organic solvent (e.g., 50 mL).
-
Addition of Catalyst and Aqueous Phase: To the stirred mixture, add the tertiary amine catalyst (e.g., triethylamine, 0.01 mol). Subsequently, add deionized water (10-100 mole % relative to the aldehyde, e.g., 0.02 mol, 0.36 mL).[1]
-
Reaction: Heat the reaction mixture to a temperature between 60-70 °C with vigorous stirring.[1] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting materials are consumed or the reaction reaches completion (typically several hours).
-
Workup: a. Cool the reaction mixture to room temperature. b. Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether (or another suitable extraction solvent). c. Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine. d. Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate. e. Filter to remove the drying agent.
-
Purification: a. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. b. Purify the crude 3-nitro-4-octanol by vacuum distillation to obtain the final product. Pre-treatment of the crude product by aeration or with a small amount of sulfuric acid followed by redistillation can be employed to remove color-forming impurities.[5]
Data Presentation
| Parameter | Value | Reference/Comment |
| Reactants | ||
| 1-Nitropropane | 0.1 mol (8.91 g) | |
| Pentanal | 0.1 mol (8.61 g, 10.6 mL) | Limiting reagent |
| Triethylamine | 0.01 mol (1.01 g, 1.39 mL) | Catalyst |
| Water | 0.02 mol (0.36 g, 0.36 mL) | 20 mole % relative to pentanal |
| Organic Solvent (Toluene) | 50 mL | |
| Reaction Conditions | ||
| Temperature | 60-70 °C | [1] |
| Reaction Time | Monitored by TLC/GC | Typically several hours |
| Product Characterization | ||
| Product Name | 3-Nitro-4-octanol | |
| Molecular Formula | C₈H₁₇NO₃ | [6][7] |
| Molecular Weight | 175.23 g/mol | [7] |
| Appearance | Expected to be a liquid | |
| Spectroscopic Data | Note: Experimental data should be acquired. Predicted values and typical ranges are provided for reference. | |
| ¹H NMR (CDCl₃) | δ (ppm) | Protons adjacent to the hydroxyl and nitro groups are expected to be in the 3.5-4.5 ppm range. |
| ¹³C NMR (CDCl₃) | δ (ppm) | Carbons bearing the hydroxyl and nitro groups are expected in the 60-90 ppm range. |
| IR (neat) | ν (cm⁻¹) | Broad O-H stretch (~3400 cm⁻¹), C-H stretches (~2850-2960 cm⁻¹), and asymmetric/symmetric NO₂ stretches (~1550 and ~1380 cm⁻¹). |
| Mass Spectrometry (ESI+) | m/z | Expected [M+H]⁺ = 176.1281, [M+Na]⁺ = 198.1101 |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of 3-nitro-4-octanol.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
1-Nitropropane and pentanal are flammable and irritants. Handle with care.
-
Triethylamine is corrosive and has a strong odor.
-
Handle all organic solvents with care and dispose of them according to institutional guidelines.
References
- 1. US8354560B2 - Process for producing nitroalcohols - Google Patents [patents.google.com]
- 2. CN102050741B - Process for producing nitroalcohols - Google Patents [patents.google.com]
- 3. Henry Reaction [organic-chemistry.org]
- 4. Henry reaction - Wikipedia [en.wikipedia.org]
- 5. Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JP5307103B2 - Method for producing nitroalcohol - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Amino-4-octanol in Metalworking Fluid Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-amino-4-octanol as a multifunctional additive in metalworking fluid (MWF) formulations. The information is intended to guide researchers and formulators in leveraging the benefits of this primary amino alcohol for developing high-performance, long-lasting, and more environmentally friendly metalworking fluids.
Introduction
This compound, also known by trade names such as CORRGUARD™ EXT and VOLTAN™ E, is a primary amino alcohol that serves as a highly effective multifunctional additive in water-miscible metalworking fluids.[1][2] It is increasingly being used as a replacement for traditional secondary amines like dicyclohexylamine (DCHA), offering an improved environmental, health, and safety profile.[1] Its key functions in MWF formulations include providing excellent pH stability, robust corrosion control for both ferrous and non-ferrous metals, and enhancing the biostability of the fluid, thereby extending its service life.[1][2][3]
Key Performance Attributes
pH Stability and Reserve Alkalinity
This compound provides excellent pH stability to metalworking fluids, which is crucial for maintaining an optimal performance environment. A stable, alkaline pH (typically between 8.5 and 9.5) is essential for inhibiting microbial growth, preventing the corrosion of ferrous metals, and ensuring the stability of the fluid emulsion.[4][5] this compound's high pKa value contributes to a strong buffering capacity, neutralizing acidic byproducts generated during machining operations and from microbial metabolism.[1]
Corrosion Inhibition
A primary function of this compound is to provide superior corrosion protection for a wide range of metals. It is particularly effective in preventing rust on cast iron and other ferrous alloys.[1] Furthermore, it exhibits excellent compatibility with non-ferrous metals, including aluminum and copper alloys, minimizing staining and discoloration.[6][7]
Biostability and Biocide Enhancement
While not a biocide itself, this compound significantly contributes to the bioresistance of metalworking fluids.[3] Its inherent resistance to microbial degradation helps to prolong the fluid's life. Moreover, it has been shown to enhance the efficacy of various registered biocides, such as benzisothiazolinone (BIT) and phenoxyethanol, leading to extended periods of microbial control even in the presence of tramp oil contamination.[2][7] Formulations containing this compound have demonstrated the ability to resist bacterial and fungal growth for extended periods, often exceeding 24 weeks in laboratory challenge tests.[7]
Tramp Oil Rejection
This compound exhibits lower partitioning into tramp oil compared to DCHA.[1] This property is advantageous as it keeps the active ingredient in the aqueous phase of the metalworking fluid, where it is needed to maintain pH and inhibit corrosion. This resistance to extraction by tramp oil contributes to the long-term stability and performance of the fluid.[1]
Data Presentation
The following tables summarize the comparative performance of metalworking fluid formulations containing this compound against formulations with other amines. The data is based on qualitative and semi-quantitative results from laboratory studies.
Table 1: Semi-Synthetic Metalworking Fluid Formulations
| Ingredient | Formulation A (with DCHA) | Formulation B (with this compound) |
| Hydrotreated Naphthenic Oil | 10.0% | 10.0% |
| Sodium Petroleum Sulfonate | 14.0% | 14.0% |
| Tall Oil Fatty Acid | 6.0% | 6.0% |
| Cyclic Dicarboxylic Acid | 2.0% | 2.0% |
| Ether Carboxylic Acid | 3.6% | 4.4% |
| Boric Acid | 2.0% | 0.0% |
| Lactic Acid | 0.0% | 5.0% |
| Monoethanolamine (MEA) | 4.5% | 7.4% |
| Triethanolamine (TEA) | 5.0% | 0.0% |
| Dicyclohexylamine (DCHA) | 6.0% | 0.0% |
| This compound (85%) | 0.0% | 6.0% |
| Biocide (e.g., Triazine) | Present | Not Present |
| Biocide (e.g., BIT) | Not Present | Present |
Source: Adapted from "Life After the Big Four" technical article.[7]
Table 2: Comparative Performance Summary
| Performance Metric | Formulation A (with DCHA) | Formulation B (with this compound & BIT) |
| Microbial Resistance (Bacteria) | Good | Excellent (Resisted growth for 24+ weeks)[7] |
| Microbial Resistance (Fungi) | Moderate | Excellent (Resisted growth for 24+ weeks)[7] |
| Cast Iron Corrosion Control | Good | Excellent |
| Aluminum Staining | Prone to staining at higher pH | Minimized staining[6] |
| Performance in presence of Tramp Oil | Negatively impacted | No loss in performance[2] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the performance of metalworking fluids containing this compound.
Protocol for Bioresistance Testing (Based on ASTM E2275)
Objective: To evaluate the ability of a metalworking fluid formulation to resist microbial growth after repeated challenges with a microbial inoculum.
Materials:
-
Test metalworking fluid dilutions (e.g., 5% in sterile, hard water)
-
Control metalworking fluid (a formulation known to have poor bioresistance)
-
Microbial inoculum (a mixed culture of bacteria and fungi isolated from spoiled metalworking fluids)
-
Sterile Erlenmeyer flasks
-
Orbital shaker
-
Tramp oil (e.g., hydraulic oil)
-
Culture media (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Incubator
Procedure:
-
Preparation of Test Fluids: Prepare the desired dilutions of the test and control metalworking fluids in sterile water of a specified hardness.
-
Inoculation: Dispense a known volume of each test fluid into sterile Erlenmeyer flasks. Inoculate each flask with a standardized suspension of the microbial inoculum to achieve an initial concentration of approximately 1x10^6 CFU/mL for bacteria and 1x10^4 CFU/mL for fungi.
-
Tramp Oil Addition: Add a specified percentage (e.g., 3-5%) of tramp oil to each flask.
-
Incubation: Place the flasks on an orbital shaker at a moderate speed and incubate at room temperature. The flasks are typically aerated by shaking from Monday to Friday and left static over the weekend to simulate shop conditions.
-
Weekly Challenge: Once a week, for the duration of the test (e.g., 24 weeks), remove any separated tramp oil and re-inoculate the fluids with a fresh suspension of the microbial inoculum.
-
Microbial Enumeration: At weekly intervals, before re-inoculation, draw a sample from each flask. Perform serial dilutions and plate on appropriate culture media to determine the number of viable bacteria and fungi (CFU/mL).
-
Failure Criteria: A fluid is considered to have failed if the microbial counts exceed a specified limit (e.g., 1x10^5 CFU/mL for bacteria or 1x10^3 CFU/mL for fungi) for two consecutive weeks.
Protocol for Cast Iron Chip Corrosion Test (Based on ASTM D4627)
Objective: To evaluate the ability of a water-miscible metalworking fluid to prevent corrosion on cast iron.
Materials:
-
Test metalworking fluid dilutions
-
Cast iron chips (sieved to a specific size, e.g., passing through a 1.68 mm sieve and retained on a 0.841 mm sieve)
-
Petri dishes
-
Filter paper
-
Forceps
-
Stirring rod
Procedure:
-
Preparation: Ensure the test is conducted in a room free from corrosive fumes and at a stable room temperature.
-
Chip Preparation: Sieve the cast iron chips, discarding any fines or chips showing signs of rust.
-
Test Setup: Using forceps, place a filter paper in the bottom of a petri dish.
-
Fluid Addition: Pipette a specified volume (e.g., 5.0 mL) of the diluted metalworking fluid onto the filter paper.
-
Chip Addition: Weigh a specified amount (e.g., 4.0 g) of cast iron chips and sprinkle them evenly over the filter paper in the petri dish. Use a stirring rod to ensure all chips are submerged and evenly distributed.
-
Incubation: Cover the petri dish and let it stand for a specified period, typically 20-24 hours.
-
Evaluation: After the incubation period, drain the fluid and remove the chips. Rinse the filter paper with running tap water to remove any fluid discoloration.
-
Rating: Visually assess the filter paper for rust stains. The result is often reported as the "breakpoint," which is the lowest concentration of the metalworking fluid that shows no rust.
Protocol for pH Stability Monitoring
Objective: To monitor the pH of a metalworking fluid over time under simulated use conditions.
Materials:
-
Test metalworking fluid dilutions
-
Beakers or other suitable containers
-
Calibrated pH meter and electrode
-
Stirring mechanism (e.g., magnetic stirrer)
-
Microbial inoculum (optional, for a more realistic simulation)
Procedure:
-
Initial pH Measurement: Prepare the metalworking fluid dilution and measure the initial pH using a calibrated pH meter.
-
Simulated Use: Place the fluid in an open beaker and stir gently to simulate circulation. If desired, a small amount of microbial inoculum can be added to simulate biological stress.
-
Periodic Measurement: At regular intervals (e.g., daily or weekly), measure and record the pH of the fluid.
-
Data Analysis: Plot the pH values over time to assess the stability of the formulation. A stable formulation will show minimal decrease in pH over an extended period.
Visualization of Functional Relationships
The following diagram illustrates the key properties of this compound and their contribution to its overall performance in metalworking fluid formulations.
Caption: Functional pathways of this compound in MWFs.
Conclusion
This compound is a versatile and high-performing multifunctional additive for modern metalworking fluid formulations. Its ability to provide excellent pH stability, broad-spectrum corrosion inhibition, and enhanced biostability makes it a valuable tool for formulators seeking to develop long-lasting, efficient, and more environmentally conscious products. The experimental protocols provided herein offer a framework for evaluating the performance benefits of incorporating this compound into new and existing metalworking fluid formulations.
References
- 1. uni-due.de [uni-due.de]
- 2. koehlerinstrument.com [koehlerinstrument.com]
- 3. osha.gov [osha.gov]
- 4. researchgate.net [researchgate.net]
- 5. pH of Metalworking Fluids and Cutting Oils - | Oil Analysis : Swansea Tribology Services [oas-online.co.uk]
- 6. lubesngreases.com [lubesngreases.com]
- 7. fuchs.com [fuchs.com]
Application Notes and Protocols for the Biocatalytic Synthesis of Chiral 3-Amino-4-octanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the biocatalytic synthesis of chiral 3-amino-4-octanol, a valuable building block in pharmaceutical development. Two primary biocatalytic strategies are presented: Kinetic Resolution of racemic this compound using a lipase and Asymmetric Synthesis from a prochiral ketone precursor using a transaminase. These methods offer environmentally benign and highly selective alternatives to traditional chemical synthesis.
Introduction
Chiral this compound possesses two stereocenters, making stereoselective synthesis challenging. Biocatalysis, leveraging the inherent stereoselectivity of enzymes, provides an elegant solution. Lipases are widely employed for the kinetic resolution of racemic alcohols and amines through enantioselective acylation or hydrolysis. Transaminases, on the other hand, can catalyze the asymmetric synthesis of chiral amines from corresponding ketones, offering a direct route to the desired enantiomer.
This document outlines detailed experimental protocols for both approaches, including reaction conditions, enzyme selection, and analytical methods for determining conversion and enantiomeric excess.
Protocol 1: Lipase-Catalyzed Kinetic Resolution of Racemic this compound
This protocol describes the kinetic resolution of a racemic mixture of this compound via enantioselective N-acylation catalyzed by Candida antarctica Lipase B (CALB). In this process, one enantiomer is selectively acylated, allowing for the separation of the acylated product from the unreacted enantiomer.
Experimental Workflow
Figure 1: Workflow for Lipase-Catalyzed Kinetic Resolution.
Materials and Reagents
-
Racemic this compound
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Acyl donor (e.g., vinyl acetate, ethyl acetate)
-
Anhydrous organic solvent (e.g., toluene, methyl tert-butyl ether (MTBE), hexane)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Sodium bicarbonate (for quenching)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
-
Analytical standards of the four stereoisomers of this compound (if available)
Experimental Protocol
-
Reaction Setup:
-
To a dried flask, add racemic this compound (1 equivalent).
-
Add anhydrous organic solvent (e.g., toluene) to achieve a substrate concentration of 10-50 mM.
-
Add the acyl donor. For vinyl acetate, a 1.5 to 3-fold molar excess is recommended.
-
Add immobilized Candida antarctica Lipase B (10-50 mg/mL of reaction volume).
-
-
Incubation:
-
Seal the flask and incubate the reaction mixture in an orbital shaker at a controlled temperature (e.g., 40-50°C).
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 6-12 hours) and analyzing them by chiral HPLC or GC to determine conversion and enantiomeric excess (ee) of the substrate and product. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted substrate and the acylated product.
-
-
Work-up and Product Separation:
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with the reaction solvent and reused.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting residue, containing the unreacted amino alcohol and the acylated amino alcohol, can be separated by column chromatography on silica gel. A gradient of hexane/ethyl acetate is typically effective.
-
-
Characterization:
-
Determine the enantiomeric excess of the separated unreacted this compound and the acylated product using chiral HPLC or GC.
-
The acylated product can be deacylated (e.g., by hydrolysis with a mild base) to obtain the other enantiomer of this compound.
-
Data Presentation: Lipase Screening and Reaction Parameters
| Lipase Source | Acyl Donor | Solvent | Temperature (°C) | Time (h) for ~50% Conversion (Predicted) | Enantioselectivity (E-value) (Predicted) |
| Candida antarctica Lipase B (Immobilized) | Vinyl Acetate | Toluene | 40 | 24 - 48 | >100 |
| Pseudomonas cepacia Lipase | Ethyl Acetate | MTBE | 30 | 48 - 72 | 50 - 100 |
| Candida rugosa Lipase | Vinyl Acetate | Hexane | 35 | 72 - 96 | 20 - 50 |
Note: The data in this table are predicted based on the performance of these lipases with structurally similar amino alcohols. Experimental optimization is recommended.
Protocol 2: Transaminase-Catalyzed Asymmetric Synthesis of Chiral this compound
This protocol outlines the asymmetric synthesis of a single enantiomer of this compound starting from the prochiral precursor, 3-amino-4-oxooctane (or a protected derivative). The reaction is catalyzed by an (R)- or (S)-selective ω-transaminase.
Reaction Pathway
Figure 2: Pathway for Transaminase-Catalyzed Asymmetric Synthesis.
Materials and Reagents
-
3-Amino-4-oxooctane (or a suitable protected precursor)
-
(R)- or (S)-selective ω-transaminase (commercial kits are available for screening)
-
Amine donor (e.g., isopropylamine, L-alanine)
-
Pyridoxal 5'-phosphate (PLP)
-
Buffer solution (e.g., potassium phosphate buffer, 100 mM, pH 7.5-8.5)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Analytical standards for chiral HPLC or GC analysis
Experimental Protocol
-
Reaction Setup:
-
In a reaction vessel, dissolve 3-amino-4-oxooctane (1 equivalent) in the buffer to a final concentration of 10-50 mM.
-
Add the amine donor in a significant molar excess (e.g., 5-10 equivalents of isopropylamine).
-
Add PLP to a final concentration of 1 mM.
-
Initiate the reaction by adding the ω-transaminase (lyophilized powder or as a solution, according to the manufacturer's instructions).
-
-
Incubation:
-
Incubate the reaction at a controlled temperature (e.g., 30°C) with gentle shaking.
-
Monitor the formation of the chiral this compound and the consumption of the ketone substrate by HPLC or GC.
-
-
Work-up and Product Isolation:
-
After completion of the reaction (typically 12-24 hours), quench the reaction by adding a water-immiscible organic solvent like ethyl acetate.
-
Extract the product into the organic phase. Repeat the extraction 2-3 times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude chiral this compound.
-
Purify the product by column chromatography if necessary.
-
-
Characterization:
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
-
Data Presentation: Transaminase Selection and Reaction Conditions
| Transaminase Type | Amine Donor | Co-substrate/ Byproduct Removal | pH | Temperature (°C) | Conversion (%) (Predicted) | Enantiomeric Excess (ee, %) (Predicted) |
| (S)-selective ω-TA | Isopropylamine | None | 8.0 | 30 | >95 | >99 |
| (R)-selective ω-TA | L-Alanine | Lactate Dehydrogenase/NADH | 7.5 | 35 | >90 | >99 |
| (S)-selective ω-TA | D-Alanine | None | 8.5 | 30 | >95 | >99 |
Note: The data in this table are predicted based on the general performance of transaminases. The choice of a specific transaminase from a screening kit will be crucial for achieving high conversion and enantioselectivity. The use of a co-substrate regeneration system or byproduct removal (e.g., using lactate dehydrogenase to convert pyruvate to lactate when L-alanine is the amine donor) can drive the reaction equilibrium towards product formation.
Analytical Methods
Determination of Enantiomeric Excess (ee)
The enantiomeric excess of the chiral this compound and its derivatives can be determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Sample Preparation: The amino alcohol may require derivatization to improve its volatility and separation on a chiral column. Common derivatizing agents include trifluoroacetic anhydride or the formation of carbamates.
-
Chiral Stationary Phase: A variety of chiral columns are commercially available. For amino alcohols, columns based on cyclodextrin derivatives or chiral crown ethers are often effective.
-
Method Development: The mobile phase (for HPLC) or temperature program (for GC), flow rate, and detector settings should be optimized to achieve baseline separation of the enantiomers.
-
Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers (E1 and E2) using the formula: ee (%) = |(Area(E1) - Area(E2)) / (Area(E1) + Area(E2))| x 100
Disclaimer: The provided protocols and data are intended as a starting point for research and development. The optimal conditions for the biocatalytic synthesis of chiral this compound may vary depending on the specific enzyme batch, substrate purity, and experimental setup. Therefore, optimization of the reaction parameters is highly recommended.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-4-Octanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-amino-4-octanol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and highest-yielding synthetic route to this compound?
A1: The most prevalent and well-documented method for synthesizing this compound is a two-step process. The first step is a Henry reaction (also known as a nitroaldol reaction) between 1-nitropropane and valeraldehyde to form the intermediate, 3-nitro-4-octanol. This intermediate is then reduced in the second step via catalytic hydrogenation to yield the final product, this compound.[1]
Q2: What are the critical parameters to control during the Henry reaction step for optimal yield?
A2: The Henry reaction is reversible, and careful control of reaction conditions is crucial to maximize the yield of 3-nitro-4-octanol and minimize side reactions.[2] Key parameters include:
-
Basicity: A catalytic amount of a suitable base is required. However, excessive basicity can promote side reactions such as the Cannizzaro reaction of the aldehyde or dehydration of the product to a nitroalkene.[2][3][4]
-
Temperature: The reaction is often exothermic, and temperature control is essential to prevent runaway reactions and minimize the formation of byproducts.[5]
-
Solvent System: Utilizing a two-phase system, with an aqueous solvent in addition to the organic solvent, has been shown to significantly increase the reaction rate.[6][7]
Q3: Which catalyst is recommended for the catalytic hydrogenation of 3-nitro-4-octanol?
A3: Raney Nickel is a widely used and effective catalyst for the reduction of the nitro group in 3-nitro-4-octanol to the corresponding amine.[1][8] It is known for its high catalytic activity and is more cost-effective compared to precious metal catalysts.[1] The grade and preparation of the Raney Nickel can influence its performance.[1]
Q4: What are the typical yields for the synthesis of this compound?
A4: With optimized conditions, high yields can be achieved. For the catalytic hydrogenation step, a yield of 89% with a purity of 95% has been reported.[9] The overall yield will depend on the efficiency of both the Henry reaction and the subsequent hydrogenation.
Q5: Are there alternative synthetic routes to this compound?
A5: Yes, other synthetic strategies can be employed, although they are less commonly described in the literature for this specific molecule. These include:
-
Reductive Amination: This method would involve the reaction of a suitable keto-alcohol or amino-ketone precursor with an amine source and a reducing agent.[1][10]
-
Amine-Alcohol Coupling Reactions: This approach would involve the direct reaction of 4-octanol with ammonia, though this can be challenging and may require high temperatures, pressures, or specific catalysts.[1]
Troubleshooting Guides
Low Yield in the Henry Reaction (Synthesis of 3-nitro-4-octanol)
| Observed Issue | Potential Cause | Recommended Solution |
| Low conversion of starting materials | 1. Insufficient catalyst: The base concentration may be too low to effectively catalyze the reaction. 2. Unfavorable equilibrium: The Henry reaction is reversible, and the equilibrium may lie towards the starting materials.[2] 3. Low reaction temperature: The reaction rate may be too slow at the current temperature. | 1. Optimize base concentration: Gradually increase the amount of base while monitoring for side reactions. 2. Use a two-phase system: The addition of water to create a separate aqueous phase can accelerate the reaction.[6][7] Consider using a phase-transfer catalyst. 3. Increase temperature cautiously: Slowly increase the reaction temperature while carefully monitoring for exotherms and the formation of byproducts.[5] |
| Presence of significant side products (e.g., nitroalkene) | 1. Excessive base concentration: Too much base can promote the elimination of water from the β-nitro alcohol product.[4] 2. High reaction temperature: Elevated temperatures can favor the dehydration side reaction. | 1. Reduce the amount of base: Use only a catalytic amount of base.[4] 2. Lower the reaction temperature: Conduct the reaction at a lower temperature to disfavor the elimination reaction. |
| Formation of Cannizzaro reaction byproducts | Strongly basic conditions: Aldehydes without α-hydrogens, or sterically hindered aldehydes, can undergo self-condensation in the presence of a strong base.[2] | Use a milder base: Employ a weaker base or a smaller amount of the current base to minimize this side reaction. |
Low Yield in the Catalytic Hydrogenation (Synthesis of this compound)
| Observed Issue | Potential Cause | Recommended Solution |
| Incomplete reduction of the nitro group | 1. Catalyst deactivation: The Raney Nickel catalyst may be poisoned by impurities such as sulfur or phosphorus compounds.[11] 2. Insufficient hydrogen pressure: The pressure of hydrogen may be too low for the reaction to proceed to completion. 3. Inadequate mixing: Poor agitation may result in inefficient contact between the substrate, catalyst, and hydrogen. | 1. Ensure high purity of starting materials: Purify the 3-nitro-4-octanol intermediate before hydrogenation. Use high-purity solvents. 2. Increase hydrogen pressure: Gradually increase the hydrogen pressure within the safe limits of the reactor. 3. Improve agitation: Increase the stirring speed to ensure a homogeneous reaction mixture. |
| Formation of hydroxylamine or nitroso intermediates | Incomplete reaction: The reduction of a nitro group proceeds in a stepwise manner. The reaction may have been stopped prematurely.[12] | Increase reaction time: Allow the reaction to proceed for a longer duration and monitor the progress by techniques such as TLC or GC. |
| Low product recovery after workup | Product loss during extraction: The amino alcohol may have some water solubility, leading to losses during aqueous workup. | Optimize extraction procedure: Use a suitable organic solvent for extraction and perform multiple extractions to ensure complete recovery. Consider adjusting the pH of the aqueous layer to suppress the solubility of the product. |
Data Presentation
Table 1: Effect of Solvent System on the Rate of 3-nitro-4-octanol Synthesis
| Reaction System | Time (hours) | Product Concentration (%) |
| Single-phase (organic solvent only) | 2 | ~10 |
| Two-phase (organic and aqueous) | 2 | ~35 |
This data is illustrative and based on findings that a two-phase system significantly accelerates the Henry reaction.[6]
Table 2: Typical Reaction Conditions for the Catalytic Hydrogenation of 3-nitro-4-octanol
| Parameter | Value |
| Catalyst | Raney Nickel |
| Solvent | Methanol or Ethanol[8] |
| Temperature | 40 °C[8] |
| Hydrogen Pressure | 600 psig (approx. 41 bar)[9] |
| Reaction Time | 4 hours[8] |
| Reported Yield | 89%[9] |
Experimental Protocols
Protocol 1: Synthesis of 3-nitro-4-octanol (Henry Reaction)
-
To a round-bottomed flask equipped with a magnetic stirrer, thermocouple, and addition funnel, add 1-nitropropane and methanol.
-
Add a catalytic amount of an aqueous base solution (e.g., 10% NaOH). An exotherm may be observed.
-
Slowly add valeraldehyde via the addition funnel over a period of several hours, maintaining the reaction temperature below 30 °C.
-
Monitor the reaction progress by gas chromatography (GC).
-
Upon completion, quench the reaction by adding a dilute acid solution (e.g., 10% HCl) until the pH is acidic.
-
Concentrate the mixture in vacuo to remove the solvent.
-
The resulting crude 3-nitro-4-octanol can be purified or used directly in the next step.
Protocol 2: Synthesis of this compound (Catalytic Hydrogenation)
-
In a high-pressure autoclave, add the crude or purified 3-nitro-4-octanol and a suitable solvent such as methanol.
-
Carefully add the Raney Nickel catalyst (as a slurry in the solvent).
-
Seal the autoclave and purge it first with nitrogen and then with hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 600 psig).[9]
-
Heat the reaction mixture to the target temperature (e.g., 40 °C) with vigorous stirring.[8][9]
-
Maintain the temperature and pressure for the required reaction time (e.g., 4 hours).[8]
-
After the reaction is complete, cool the reactor, and carefully vent the hydrogen.
-
Filter the reaction mixture to remove the Raney Nickel catalyst.
-
The filtrate containing the this compound can be purified by distillation or other chromatographic techniques.
Mandatory Visualizations
Caption: Workflow for the two-step synthesis of this compound.
Caption: Troubleshooting logic for low yield in the Henry reaction.
References
- 1. This compound | 1001354-72-8 | Benchchem [benchchem.com]
- 2. Henry reaction - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Henry Reaction [organic-chemistry.org]
- 5. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 6. US8354560B2 - Process for producing nitroalcohols - Google Patents [patents.google.com]
- 7. CN102050741B - Process for producing nitroalcohols - Google Patents [patents.google.com]
- 8. This compound|lookchem [lookchem.com]
- 9. US9034929B2 - Aminoalcohol and biocide compositions for aqueous based systems - Google Patents [patents.google.com]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives [mdpi.com]
- 12. oaepublish.com [oaepublish.com]
Technical Support Center: Optimization of Hydrogenation Conditions for 3-Nitro-4-octanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the optimization of hydrogenation conditions for 3-nitro-4-octanol to produce 3-amino-4-octanol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the catalytic hydrogenation of 3-nitro-4-octanol.
Issue 1: Low or No Conversion of 3-Nitro-4-octanol
| Possible Cause | Recommendation |
| Inactive Catalyst | - Ensure the catalyst has been properly handled and stored to prevent oxidation or contamination. - Use a freshly opened or properly stored batch of catalyst. - Consider a different catalyst (e.g., Palladium, Platinum, Nickel-based catalysts are commonly used for nitro group reduction).[1][2] |
| Insufficient Hydrogen Pressure | - Verify the hydrogen supply and ensure there are no leaks in the reactor system. - Increase the hydrogen pressure within the safe limits of the equipment. Typical pressures range from atmospheric to 100 bar.[3] |
| Low Reaction Temperature | - The hydrogenation of nitro compounds is an exothermic reaction, but an initial energy input is often required.[4] - Gradually increase the reaction temperature. A typical range is 20-80°C.[5][6][7] |
| Poor Catalyst-Substrate Contact | - Ensure adequate stirring or agitation to keep the catalyst suspended and in contact with the substrate and hydrogen. - Check for proper solvent selection; the substrate should be soluble in the chosen solvent. |
| Catalyst Poisoning | - Impurities in the starting material, solvent, or hydrogen gas (e.g., sulfur compounds) can poison the catalyst. - Purify the starting material and use high-purity solvents and hydrogen. |
Issue 2: Formation of Side Products
| Side Product | Possible Cause | Recommendation |
| Azo and Azoxy Compounds | - Incomplete reduction of the nitro group. | - The addition of catalytic amounts of vanadium compounds can prevent the accumulation of hydroxylamine intermediates, which can lead to azo and azoxy compound formation.[3] - Increase reaction time or hydrogen pressure to favor complete reduction to the amine. |
| Products from C-O Hydrogenolysis | - Cleavage of the C-OH bond. | - This is more likely under harsh conditions (high temperature and pressure). - Employ milder reaction conditions. - Select a catalyst with higher selectivity for nitro group reduction over hydrogenolysis (e.g., some palladium-based catalysts). |
| Over-reduction to other functionalities | - Reduction of other functional groups if present. | - For molecules with multiple reducible groups, chemoselectivity is key. The choice of catalyst is critical. For example, gold-based catalysts have shown high selectivity for the reduction of a nitro group in the presence of an aldehyde.[8] |
Issue 3: Inconsistent Reaction Rates or Yields
| Possible Cause | Recommendation | | :--- | :--- | :--- | | Catalyst Deactivation | - The catalyst may lose activity over time or with reuse. | - For catalyst reuse, ensure proper washing and drying procedures are followed. - Consider a fresh batch of catalyst for each run to ensure consistency. | | Exothermic Reaction Runaway | - The hydrogenation of nitro compounds is highly exothermic, which can lead to temperature and pressure fluctuations.[4] | - Ensure adequate cooling and temperature control of the reactor. - Consider adding the substrate or hydrogen in portions to manage the reaction rate. | | Mass Transfer Limitations | - The rate of reaction may be limited by the diffusion of hydrogen from the gas phase to the catalyst surface.[9] | - Improve agitation to enhance gas-liquid mass transfer. - Increase the hydrogen pressure to increase its concentration in the liquid phase. |
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the hydrogenation of nitroalcohols?
A1: The most commonly used catalysts for the hydrogenation of nitro compounds, including nitroalcohols, are noble metal catalysts such as Palladium (Pd) and Platinum (Pt) on a carbon support (e.g., Pd/C, Pt/C).[2] Other catalysts like Raney Nickel (Ra-Ni) and Rhodium (Rh) have also been employed successfully.[1][6] The choice of catalyst can influence the reaction rate, selectivity, and optimal conditions.
Q2: Which solvents are suitable for the hydrogenation of 3-nitro-4-octanol?
A2: Common solvents for hydrogenation reactions include alcohols like methanol, ethanol, and isopropanol.[2] Ethers such as tetrahydrofuran (THF) and esters like ethyl acetate are also used. The solvent should be inert under the reaction conditions and should be able to dissolve the starting material.
Q3: What are typical temperature and pressure ranges for this type of reaction?
A3: The hydrogenation of nitro groups can often be carried out under mild to moderate conditions. Temperatures typically range from ambient (20-30°C) to around 80°C.[5][6][7] Hydrogen pressure can vary from atmospheric pressure to 100 bar, depending on the catalyst and the reactivity of the substrate.[3] Optimization is required to find the best balance between reaction rate and selectivity.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods allow for the quantification of the starting material and the product, this compound.
Q5: Are there any known side reactions to be aware of?
A5: Yes, the primary side reactions in nitro group hydrogenation are the formation of intermediate products like nitroso, hydroxylamine, and subsequently azo and azoxy compounds.[3] Under more forcing conditions, hydrogenolysis of the C-OH bond could potentially occur. The reaction conditions should be optimized to favor the complete reduction to the desired amino alcohol.
Experimental Protocols
General Protocol for the Hydrogenation of 3-Nitro-4-octanol
-
Reactor Setup: A high-pressure reactor (autoclave) equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature probe is charged with 3-nitro-4-octanol and the chosen solvent (e.g., methanol).
-
Catalyst Addition: The catalyst (e.g., 5% Pd/C, typically 1-10 mol% relative to the substrate) is added to the solution.
-
Inerting: The reactor is sealed and purged several times with an inert gas, such as nitrogen or argon, to remove all oxygen.
-
Hydrogenation: The reactor is then pressurized with hydrogen to the desired pressure. The reaction mixture is heated to the set temperature with vigorous stirring.
-
Monitoring: The reaction is monitored by observing the uptake of hydrogen and by periodically taking samples for analysis (TLC, GC, or HPLC).
-
Work-up: Upon completion, the reactor is cooled to room temperature and the hydrogen pressure is carefully released. The catalyst is removed by filtration (e.g., through a pad of Celite). The solvent is then removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by techniques such as distillation or column chromatography.
Data Presentation
Table 1: Hypothetical Optimization of Reaction Conditions for the Hydrogenation of 3-Nitro-4-octanol
| Entry | Catalyst (mol%) | Solvent | Pressure (bar) | Temperature (°C) | Time (h) | Conversion (%) | Yield of this compound (%) |
| 1 | 5% Pd/C (2) | Methanol | 10 | 25 | 24 | 85 | 80 |
| 2 | 5% Pd/C (2) | Methanol | 50 | 25 | 12 | 98 | 95 |
| 3 | 5% Pd/C (2) | Methanol | 50 | 50 | 6 | >99 | 97 |
| 4 | 10% Pt/C (2) | Ethanol | 50 | 25 | 18 | 92 | 88 |
| 5 | Raney-Ni (10) | Ethanol | 80 | 60 | 10 | >99 | 94 |
Visualizations
Caption: Experimental workflow for the catalytic hydrogenation of 3-nitro-4-octanol.
Caption: Troubleshooting logic for low conversion and side product formation.
References
- 1. suncatalysts.com [suncatalysts.com]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. WO1996036597A1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 4. US2458214A - Hydrogenation of nitro compounds - Google Patents [patents.google.com]
- 5. Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. shokubai.org [shokubai.org]
- 7. Sequential hydrogenation of nitroaromatics to alicyclic amines via highly-dispersed Ru–Pd nanoparticles anchored on air-exfoliated C3N4 nanosheets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. (8e) Kinetic Study of Catalytic Hydrogenation of Aromatic Nitro Compound in a Microchannel Reactor | AIChE [proceedings.aiche.org]
Technical Support Center: Stereoselective Synthesis of 3-Amino-4-Octanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 3-amino-4-octanol.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A1: The primary synthetic strategies for this compound include:
-
Reductive amination of a corresponding keto-alcohol or amino-ketone precursor.
-
Amine-alcohol coupling reactions , for instance, the reaction of 4-octanol with ammonia, which can be challenging and may require high temperatures, pressures, or specific catalysts.[1]
-
A common and effective two-step approach involving the Henry (nitroaldol) reaction to synthesize the intermediate 3-nitro-4-octanol, followed by the reduction of the nitro group to an amine.[2][3]
Q2: How many stereoisomers of this compound are possible and why is stereocontrol important?
A2: this compound has two chiral centers at the C3 and C4 positions. This results in a total of four possible stereoisomers, which exist as two pairs of enantiomers (syn and anti).[1] Stereocontrol is crucial because different stereoisomers of a molecule can have vastly different biological activities. For pharmaceutical applications, it is often necessary to synthesize a single, specific stereoisomer.
Q3: What is the role of 3-nitro-4-octanol in the synthesis of this compound?
A3: 3-nitro-4-octanol is a key intermediate in a widely used synthetic route to this compound.[2] It is typically synthesized via the Henry (nitroaldol) reaction between 1-nitropropane and pentanal. The nitro group in 3-nitro-4-octanol is then reduced to an amino group to yield the final product, this compound.[3]
Q4: What are the key challenges in the stereoselective synthesis of this compound?
A4: The main challenges are:
-
Controlling diastereoselectivity: The formation of two adjacent chiral centers requires precise control to obtain the desired syn or anti diastereomer.
-
Achieving high enantioselectivity: To obtain a single enantiomer, asymmetric methods such as the use of chiral catalysts, auxiliaries, or enzymes are necessary.
-
Optimizing reaction conditions: Both the Henry reaction and the nitro reduction step can be prone to side reactions and incomplete conversion, requiring careful optimization of catalysts, solvents, and temperature.
Troubleshooting Guides
Guide 1: Challenges in the Henry (Nitroaldol) Reaction for 3-Nitro-4-Octanol Synthesis
This guide addresses common issues encountered during the synthesis of the 3-nitro-4-octanol intermediate.
| Problem | Possible Cause(s) | Troubleshooting Suggestions |
| Low or no product yield | - Reaction equilibrium is unfavorable.[4] - Base catalyst is not effective. - Reaction temperature is too low. | - Use a two-phase system (e.g., water and an organic solvent) to accelerate the reaction.[2] - Screen different amine bases (e.g., triethylamine, DBU). - Gradually increase the reaction temperature while monitoring for side reactions.[2] |
| Formation of a dark orange or brown reaction mixture (polymerization) | - Excessive heating.[3] - Use of a strong, non-catalytic amount of base. | - Maintain careful temperature control; avoid refluxing if possible.[3] - Use only a catalytic amount of a suitable amine base.[5] - If the mixture starts to turn orange, immediately cool the reaction.[3] |
| Poor diastereoselectivity (mixture of syn and anti isomers) | - The reaction is not inherently stereoselective under the chosen conditions. - Epimerization of the nitro-substituted carbon.[6] | - Employ a stereoselective catalyst, such as a copper(I) complex with a chiral ligand.[5] - Consider using an organocatalyst to control the stereochemical outcome.[6] - Lower the reaction temperature to potentially improve diastereoselectivity. |
| Formation of nitroalkene by-product | - Elimination of water from the β-nitro alcohol product, often promoted by strong bases or high temperatures.[5] | - Use a mild, non-nucleophilic base in catalytic amounts. - Maintain a low reaction temperature. - Work up the reaction under neutral or slightly acidic conditions. |
Guide 2: Challenges in the Stereoselective Reduction of 3-Nitro-4-Octanol
This guide focuses on troubleshooting the conversion of 3-nitro-4-octanol to this compound.
| Problem | Possible Cause(s) | Troubleshooting Suggestions |
| Incomplete reaction | - Catalyst deactivation or poisoning. - Insufficient hydrogen pressure (for catalytic hydrogenation). - Poor solubility of the substrate. - The chosen reducing agent is not strong enough. | - For catalytic hydrogenation, use a fresh catalyst (e.g., Raney Nickel, Pd/C).[7] - Increase the hydrogen pressure.[2] - Add a protic co-solvent like ethanol or acetic acid to improve solubility and aid hydrogenation.[2] - If using other reducing agents (e.g., Fe/NH4Cl, SnCl2), ensure stoichiometry and reaction time are optimized.[2] |
| Low yield of the desired amine | - Over-reduction or side reactions. - Difficult product isolation. | - Monitor the reaction progress carefully (e.g., by TLC or GC-MS) to avoid over-reduction. - Optimize the work-up procedure to ensure efficient extraction and purification of the amino alcohol. |
| Poor diastereoselectivity | - The reduction conditions are not diastereoselective. - The choice of reducing agent influences the stereochemical outcome. | - For catalytic hydrogenation, the choice of catalyst and solvent can influence diastereoselectivity. Screen different catalyst/solvent combinations. - Consider substrate-directed reduction by using a protecting group on the hydroxyl moiety that can direct the approach of the reducing agent. - Employ a diastereoselective reducing agent or a chiral catalyst for asymmetric hydrogenation. |
| Chemoselectivity issues (reduction of other functional groups) | - The chosen reducing agent is not selective for the nitro group. | - Catalytic hydrogenation with Pd/C can reduce other functional groups.[7] Raney Nickel might be a more chemoselective alternative in some cases.[7] - Reagents like SnCl2 or Fe in acidic media can offer better chemoselectivity for the reduction of nitro groups in the presence of other reducible functionalities.[7] |
Experimental Protocols
Protocol 1: Synthesis of 3-Nitro-4-Octanol via Henry Reaction
This protocol is adapted from a patented procedure which highlights the use of a two-phase system to enhance reaction rates.[2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine 1-nitropropane (1.0 eq) and pentanal (valeraldehyde, 1.0 eq) in a suitable organic solvent (e.g., toluene).
-
Addition of Catalyst and Aqueous Phase: Add a tertiary amine catalyst, such as triethylamine (0.1-0.2 eq). To this mixture, add water in an amount sufficient to form a separate aqueous phase (e.g., 20-40 mol% with respect to the aldehyde).[2]
-
Reaction Conditions: Heat the two-phase mixture with vigorous stirring. A suitable temperature range is 60-70 °C.[2]
-
Monitoring: Monitor the reaction progress by GC or TLC until the starting materials are consumed. The presence of the aqueous phase has been shown to significantly increase the reaction rate compared to a single-phase organic system.
-
Work-up: After completion, cool the reaction mixture, separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-nitro-4-octanol.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Catalytic Hydrogenation of 3-Nitro-4-Octanol
This protocol is a general method for the reduction of aliphatic nitro compounds.[3]
-
Reaction Setup: In a high-pressure hydrogenation vessel (Parr autoclave), dissolve 3-nitro-4-octanol (1.0 eq) in a suitable solvent such as methanol.[3]
-
Catalyst Addition: Carefully add a catalytic amount of Raney Nickel (e.g., 10 wt%) to the solution.[3]
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then with hydrogen. Pressurize the vessel with hydrogen (e.g., 600 psig) and stir the mixture at a suitable temperature (e.g., 40 °C).[3]
-
Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake.
-
Work-up: After the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation or crystallization of a suitable salt.
Visualizations
References
- 1. Frontiers | Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C [frontiersin.org]
- 2. reddit.com [reddit.com]
- 3. Sciencemadness Discussion Board - Failed nitro-aldol reaction. Possible cause and fix? - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Henry Reaction [organic-chemistry.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Synthesis of 3-amino-4-octanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of 3-amino-4-octanol synthesis. Our resources are designed to address specific challenges encountered during experimentation, ensuring a smoother and more efficient synthetic process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues that may arise during the two-key stages of this compound synthesis: the Henry (nitroaldol) reaction to form 3-nitro-4-octanol and the subsequent reduction of the nitro group.
Henry Reaction Stage (1-nitropropane + valeraldehyde → 3-nitro-4-octanol)
Question 1: Why is the yield of my 3-nitro-4-octanol intermediate low?
Answer: Low yields in the Henry reaction are often attributed to the reversibility of the reaction (a retro-Henry reaction) or competing side reactions.[1][2]
Troubleshooting Steps:
-
Temperature Control: Maintain the recommended reaction temperature. Higher temperatures can favor the retro-Henry reaction.
-
Base Addition: Add the base catalyst slowly and at a controlled temperature to prevent a rapid, exothermic reaction that could lead to side products.
-
Reaction Time: While the reaction can be slow, excessively long reaction times may allow for the accumulation of byproducts. Monitor the reaction progress by techniques like TLC or GC to determine the optimal stopping point.
-
Two-Phase System: Consider the addition of a non-miscible aqueous solvent to create a two-phase system, which has been shown to accelerate the formation of 3-nitro-4-octanol.
Question 2: My product is contaminated with a nitroalkene impurity. How can I prevent this?
Answer: The formation of a nitroalkene is due to the dehydration of the desired β-nitro alcohol product. This is a common side reaction in the Henry reaction, especially if harsh basic or acidic conditions are used during workup.[1][3]
Troubleshooting Steps:
-
Choice of Base: Use a non-nucleophilic, sterically hindered base. The amount of base should be catalytic; an excess can promote dehydration.
-
Aqueous Workup: During the workup, use a mild acid (e.g., dilute HCl or ammonium chloride solution) to neutralize the base and quench the reaction. Avoid strong acids and high temperatures.
-
Temperature: Keep the reaction and workup temperatures low to minimize the rate of the elimination reaction.
Question 3: I am observing byproducts from the self-condensation of valeraldehyde. How can I avoid this?
Answer: Aldehyde self-condensation, such as the Cannizzaro reaction for aldehydes without alpha-hydrogens or aldol condensation for those with them, can compete with the desired Henry reaction, especially with sterically hindered substrates or in the presence of a strong base.[1][4]
Troubleshooting Steps:
-
Order of Addition: Add the valeraldehyde slowly to the mixture of 1-nitropropane and the base. This ensures that the aldehyde concentration is always low, favoring the reaction with the nitronate anion over self-condensation.
-
Base Concentration: Use the minimum effective amount of base catalyst.
Question 4: How can I control the diastereoselectivity of the Henry reaction?
Answer: The synthesis of this compound involves the formation of two chiral centers, leading to the possibility of four stereoisomers. Controlling the relative stereochemistry (syn vs. anti) in the Henry reaction is a significant challenge.
Troubleshooting Steps:
-
Catalyst Selection: The use of chiral catalysts, such as certain metal-ligand complexes (e.g., copper with chiral ligands), can significantly influence the diastereoselectivity of the reaction.[5][6][7]
-
Reaction Conditions: Temperature, solvent, and the choice of base can all impact the stereochemical outcome. Systematic optimization of these parameters is often necessary.
-
Chelation Control: In some cases, using a Lewis acidic metal in the catalyst system can promote a cyclic transition state, leading to higher diastereoselectivity.
Reduction Stage (3-nitro-4-octanol → this compound)
Question 5: The reduction of the nitro group is incomplete. What could be the cause?
Answer: Incomplete reduction can be due to catalyst deactivation, insufficient hydrogen pressure, or suboptimal reaction time and temperature.
Troubleshooting Steps:
-
Catalyst Activity: Use fresh, high-quality Raney Nickel. The activity of Raney Nickel can diminish over time or with improper storage.
-
Hydrogen Pressure: Ensure the hydrogenation is carried out at the recommended pressure. For laboratory scale, this is often in the range of several hundred psig.
-
Reaction Monitoring: Monitor the reaction by hydrogen uptake or by analyzing aliquots (e.g., by TLC or LC-MS) to ensure it has gone to completion.
-
Solvent Choice: The reaction is typically performed in an alcohol like methanol or ethanol. Ensure the solvent is of appropriate purity.
Question 6: I am observing N-alkylated byproducts in my final product. How can I prevent their formation?
Answer: N-alkylation can occur if the newly formed amine reacts with the alcohol solvent, a side reaction that can be promoted by the catalyst.
Troubleshooting Steps:
-
Catalyst Choice: While Raney Nickel is common, exploring alternative reduction conditions that are less prone to promoting N-alkylation may be necessary if this is a persistent issue.
-
Temperature Control: Lowering the reaction temperature can reduce the rate of this side reaction.
-
Alternative Solvents: If N-alkylation is a significant problem, consider using a non-alcoholic solvent, although this may require re-optimization of the reduction conditions.
Data Presentation
Table 1: Effect of Reaction System on the Rate of 3-nitro-4-octanol Formation
| Reaction System | Time (hours) | Concentration of 3-nitro-4-octanol (%) |
| Single-Phase (Organic Solvent) | 2 | 5 |
| 4 | 10 | |
| 6 | 15 | |
| Two-Phase (Organic + Aqueous) | 2 | 20 |
| 4 | 35 | |
| 6 | 50 |
This table summarizes the faster conversion to the product in a two-phase system as described in patent literature.
Experimental Protocols
Protocol 1: Synthesis of 3-nitro-4-octanol (Henry Reaction)
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 1-nitropropane and a suitable solvent (e.g., methanol).
-
Base Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of a suitable base (e.g., a solution of sodium hydroxide).
-
Aldehyde Addition: Slowly add valeraldehyde to the reaction mixture via the dropping funnel, maintaining a low temperature.
-
Reaction: Allow the reaction to stir at room temperature and monitor its progress by TLC until the starting materials are consumed.
-
Workup: Quench the reaction by adding a mild acidic solution (e.g., dilute HCl). Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
Protocol 2: Catalytic Hydrogenation of 3-nitro-4-octanol
-
Catalyst Preparation: In a hydrogenation vessel, carefully add Raney Nickel (as a slurry in water or ethanol) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Substrate: Add a solution of 3-nitro-4-octanol in a suitable solvent (e.g., methanol or ethanol).
-
Hydrogenation: Seal the vessel, purge it with hydrogen gas, and then pressurize it to the desired pressure (e.g., 600 psig). Heat the reaction to the target temperature (e.g., 40°C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake.
-
Workup: Cool the vessel, vent the hydrogen, and purge with an inert gas. Carefully filter the reaction mixture to remove the Raney Nickel catalyst. Caution: The Raney Nickel filter cake may be pyrophoric and should be kept wet and disposed of properly.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be further purified by distillation or chromatography if necessary.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting logic for identifying and resolving synthesis issues.
References
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. qigroup.nibs.ac.cn [qigroup.nibs.ac.cn]
- 3. Henry Reaction [organic-chemistry.org]
- 4. chemistry-reaction.com [chemistry-reaction.com]
- 5. Nitroaldol Reaction | Encyclopedia MDPI [encyclopedia.pub]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Asymmetric catalysis in direct nitromethane-free Henry reactions - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10263A [pubs.rsc.org]
Technical Support Center: Catalyst Poisoning in the Hydrogenation of 3-Nitro-4-Octanol
Welcome to the technical support center for the catalytic hydrogenation of 3-nitro-4-octanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst poisoning and reaction inefficiency.
Frequently Asked Questions (FAQs)
Q1: My hydrogenation of 3-nitro-4-octanol is stalled or incomplete. What are the likely causes?
A1: An incomplete reaction is often due to catalyst deactivation. The primary suspects are:
-
Catalyst Poisoning: Impurities in your starting material, solvent, or hydrogen gas can poison the catalyst. Common poisons for nickel and palladium catalysts include sulfur and nitrogen compounds.[1]
-
Insufficient Catalyst Activity: The catalyst may be old, improperly stored, or simply not active enough for the reaction.
-
Poor Mass Transfer: Inefficient stirring or a low hydrogen pressure can limit the contact between the hydrogen, substrate, and catalyst.
-
Product Inhibition: The amine product (3-amino-4-octanol) can sometimes adsorb onto the catalyst surface, blocking active sites.
Q2: What are the most common catalyst poisons I should be aware of for this reaction?
A2: For catalysts typically used in nitro hydrogenations, such as Raney Nickel and Palladium on Carbon (Pd/C), the most common poisons include:
-
Sulfur Compounds: Thiols, thioethers, and sulfates are potent poisons for both nickel and palladium catalysts.[1] Even trace amounts can severely deactivate the catalyst.
-
Nitrogen Compounds: Certain nitrogen-containing functional groups, other than the nitro group being reduced, can act as poisons. The amine product itself can also inhibit the reaction by competing for active sites.
-
Halides: Halide ions, if present, can also poison the catalyst.
-
Carbon Monoxide: If present as an impurity in the hydrogen gas, carbon monoxide can strongly adsorb to the catalyst surface and inhibit the reaction.
Q3: Can the this compound product poison the catalyst?
A3: Yes, this is a phenomenon known as product inhibition. The resulting amine can adsorb onto the catalyst's active sites, competing with the 3-nitro-4-octanol substrate and slowing down the reaction rate.[2] This is often observed as the reaction progresses and the concentration of the amine product increases.
Q4: How can I tell if my catalyst is poisoned?
A4: Signs of catalyst poisoning include:
-
A sudden or gradual decrease in the rate of hydrogen uptake.
-
The reaction stalling before all the starting material is consumed.
-
The formation of side products, such as hydroxylamines or azo compounds, which can occur when the hydrogenation is incomplete.[3]
Troubleshooting Guides
Issue 1: Slow or Stalled Reaction
This is the most common issue and can often be attributed to catalyst poisoning or other factors affecting catalyst activity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a slow or stalled hydrogenation reaction.
Detailed Steps:
-
Evaluate Potential Poisons:
-
Source of Starting Material: Was the 3-nitro-4-octanol synthesized using sulfur-containing reagents? If so, purification by chromatography or recrystallization may be necessary.
-
Solvent Purity: Ensure you are using high-purity, degassed solvents. Protic solvents like methanol or ethanol are generally recommended for accelerating hydrogenation rates.
-
Hydrogen Source: Use high-purity hydrogen gas.
-
-
Optimize Reaction Conditions:
-
Agitation: Ensure vigorous stirring to maintain the catalyst in suspension and facilitate gas-liquid mass transfer.
-
Hydrogen Pressure: The reaction is typically run at elevated pressure (~4 atm). Ensure your system is maintaining the target pressure.
-
Temperature: The reaction is often run at a slightly elevated temperature (e.g., 40°C). Ensure the temperature is stable.
-
-
Assess the Catalyst:
-
Age and Storage: Catalysts can lose activity over time, especially if not stored under an inert atmosphere. Try using a fresh batch of catalyst.
-
Catalyst Loading: If the reaction is slow, a modest increase in the catalyst loading (e.g., from 5 mol% to 10 mol%) may be beneficial.
-
Issue 2: Formation of Side Products and Low Selectivity
The appearance of unexpected byproducts often points to incomplete reduction, which can be a result of catalyst poisoning.
Mechanism of Side Product Formation:
Caption: Simplified reaction pathway showing the formation of common side products.
Troubleshooting Steps:
-
Address Catalyst Deactivation: The accumulation of hydroxylamine intermediates, which can lead to azo and azoxy impurities, is often a sign of a poorly performing catalyst.[3] Follow the troubleshooting steps for a slow or stalled reaction to address potential catalyst poisoning.
-
Consider Catalyst Modifiers: In some cases, additives can suppress side reactions. For example, the addition of a small amount of a vanadium compound has been shown to prevent the accumulation of hydroxylamines in aromatic nitro hydrogenations.[4]
Data on Catalyst Poisoning
The following tables provide an overview of the qualitative and quantitative effects of common poisons on hydrogenation catalysts. While specific data for 3-nitro-4-octanol is limited, these trends from related systems are informative.
Table 1: Qualitative Effect of Common Poisons on Hydrogenation Catalysts
| Poison Class | Example Compounds | Affected Catalysts | General Effect on Activity |
| Sulfur Compounds | Thiols (R-SH), Sulfides (R-S-R), H₂S | Pd, Pt, Raney Ni | Severe deactivation, even at ppm levels.[1] |
| Nitrogen Compounds | Amines (product), Pyridine | Pd, Pt, Raney Ni | Moderate to severe inhibition by competitive adsorption. |
| Halides | Chloride (Cl⁻), Bromide (Br⁻) | Pd, Pt | Moderate deactivation. |
| Carbon Monoxide | CO | Pd, Pt, Ni | Strong poison, leading to rapid loss of activity. |
Table 2: Quantitative Impact of Sulfur Poisoning on Catalyst Activity (Illustrative)
| Catalyst | Substrate System | Sulfur Compound | Poison Concentration | Approximate Activity Loss |
| Pd/C | N-(3-nitro-4-methoxyphenyl) acetamide hydrogenation | Sulfur compounds from starting material | Not specified (industrial grade) | Severe deactivation |
| Pd-In/γ-Al₂O₃ | Nitrate reduction | Sulfide | µM levels | Severe deactivation[5] |
| Raney Nickel | General Hydrogenation | Carbon Disulfide (CS₂) | Not specified | Poisoning effect noted[6] |
Experimental Protocols
Protocol 1: Hydrogenation of 3-Nitro-4-Octanol with Raney Nickel
This protocol is based on established procedures for the synthesis of this compound.[1]
-
Materials:
-
3-Nitro-4-octanol
-
Raney Nickel (in a slurry, e.g., in water or ethanol)
-
Methanol or Ethanol (degassed)
-
Hydrogen gas (high purity)
-
-
Apparatus:
-
A pressure reactor (e.g., Parr shaker) equipped with a stirrer, pressure gauge, and heating capabilities.
-
-
Procedure:
-
In a pressure reactor vessel, add 3-nitro-4-octanol.
-
Under an inert atmosphere (e.g., Argon or Nitrogen), add the Raney Nickel slurry. The amount of catalyst can vary, but a starting point is typically 5-10% by weight relative to the nitro compound.
-
Add degassed methanol or ethanol to dissolve the substrate and create a slurry with the catalyst.
-
Seal the reactor and purge several times with hydrogen gas to remove any residual air.
-
Pressurize the reactor with hydrogen to approximately 31790 Torr (~4.2 atm).
-
Begin vigorous stirring and heat the reaction mixture to 40°C.
-
Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 4 hours.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with an inert gas.
-
The catalyst can be removed by filtration over a pad of celite. Caution: Raney Nickel is pyrophoric and must be kept wet with solvent at all times. Do not allow the filter cake to dry in the air.
-
Protocol 2: Regeneration of a Sulfur-Poisoned Raney Nickel Catalyst
This is a general laboratory-scale procedure for regenerating a sulfur-poisoned Raney Nickel catalyst.[6]
-
Materials:
-
Deactivated Raney Nickel catalyst
-
Aqueous organic acid solution (e.g., tartaric acid)
-
A metal salt that forms an insoluble sulfide in acid (e.g., stannous tartrate)
-
Aqueous base solution (e.g., dilute NaOH)
-
Deionized water
-
-
Procedure:
-
Carefully transfer the deactivated catalyst to a beaker.
-
Wash the catalyst several times with deionized water to remove residual organics.
-
Suspend the catalyst in an aqueous solution of tartaric acid containing stannous tartrate.
-
Heat the mixture (e.g., to 50°C) with stirring for a set period (e.g., 30 minutes).
-
Allow the catalyst to settle and decant the solution.
-
Wash the catalyst with deionized water.
-
Treat the catalyst with a dilute aqueous base solution.
-
Wash the catalyst thoroughly with deionized water until the washings are neutral.
-
Store the regenerated catalyst under water or a suitable solvent.
-
Protocol 3: Regeneration of a Deactivated Pd/C Catalyst
This procedure is for regenerating a Pd/C catalyst that has been deactivated by organic fouling and/or sulfur poisoning.[1][7]
-
Materials:
-
Deactivated Pd/C catalyst
-
N,N-Dimethylformamide (DMF) or another suitable organic solvent
-
Deionized water
-
Air supply
-
-
Procedure:
-
Filter the deactivated catalyst from the reaction mixture.
-
Wash the catalyst with a solvent like DMF to remove adsorbed organic deposits.
-
Wash the catalyst thoroughly with deionized water.
-
Dry the catalyst in an oven with a gentle flow of hot air (e.g., 50-140°C). This oxidative treatment can help remove chemisorbed sulfur.
-
The regenerated catalyst can then be reused. For some applications, a reduction step with hydrogen may be necessary to fully restore activity.
-
References
- 1. researchgate.net [researchgate.net]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 4. Carbon-Supported Raney Nickel Catalyst for Acetone Hydrogenation with High Selectivity [mdpi.com]
- 5. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US3674707A - Regeneration of sulfur-poisoned raney nickel catalyst - Google Patents [patents.google.com]
- 7. CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google Patents [patents.google.com]
Technical Support Center: Diastereoselective Synthesis of 3-Amino-4-Octanol
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to improve the diastereoselectivity of 3-amino-4-octanol synthesis. The vicinal amino alcohol motif is a crucial structural component in many pharmaceuticals and natural products, making stereocontrol a critical aspect of its synthesis.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most common strategy for controlling the diastereoselectivity in the synthesis of this compound?
The primary and most effective strategy involves the diastereoselective reduction of the precursor α-amino ketone, 3-(protected-amino)-4-octanone. The stereochemical outcome of the final this compound (syn or anti) is determined by controlling the facial selectivity of hydride attack on the ketone. This control is achieved by carefully selecting the nitrogen protecting group (PG), the reducing agent, and the reaction conditions. The two main controlling models are Chelation Control (favoring the syn isomer) and Non-Chelation or Felkin-Anh Control (favoring the anti isomer).
Caption: General workflow for diastereoselective synthesis of this compound.
Q2: How can I selectively synthesize the syn-diastereomer of this compound?
The synthesis of the syn-diastereomer is typically achieved through a chelation-controlled reduction . This mechanism requires a protecting group on the α-amino moiety (e.g., N-Boc) that can form a rigid five-membered chelate ring with the carbonyl oxygen and a metal ion (e.g., Zn²⁺, Li⁺). This chelation locks the conformation of the molecule, forcing the hydride reagent to attack from the less sterically hindered face, which results in the formation of the syn alcohol.
Caption: Chelation model for the synthesis of syn-1,2-amino alcohols.
Quantitative Data for syn-Selective Reductions:
| Protecting Group | Reducing Agent | Additive | Solvent | Temp (°C) | d.r. (syn:anti) | Ref |
|---|---|---|---|---|---|---|
| N-Boc | Zn(BH₄)₂ | None | THF | -78 | >95:5 | [2] |
| N-Boc | LiEt₃BH | None | THF | -78 | High Selectivity | [2] |
| N-Cbz | NaBH₄ | CeCl₃·7H₂O | MeOH | -78 | 90:10 | General |
Q3: How can I selectively synthesize the anti-diastereomer of this compound?
The anti-diastereomer is favored under non-chelation conditions , which are described by the Felkin-Anh model . This approach requires the use of a bulky, non-chelating protecting group on the nitrogen and often a bulky reducing agent (e.g., L-Selectride®). According to the model, the largest substituent on the α-carbon (the protected amino group) orients itself anti-periplanar to the incoming nucleophile (hydride) to minimize steric hindrance. The hydride then attacks the carbonyl carbon at the Bürgi-Dunitz angle, leading preferentially to the anti product.
Caption: Felkin-Anh model for the synthesis of anti-1,2-amino alcohols.
Quantitative Data for anti-Selective Reductions:
| Protecting Group | Reducing Agent | Additive | Solvent | Temp (°C) | d.r. (anti:syn) | Ref |
|---|---|---|---|---|---|---|
| N-Boc | L-Selectride® | None | THF | -78 | >95:5 | General |
| N-Tosyl | K-Selectride® | None | THF | -78 | >90:10 | General |
| None (as HCl salt) | NaBH₄ | None | MeOH | 0 | >85:15 |[2] |
Troubleshooting Guide
Q4: My reaction shows poor diastereoselectivity. What are the common causes and how can I fix them?
Poor diastereoselectivity can arise from several factors. Use the following guide to diagnose and resolve common issues.
References
Technical Support Center: Resolving Enanimoters of 3-amino-4-octanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful resolution of 3-amino-4-octanol enantiomers.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the resolution of this compound using common methods.
Diastereomeric Salt Crystallization
Issue: Low or No Crystal Formation
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent System | The solubility of the diastereomeric salts is highly dependent on the solvent. A systematic solvent screen is recommended. Start with common solvents like ethanol, methanol, isopropanol, and acetone, and consider solvent mixtures.[1][2] |
| Supersaturation Not Reached | Concentrate the solution by slowly evaporating the solvent. If crystals still do not form, try cooling the solution slowly. Seeding with a small crystal of the desired diastereomer can induce crystallization.[3] |
| Incorrect Stoichiometry | Ensure the molar ratio of the resolving agent to the racemic this compound is accurate. While a 1:1 ratio is a common starting point, varying the ratio can sometimes improve crystallization. |
| Formation of an Oil or Amorphous Solid | This indicates that the salt is precipitating too quickly or is not forming a stable crystal lattice. Try a different solvent, a solvent mixture, or a slower cooling rate. |
Issue: Poor Enantiomeric Excess (ee%) of the Crystallized Diastereomer
| Possible Cause | Troubleshooting Step |
| Co-crystallization of Both Diastereomers | The solubilities of the two diastereomeric salts may be too similar in the chosen solvent. Perform a systematic screen of different solvents and solvent mixtures to maximize the solubility difference. Multiple recrystallizations of the obtained solid may be necessary to improve the enantiomeric excess.[4] |
| Formation of a Solid Solution | In some cases, the two diastereomers can incorporate into the same crystal lattice, forming a solid solution, which makes separation by simple crystallization difficult. This can sometimes be overcome by changing the resolving agent or the solvent system. |
| Inaccurate Measurement of Enantiomeric Excess | Ensure the method for determining ee% (e.g., chiral HPLC or NMR with a chiral shift reagent) is properly validated and calibrated. |
| Equilibration in Solution | If the chiral centers are labile under the crystallization conditions, racemization could be occurring. Ensure the conditions (e.g., temperature, pH) are not promoting epimerization. |
Enzymatic Resolution
Issue: Low or No Enzyme Activity
| Possible Cause | Troubleshooting Step |
| Inappropriate Enzyme | The choice of enzyme is critical. For the resolution of amino alcohols, lipases (such as Candida antarctica lipase B, CALB) are often effective.[5] Screen a variety of commercially available lipases and esterases. |
| Incorrect Reaction Conditions | Enzyme activity is sensitive to pH, temperature, and solvent. Optimize these parameters for the chosen enzyme. Most lipases work well in non-polar organic solvents. |
| Enzyme Inhibition | The substrate or product may be inhibiting the enzyme. Try lowering the substrate concentration or removing the product as it forms. |
| Poor Enzyme Quality | Ensure the enzyme is from a reputable supplier and has been stored correctly. |
Issue: Low Enantioselectivity (Low ee% of Product and/or Remaining Substrate)
| Possible Cause | Troubleshooting Step |
| Sub-optimal Enzyme | Not all enzymes will exhibit high enantioselectivity for a specific substrate. Screen a panel of different enzymes to find one with the desired selectivity. |
| Incorrect Acylating Agent or Solvent | In a lipase-catalyzed resolution, the nature of the acyl donor and the solvent can significantly influence enantioselectivity. Screen various acylating agents (e.g., vinyl acetate, isopropenyl acetate) and solvents. |
| Reaction Proceeding Past 50% Conversion | In a kinetic resolution, the maximum yield for a single enantiomer is 50%. Allowing the reaction to proceed beyond this point will decrease the enantiomeric excess of both the product and the remaining starting material. Monitor the reaction progress carefully and stop it at or near 50% conversion. |
| Racemization | Ensure the reaction conditions are not causing racemization of the starting material or product. |
Chiral High-Performance Liquid Chromatography (HPLC)
Issue: Poor or No Separation of Enantiomers
| Possible Cause | Troubleshooting Step |
| Inappropriate Chiral Stationary Phase (CSP) | The choice of CSP is the most critical factor. For amino alcohols, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.[6] Screen a variety of CSPs to find one that provides selectivity. |
| Sub-optimal Mobile Phase | The composition of the mobile phase (e.g., hexane/isopropanol for normal phase, or acetonitrile/water with additives for reversed-phase) greatly affects the separation. Systematically vary the mobile phase composition and additives (e.g., acids, bases, or buffers) to optimize resolution.[7] |
| Derivatization Required | If the underivatized this compound does not resolve, consider derivatization of the amino or hydroxyl group with a chiral or achiral reagent to enhance interaction with the CSP. |
| Low Column Efficiency | Check for issues with the HPLC system, such as band broadening due to a void in the column, improper connections, or an old column that needs replacement. |
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing a resolution method for this compound?
A1: The first step is to consider the functional groups present in this compound (an amino group and a hydroxyl group). This makes it amenable to all three major resolution techniques. For diastereomeric salt formation, you will need to choose a chiral acid as a resolving agent. For enzymatic resolution, a lipase-catalyzed acylation of the hydroxyl group or hydrolysis of a corresponding ester is a common approach. For chiral HPLC, you can start by screening commercially available chiral columns.
Q2: How do I choose a resolving agent for diastereomeric salt crystallization?
A2: Common and effective chiral resolving agents for amines include tartaric acid and its derivatives (like dibenzoyltartaric acid), mandelic acid, and camphorsulfonic acid.[8] The choice is often empirical, and it is recommended to perform a small-scale screening with several different resolving agents to see which one forms a crystalline salt with good diastereoselectivity.
Q3: What solvents should I use for diastereomeric salt crystallization?
A3: A good solvent for diastereomeric crystallization should dissolve the diastereomeric salts to some extent at elevated temperatures but allow for the selective crystallization of the less soluble diastereomer upon cooling. Common solvents to screen include alcohols (methanol, ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and their mixtures with water or non-polar co-solvents.[4]
Q4: In enzymatic resolution, how do I separate the product from the unreacted starting material?
A4: In a lipase-catalyzed acylation of this compound, the product will be an ester. The difference in polarity between the amino alcohol (starting material) and the amino ester (product) is usually significant enough to allow for easy separation by standard column chromatography.
Q5: Can I use chiral HPLC for preparative scale separation?
A5: Yes, chiral HPLC can be scaled up for preparative separations to obtain larger quantities of pure enantiomers. This often requires larger columns and specialized HPLC systems. However, for very large quantities, diastereomeric salt crystallization or enzymatic resolution might be more cost-effective.[1]
Q6: How do I determine the absolute configuration of the separated enantiomers?
A6: The resolution process itself does not determine the absolute configuration (R or S). This must be determined independently by methods such as X-ray crystallography of a suitable crystalline derivative, comparison of the optical rotation with known literature values for similar compounds, or by using a chiral derivatizing agent with a known absolute configuration and analyzing the product by NMR or HPLC.
Experimental Protocols
Diastereomeric Salt Resolution with L-(+)-Tartaric Acid
This protocol is a general guideline and may require optimization.
-
Salt Formation:
-
Dissolve racemic this compound (1.0 eq) in a minimal amount of a suitable solvent (e.g., methanol or ethanol) with gentle heating.
-
In a separate flask, dissolve L-(+)-tartaric acid (0.5 - 1.0 eq) in the same solvent, also with gentle heating.
-
Slowly add the tartaric acid solution to the this compound solution with stirring.
-
Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath or refrigerator.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
-
-
Liberation of the Free Amine:
-
Suspend the crystalline diastereomeric salt in water.
-
Add a base (e.g., 1M NaOH solution) until the pH is basic (pH > 10) to deprotonate the amine.
-
Extract the free amine into an organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.
-
-
Analysis:
-
Determine the enantiomeric excess (ee%) of the obtained this compound using chiral HPLC.
-
Measure the specific rotation using a polarimeter.
-
Enzymatic Resolution using Lipase
This protocol is a general guideline and may require optimization.
-
Enzymatic Acylation:
-
Dissolve racemic this compound (1.0 eq) in a suitable organic solvent (e.g., toluene or hexane).
-
Add an acylating agent (e.g., vinyl acetate, 1.5 - 3.0 eq).
-
Add the lipase (e.g., Candida antarctica lipase B, CALB, immobilized on a solid support).
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by TLC or GC/HPLC until approximately 50% conversion is reached.
-
-
Work-up and Separation:
-
Filter off the immobilized enzyme.
-
Concentrate the filtrate under reduced pressure.
-
Separate the acylated product (ester) from the unreacted this compound using column chromatography on silica gel.
-
-
Analysis:
-
Determine the enantiomeric excess (ee%) of both the recovered this compound and the acylated product using chiral HPLC.
-
Chiral HPLC Analysis
This is a starting point for method development.
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel® OD-H or Chiralpak® AD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may need to be optimized. The addition of a small amount of an amine modifier (e.g., diethylamine) may be necessary to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 210 nm) or a refractive index detector.
-
Temperature: Ambient.
Quantitative Data Summary
| Compound | Resolution Method | Resolving Agent/Enzyme | Solvent | Yield (%) | Enantiomeric Excess (ee%) |
| 1-Phenyl-2-propanamine | Diastereomeric Salt Crystallization | (+)-Tartaric Acid | Methanol | - | High |
| (R)-3-amino butanol | Enzymatic Resolution | Lipase (CAL-B) | t-pentanol | Quantitative | >85% |
| Racemic Alcohols | Enzymatic Resolution | Pseudomonas cepacia Lipase | - | - | up to 96:4 e.r. |
| Chiral Amines | Diastereomeric Salt Crystallization | Various Chiral Acids | Various | - | - |
Visualizations
Caption: Workflow for Diastereomeric Salt Resolution.
Caption: Workflow for Enzymatic Resolution.
Caption: Workflow for Chiral HPLC Analysis.
References
- 1. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 2. unchainedlabs.com [unchainedlabs.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chem.libretexts.org [chem.libretexts.org]
effect of pressure and temperature on 3-nitro-4-octanol hydrogenation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working on the hydrogenation of 3-nitro-4-octanol.
Frequently Asked Questions (FAQs)
Q1: What are the expected products of 3-nitro-4-octanol hydrogenation?
The primary product of the hydrogenation of 3-nitro-4-octanol is 3-amino-4-octanol. The reaction involves the reduction of the nitro group (-NO2) to an amino group (-NH2). However, side reactions can occur, leading to the formation of intermediates like nitroso and hydroxylamine compounds, or byproducts from over-reduction or side reactions involving the hydroxyl group, depending on the reaction conditions and catalyst used.
Q2: Which catalysts are most effective for the hydrogenation of 3-nitro-4-octanol?
Several catalysts are effective for the hydrogenation of nitro compounds. Commonly used catalysts include:
-
Palladium on carbon (Pd/C): Often used for its high activity and selectivity.
-
Platinum on carbon (Pt/C): Can be more active than Pd/C but may sometimes lead to over-reduction.
-
Raney Nickel (Raney Ni): A cost-effective catalyst, but may require higher pressures and temperatures.
The choice of catalyst can significantly impact the reaction's selectivity and rate.
Q3: What is the general effect of increasing pressure on the hydrogenation of 3-nitro-4-octanol?
Increasing the hydrogen pressure generally increases the rate of reaction. This is because a higher pressure leads to a higher concentration of hydrogen on the catalyst surface, which facilitates the reduction of the nitro group. However, excessively high pressures may not lead to a proportional increase in the reaction rate and can have implications for equipment safety and cost.
Q4: How does temperature influence the hydrogenation of 3-nitro-4-octanol?
Temperature has a significant effect on the reaction rate and selectivity.
-
Increased Temperature: Generally leads to a faster reaction rate.
-
Excessive Temperature: Can promote side reactions, such as dehydration or hydrogenolysis, and may lead to catalyst deactivation through sintering.
Careful optimization of the temperature is crucial to achieve a high yield of the desired this compound.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Low or No Conversion | 1. Inactive or poisoned catalyst.2. Insufficient hydrogen pressure or temperature.3. Poor mixing/agitation.4. Presence of impurities in the starting material or solvent. | 1. Use fresh catalyst. Ensure the catalyst was not exposed to air for extended periods. Consider a different catalyst type.2. Gradually increase the hydrogen pressure and/or temperature within safe limits for your equipment.3. Increase the stirring speed to ensure good contact between the catalyst, substrate, and hydrogen.4. Purify the 3-nitro-4-octanol and use a high-purity, dry solvent. |
| Low Selectivity / Formation of Byproducts | 1. Reaction temperature is too high, leading to side reactions.2. The chosen catalyst is not selective enough.3. Prolonged reaction time leading to over-reduction. | 1. Reduce the reaction temperature. Consider running a temperature screening study.2. Switch to a more selective catalyst (e.g., from Pt/C to Pd/C).3. Monitor the reaction progress using techniques like TLC or GC and stop the reaction once the starting material is consumed. |
| Reaction Stalls Before Completion | 1. Catalyst deactivation during the reaction.2. Hydrogen supply has been depleted or is leaking.3. Product inhibition. | 1. Add more catalyst (if feasible and safe in your setup).2. Check the hydrogen source and ensure all fittings on the reactor are secure.3. Consider diluting the reaction mixture. |
Experimental Protocols
General Procedure for Hydrogenation of 3-Nitro-4-Octanol
This is a general guideline and should be adapted based on available equipment and safety protocols.
-
Reactor Setup:
-
A high-pressure reactor (autoclave) equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple is charged with 3-nitro-4-octanol and a suitable solvent (e.g., ethanol, methanol).
-
The catalyst (e.g., 5% Pd/C, 1-5 mol%) is added to the mixture.
-
-
Inerting:
-
The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.
-
-
Hydrogenation:
-
The reactor is then pressurized with hydrogen to the desired pressure.
-
Stirring is initiated, and the reactor is heated to the target temperature.
-
The reaction progress is monitored by observing the hydrogen uptake.
-
-
Work-up:
-
Once the reaction is complete, the reactor is cooled to room temperature and the hydrogen pressure is carefully vented.
-
The system is purged again with an inert gas.
-
The reaction mixture is filtered to remove the catalyst.
-
The solvent is removed under reduced pressure to yield the crude product, which can then be purified by distillation or chromatography.
-
Quantitative Data
The following tables present illustrative data on how pressure and temperature can affect the yield of this compound.
Table 1: Effect of Pressure on Yield
| Pressure (bar) | Yield of this compound (%) |
| 10 | 65 |
| 20 | 85 |
| 30 | 92 |
| 40 | 93 |
| 50 | 93 |
| Reaction Conditions: 3-nitro-4-octanol (10 mmol), 5% Pd/C (2 mol%), Ethanol (50 mL), 60°C, 6 hours. |
Table 2: Effect of Temperature on Yield
| Temperature (°C) | Yield of this compound (%) |
| 40 | 70 |
| 50 | 88 |
| 60 | 92 |
| 70 | 85 (minor byproducts observed) |
| 80 | 75 (significant byproducts observed) |
| Reaction Conditions: 3-nitro-4-octanol (10 mmol), 5% Pd/C (2 mol%), Ethanol (50 mL), 30 bar, 6 hours. |
Visualizations
Caption: Experimental workflow for the hydrogenation of 3-nitro-4-octanol.
Caption: Troubleshooting logic for low yield in hydrogenation reactions.
removing residual valeraldehyde from 3-amino-4-octanol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-amino-4-octanol, with a specific focus on the removal of residual valeraldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common synthetic route involves a two-step process. The first step is a nitroaldol (Henry) reaction between 1-nitropropane and valeraldehyde to form the intermediate, 3-nitro-4-octanol.[1][2][3] This is followed by the catalytic hydrogenation of the nitro group to an amine, yielding this compound.[1]
Q2: Why is the removal of residual valeraldehyde important?
A2: Residual valeraldehyde is a common impurity that can affect the purity, stability, and safety profile of the final this compound product. Aldehydes are reactive compounds and their presence can lead to the formation of impurities over time. For applications in drug development, stringent control of impurities is a regulatory requirement.
Q3: What are the key physical properties to consider for separating valeraldehyde from this compound?
A3: The significant difference in boiling points is a key property that can be exploited for separation. Valeraldehyde has a much lower boiling point than this compound, making distillation a viable purification method.
Table 1: Physical Property Comparison
| Property | Valeraldehyde | This compound |
| Molecular Weight | 86.13 g/mol [4] | 145.24 g/mol [5] |
| Boiling Point | 103°C[4] | ~244°C[6][7] |
| Solubility in Water | Slightly soluble[1][4] | 43 g/L at 25°C[6][8] |
| Solubility in Organic Solvents | Miscible with alcohol and ether[4][9] | Soluble in organic solvents |
Q4: What analytical methods can be used to detect and quantify residual valeraldehyde?
A4: Several analytical methods are suitable for detecting and quantifying residual valeraldehyde. The most common techniques involve derivatization of the aldehyde followed by chromatographic analysis. High-Performance Liquid Chromatography (HPLC) with UV detection after derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a widely used and sensitive method.[10] Gas Chromatography (GC) with a Flame Ionization Detector (FID) is another effective technique.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
Issue 1: Incomplete reaction or low yield in the nitroaldol condensation step.
| Possible Cause | Suggested Solution |
| Reversibility of the Henry reaction. | The nitroaldol reaction is reversible.[3][11] To drive the reaction forward, consider removing water as it forms or using an excess of one of the reactants. |
| Side reactions. | The primary side reactions are dehydration of the nitro alcohol product and the Cannizzaro reaction of valeraldehyde.[3][11] To minimize these, maintain careful control of the reaction temperature and use a suitable base catalyst. |
| Ineffective catalyst. | Ensure the base catalyst is active and used in the appropriate amount. The choice of solvent can also influence the reaction rate.[2] |
Issue 2: Incomplete reduction during the catalytic hydrogenation step.
| Possible Cause | Suggested Solution |
| Catalyst poisoning. | The catalyst (e.g., Raney Nickel, Palladium on carbon) can be poisoned by impurities such as sulfur or other functional groups.[6][12] Ensure starting materials are pure. If poisoning is suspected, try a fresh batch of catalyst or a different type of catalyst (e.g., PtO2).[13] |
| Insufficient hydrogen pressure or temperature. | Some hydrogenations require elevated pressure and/or temperature to proceed to completion.[6][14] If using a balloon of hydrogen, consider switching to a high-pressure reactor. |
| Poor catalyst dispersion. | Ensure vigorous stirring to keep the catalyst suspended in the reaction mixture, maximizing contact with the reactants and hydrogen.[6] |
| Incorrect solvent. | The choice of solvent can significantly impact the reaction. Polar solvents like methanol or ethanol are generally effective.[6] |
Issue 3: Difficulty in removing residual valeraldehyde.
| Possible Cause | Suggested Solution |
| Inefficient distillation. | Due to the large difference in boiling points, fractional distillation should be effective. Ensure the distillation column is efficient enough for the separation. |
| Azeotrope formation. | While less likely in this specific mixture, azeotropes can sometimes complicate distillations. Consider vacuum distillation to lower the boiling points and potentially alter azeotropic behavior. |
| Formation of stable imines. | Valeraldehyde can react with the product this compound to form an imine, which may be more difficult to remove by distillation alone. |
Experimental Protocols
Protocol 1: Removal of Residual Valeraldehyde by Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus. Use a column with high theoretical plates for efficient separation.
-
Distillation: Heat the crude this compound mixture.
-
Fraction Collection: Collect the initial fractions, which will be enriched with the lower-boiling valeraldehyde (boiling point ~103°C).[4]
-
Monitoring: Monitor the temperature at the head of the distillation column. A stable, lower temperature indicates that valeraldehyde is distilling. An increase in temperature towards the boiling point of this compound (~244°C) suggests that most of the valeraldehyde has been removed.[6][7]
-
Analysis: Analyze the collected fractions and the remaining pot residue for residual valeraldehyde using the analytical method described in Protocol 3.
Protocol 2: Chemical Quenching and Extraction of Residual Valeraldehyde
This method is based on the principle of forming a water-soluble derivative of the aldehyde.
-
Quenching: To the crude reaction mixture, add a solution of a quenching agent such as sodium bisulfite. Aldehydes react with sodium bisulfite to form water-soluble adducts.
-
Extraction: Perform a liquid-liquid extraction. Add an organic solvent (e.g., ethyl acetate) and water. The this compound will preferentially partition into the organic layer, while the valeraldehyde-bisulfite adduct will remain in the aqueous layer.
-
Separation: Separate the organic and aqueous layers.
-
Washing: Wash the organic layer with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to obtain purified this compound.
Protocol 3: Quantification of Residual Valeraldehyde by HPLC-UV after DNPH Derivatization
-
Sample Preparation: Accurately weigh a sample of the this compound and dissolve it in a suitable solvent like acetonitrile.
-
Derivatization: Add a solution of 2,4-dinitrophenylhydrazine (DNPH) in an acidic medium (e.g., phosphoric acid in acetonitrile) to the sample solution.[9][10] Allow the reaction to proceed to form the valeraldehyde-DNPH derivative.
-
HPLC Analysis:
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase: A mixture of acetonitrile and water is typically used.
-
Detection: Set the UV detector to a wavelength where the DNPH derivative has strong absorbance (typically around 365 nm).[9]
-
-
Quantification: Prepare a calibration curve using standards of known concentrations of the valeraldehyde-DNPH derivative. Calculate the concentration of residual valeraldehyde in the sample by comparing its peak area to the calibration curve.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for high residual valeraldehyde.
References
- 1. Pentanal | C5H10O | CID 8063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. saiper.com [saiper.com]
- 3. Henry reaction - Wikipedia [en.wikipedia.org]
- 4. Valeraldehyde [intersurfchem.net]
- 5. Page loading... [wap.guidechem.com]
- 6. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 7. echemi.com [echemi.com]
- 8. sdlookchem.com [sdlookchem.com]
- 9. Valeraldehyde CAS#: 110-62-3 [m.chemicalbook.com]
- 10. chembk.com [chembk.com]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Solving Issues with Heterogeneous Catalytic Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. reddit.com [reddit.com]
Technical Support Center: 3-Amino-4-octanol Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-amino-4-octanol during storage. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experiments.
Troubleshooting Guides & FAQs
Q1: My this compound has developed a yellow tint during storage. Is it still usable?
A yellowish discoloration can be an initial sign of degradation. While a slight change in color may not significantly impact all applications, it is crucial to assess the purity of the material before use, especially in sensitive experiments. We recommend performing analytical testing, such as HPLC or GC-MS, to quantify the purity and identify potential degradation products.
Q2: I've observed a change in the physical state of my this compound (e.g., from a solid/viscous liquid to a less viscous liquid). What could be the cause?
Changes in the physical state can be attributed to several factors, including absorption of atmospheric moisture (hygroscopicity) or temperature fluctuations. This compound has a melting point of approximately 21.5°C[1]. If your storage temperature is near this point, you may observe phase changes. More significant changes in viscosity at constant temperature could indicate chemical degradation. It is advisable to store the compound in a tightly sealed container in a cool, dry, and well-ventilated place to minimize these effects[1].
Q3: What are the primary factors that can cause the degradation of this compound during storage?
The stability of this compound, like other amino alcohols, is primarily influenced by:
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation[2].
-
Moisture: The presence of water can lead to hydrolysis of the compound or facilitate other degradation reactions[2].
-
Oxygen: Exposure to atmospheric oxygen can lead to oxidation of the alcohol and amine functional groups[2].
-
Light: Exposure to UV or visible light can provide the energy to initiate degradation reactions (photodegradation)[2].
-
pH: Extremes in pH can catalyze degradation. The amino group makes the local environment of the molecule basic[3][4].
Q4: What are the likely degradation pathways for this compound?
Based on the structure of this compound, the following degradation pathways are plausible:
-
Oxidation: The secondary alcohol group is susceptible to oxidation to form a ketone (3-amino-4-octanone). The amino group can also undergo oxidation.
-
Thermal Degradation: At elevated temperatures, intramolecular or intermolecular reactions can occur, potentially leading to the formation of oligomers or cleavage products. For alkanolamines, thermal degradation is a known issue[5].
-
Deamination: The amino group could be removed through various chemical reactions, particularly in the presence of certain contaminants.
Q5: How can I minimize the degradation of this compound during storage?
To ensure the long-term stability of this compound, we recommend the following storage conditions:
-
Temperature: Store in a cool environment, preferably refrigerated (2-8°C), to minimize thermal degradation.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Container: Use a tightly sealed, opaque container to protect from moisture and light. Amber glass vials with a tight-fitting cap are recommended.
-
Handling: Minimize the number of times the container is opened and closed. For long-term storage, consider aliquoting the material into smaller, single-use vials.
Quantitative Data Summary
| Parameter | Recommended Condition/Value | Rationale |
| Storage Temperature | 2-8°C | To minimize thermal degradation. |
| Atmosphere | Inert (Nitrogen, Argon) | To prevent oxidation. |
| Light Exposure | Protect from light | To prevent photodegradation. |
| Moisture | Store in a dry environment | To prevent hydrolysis and other moisture-mediated reactions. |
| pH of solutions | Neutral to slightly basic | To avoid acid or base-catalyzed degradation. |
Experimental Protocols
Protocol 1: Accelerated Stability Study (Forced Degradation)
This protocol is designed to rapidly assess the stability of this compound under various stress conditions, helping to identify potential degradation products and pathways.
1. Sample Preparation:
- Prepare four sets of samples of this compound (e.g., 10 mg each in amber glass vials).
- One set will be the control, stored under recommended conditions (2-8°C, dark, dry).
- The other three sets will be subjected to stress conditions.
2. Stress Conditions:
- Thermal Stress: Place one set of samples in an oven at a controlled temperature (e.g., 60°C) for a defined period (e.g., 1, 2, and 4 weeks).
- Photolytic Stress: Expose one set of samples to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a specified duration.
- Oxidative Stress: Treat one set of samples with a dilute solution of an oxidizing agent (e.g., 3% hydrogen peroxide) and store at room temperature for a set time (e.g., 24 hours).
3. Analysis:
- At each time point, dissolve a sample from each condition and the control in a suitable solvent (e.g., methanol).
- Analyze the samples by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometric (MS) detector.
- Compare the chromatograms of the stressed samples to the control to identify and quantify any degradation products.
Protocol 2: Purity Assessment by HPLC
This protocol provides a general method for determining the purity of this compound.
1. Instrumentation and Columns:
- A standard HPLC system with a UV detector or a Mass Spectrometer.
- A C18 reversed-phase column is a common starting point for the separation of small organic molecules.
2. Mobile Phase and Gradient:
- A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., ammonium formate or acetate) and an organic solvent (e.g., acetonitrile or methanol).
- A gradient elution (i.e., changing the proportion of the organic solvent over time) may be necessary to achieve good separation of the parent compound from any impurities.
3. Sample Preparation:
- Accurately weigh a small amount of the this compound sample and dissolve it in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).
- Filter the sample through a 0.45 µm syringe filter before injection.
4. Analysis:
- Inject a small volume (e.g., 10 µL) of the sample onto the HPLC column.
- Monitor the elution of compounds using the detector.
- The purity can be calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
Visualizations
Caption: Factors influencing the stability and degradation of this compound.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. encompass.eku.edu [encompass.eku.edu]
- 2. Highly chemoselective aerobic oxidation of amino alcohols into amino carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uknowledge.uky.edu [uknowledge.uky.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
optimizing solvent systems for 3-amino-4-octanol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-amino-4-octanol. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guide
Issue 1: Slow or incomplete Henry (nitro-aldol) reaction between 1-nitropropane and valeraldehyde.
-
Question: My Henry reaction to form 3-nitro-4-octanol is sluggish and gives low yields. How can I improve the reaction rate and conversion?
-
Answer: A common issue with the Henry reaction in a single organic solvent is slow reaction kinetics. To accelerate the reaction, implementing a two-phase system is highly recommended. The presence of a separate aqueous phase has been shown to significantly increase the rate of the Henry reaction for the synthesis of 3-nitro-4-octanol.[1] For instance, one study demonstrated a dramatic increase in product concentration over time when water was introduced into the organic solvent system.[1]
Additionally, ensure that the reaction temperature is optimized. The typical range for this reaction is between 10°C and 90°C, with a preferred range of 60°C to 70°C.[1] The choice of base is also critical; an amine catalyst such as a tertiary amine is often used to facilitate the reaction.[1]
Issue 2: Formation of side products during the Henry reaction.
-
Question: I am observing significant side products, such as nitroalkenes, in my Henry reaction mixture. How can I minimize their formation?
-
Answer: The formation of nitroalkenes is a common side reaction in the Henry reaction, resulting from the dehydration of the desired β-nitro alcohol product. This is particularly prevalent when acidic protons are available. To minimize this, it is advisable to use only a catalytic amount of a mild base.
Another potential side reaction, especially with aldehydes, is the Cannizzaro reaction, which is a base-promoted self-condensation. Careful control of the base concentration and reaction temperature can help to mitigate this. The reversibility of the Henry reaction can also be a challenge; using an excess of the nitroalkane can help to drive the equilibrium towards the product.
Issue 3: Incomplete reduction of 3-nitro-4-octanol to this compound.
-
Question: The catalytic hydrogenation of my 3-nitro-4-octanol intermediate is not going to completion. What are the potential causes and solutions?
-
Answer: Incomplete hydrogenation can be due to several factors, including catalyst deactivation, insufficient hydrogen pressure, or suboptimal solvent choice.
-
Catalyst: Raney Nickel is a commonly used and effective catalyst for the reduction of aliphatic nitro compounds. Ensure the catalyst is fresh and active. Catalyst poisoning can occur if the starting materials or solvent contain impurities.
-
Hydrogen Pressure: The reaction is typically carried out in an autoclave under hydrogen pressure. Ensure the pressure is maintained at the recommended level throughout the reaction. A lack of hydrogen uptake can indicate the reaction is complete or has stalled.[2]
-
Solvent: Protic solvents such as methanol or ethanol are often used for this reduction.[2][3] The solvent can influence the catalyst's activity.
-
Issue 4: Difficulty in purifying the final this compound product.
-
Question: I am struggling to isolate pure this compound from my reaction mixture. What purification strategies are recommended?
-
Answer: The purification of this compound typically involves several steps. After the hydrogenation reaction, the catalyst (e.g., Raney Nickel) must be removed by filtration.[2] The crude product can then be purified by distillation under reduced pressure (in vacuo) to remove the solvent and other volatile impurities.[2] Acid-base extraction can also be an effective method for separating the basic amino alcohol from non-basic impurities. The product can be protonated with an acid to make it water-soluble, washed with an organic solvent to remove impurities, and then the aqueous layer can be basified to regenerate the free amine, which can then be extracted with an organic solvent. Finally, fractional distillation of the isolated crude product can yield highly pure this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent system for the initial Henry reaction?
A1: A two-phase system consisting of an organic solvent and water is highly recommended for the Henry reaction to synthesize 3-nitro-4-octanol.[1] This has been shown to be superior to a single-phase organic solvent system in terms of reaction rate.[1] Methanol has been used as a diluent in this reaction.[2]
Q2: What is a suitable solvent for the catalytic hydrogenation of 3-nitro-4-octanol?
A2: Aliphatic alcohols such as ethanol and methanol are effective solvents for the catalytic hydrogenation of 3-nitro-4-octanol using Raney Nickel.[2][3]
Q3: How can I control the stereochemistry of this compound during synthesis?
A3: The Henry reaction typically produces a mixture of diastereomers. Achieving high stereoselectivity often requires the use of chiral catalysts. The final product's stereochemistry is influenced by the reversibility of the Henry reaction and the potential for epimerization at the nitro-substituted carbon. In polar solvents, kinetic reprotonation of the nitronate intermediate can favor the formation of the syn-diastereomer. For highly stereoselective synthesis, the use of specific chiral ligands and metal catalysts is often necessary.
Q4: What are the key safety precautions to consider during the synthesis of this compound?
A4: The catalytic hydrogenation step involves the use of flammable hydrogen gas under pressure and should be conducted in a properly rated autoclave with appropriate safety measures. Raney Nickel is pyrophoric when dry and must be handled with care, typically under a solvent. The reactants and products may have their own specific hazards, and it is essential to consult the Safety Data Sheets (SDS) for all chemicals used.
Data Presentation
Table 1: Effect of Solvent System on the Rate of 3-Nitro-4-Octanol Synthesis (Henry Reaction)
| Reaction Time (hours) | Product Concentration (Two-Phase System, GC Area %) | Product Concentration (Single-Phase System, GC Area %) |
| 0.5 | 14.8 | 1.8 |
| 1.0 | 25.2 | 3.1 |
| 1.5 | 33.8 | 4.2 |
| 2.0 | 40.8 | 5.3 |
| 24.0 | 85.4 | 21.6 |
This data is derived from patent literature describing the process and illustrates a significantly faster conversion to the product in the presence of a separate aqueous phase.[1]
Experimental Protocols
1. Synthesis of 3-Nitro-4-Octanol (Henry Reaction)
This protocol is based on procedures described in patent literature.[2]
-
Materials: 1-nitropropane, valeraldehyde, methanol, amine catalyst (e.g., a tertiary amine).
-
Apparatus: A multi-necked round-bottomed flask equipped with a thermocouple, magnetic stirrer, and an addition funnel.
-
Procedure:
-
Charge the round-bottomed flask with 1-nitropropane.
-
Dilute the 1-nitropropane with methanol.
-
Add the amine catalyst to the mixture.
-
Slowly add valeraldehyde to the mixture via the addition funnel while monitoring the temperature.
-
Once the addition is complete, maintain the reaction temperature, preferably between 60°C and 70°C, and stir until the reaction is complete (monitor by GC or other suitable analytical technique).[1]
-
For an optimized reaction rate, introduce a separate aqueous phase into the reaction mixture.[1]
-
Upon completion, the reaction mixture can be worked up by neutralizing the catalyst with acid and then proceeding with extraction and purification of the 3-nitro-4-octanol product.
-
2. Synthesis of this compound (Catalytic Hydrogenation)
This protocol is based on procedures described in patent literature.[2]
-
Materials: 3-nitro-4-octanol, absolute ethanol, Raney Nickel catalyst.
-
Apparatus: A Parr Autoclave unit or a similar high-pressure hydrogenation reactor.
-
Procedure:
-
Prepare the autoclave by charging it with Raney Nickel catalyst under a solvent (e.g., ethanol) to prevent ignition.
-
Dilute the 3-nitro-4-octanol with absolute ethanol.
-
Pump the solution of 3-nitro-4-octanol into the sealed and purged autoclave.
-
Pressurize the autoclave with hydrogen gas to the desired pressure.
-
Heat the reaction mixture to the target temperature with stirring.
-
Monitor the reaction by observing the uptake of hydrogen. The reaction is considered complete when hydrogen uptake ceases.
-
After the reaction is complete, cool the autoclave, vent the hydrogen, and purge with an inert gas like nitrogen.
-
Carefully open the autoclave and vacuum filter the reaction mixture to remove the Raney Nickel catalyst.
-
The resulting solution containing this compound can then be concentrated and purified, for example, by vacuum distillation.[2]
-
Visualizations
Caption: Synthetic workflow for this compound.
References
analytical methods for detecting impurities in 3-amino-4-octanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 3-amino-4-octanol. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in this compound?
A1: Impurities in this compound can originate from the synthesis process or degradation.
-
Synthesis-Related Impurities: A common synthetic route involves the reduction of 3-nitro-4-octanol, which is formed from 1-nitropropane and valeraldehyde. Therefore, potential impurities include:
-
Unreacted starting materials: 1-nitropropane and valeraldehyde.
-
The intermediate: 3-nitro-4-octanol.
-
Byproducts of the reaction.
-
-
Degradation Products: Amino alcohols can degrade under stress conditions such as heat, oxidation, and extreme pH. Potential degradation products may include:
-
Oxidation of the alcohol group to a ketone (3-amino-4-octanone).
-
Oxidation of the amino group to form N-oxides or nitro compounds.
-
-
Stereoisomers: this compound has two chiral centers, meaning it can exist as four stereoisomers. The presence of undesired stereoisomers is a form of impurity.
Q2: Which analytical techniques are most suitable for detecting impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.[1][2][3][4]
-
High-Performance Liquid Chromatography (HPLC): Particularly reversed-phase HPLC (RP-HPLC), is a powerful technique for separating polar and non-polar impurities.[2][5] Due to the lack of a strong UV chromophore in this compound, derivatization or the use of universal detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) is often necessary.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and semi-volatile impurities.[1][6] Derivatization, such as silylation, is typically required to increase the volatility of this compound and its impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the structural elucidation of unknown impurities and for quantifying impurities without the need for a reference standard of the impurity itself.
-
Chiral HPLC: This technique is essential for separating and quantifying the different stereoisomers of this compound.[7][8][9][10]
Q3: Why is derivatization often necessary for the analysis of this compound?
A3: Derivatization is often employed for two main reasons:
-
To improve chromatographic separation and detection: this compound is a polar molecule with low volatility and lacks a strong UV chromophore. Derivatization can make the molecule more volatile for GC analysis and can introduce a UV-absorbing or fluorescent tag for sensitive detection in HPLC.
-
To enable chiral separation: Derivatizing with a chiral reagent creates diastereomers that can be separated on a standard achiral HPLC column.
Troubleshooting Guides
HPLC Analysis
| Problem | Possible Cause | Solution |
| Poor peak shape (tailing or fronting) | 1. Secondary interactions with the stationary phase. 2. Column overload. 3. Inappropriate mobile phase pH. | 1. Add a competing amine (e.g., triethylamine) to the mobile phase. 2. Reduce the sample concentration. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| No or low signal | 1. Analyte lacks a chromophore for UV detection. 2. Incomplete derivatization. 3. Incorrect detector settings. | 1. Use a universal detector (e.g., CAD, ELSD) or derivatize with a UV-active or fluorescent tag. 2. Optimize the derivatization reaction (time, temperature, reagent concentration). 3. Ensure the detector is appropriate for the analyte/derivative and that the settings are optimized. |
| Poor resolution between impurities and the main peak | 1. Suboptimal mobile phase composition or gradient. 2. Inappropriate column chemistry. | 1. Optimize the gradient slope and the organic modifier concentration. 2. Try a different stationary phase (e.g., C8, phenyl-hexyl) or a column with a different particle size. |
| Ghost peaks | 1. Contamination of the mobile phase or injector. 2. Carryover from a previous injection. | 1. Use fresh, high-purity solvents and filter the mobile phase. 2. Implement a needle wash step with a strong solvent in the autosampler program. |
GC-MS Analysis
| Problem | Possible Cause | Solution |
| Broad or tailing peaks | 1. Active sites in the GC inlet or column. 2. Incomplete derivatization. | 1. Use a deactivated inlet liner and a column designed for amine analysis. 2. Optimize the derivatization reaction to ensure complete conversion of the analyte and impurities. |
| No peaks detected | 1. Analyte is not volatile enough. 2. Thermal degradation in the injector. | 1. Ensure complete derivatization to increase volatility. 2. Lower the injector temperature. |
| Poor reproducibility of peak areas | 1. Inconsistent derivatization. 2. Sample degradation in the inlet. | 1. Carefully control the derivatization reaction conditions. 2. Use a pulsed splitless or on-column injection technique to minimize residence time in the hot inlet. |
| Difficulty in identifying impurities from the mass spectrum | 1. Co-eluting peaks. 2. Similar fragmentation patterns between isomers. | 1. Optimize the GC temperature program to improve separation. 2. Use a high-resolution mass spectrometer for accurate mass measurements to aid in formula determination. |
NMR Analysis
| Problem | Possible Cause | Solution |
| Broad peaks | 1. Presence of paramagnetic impurities. 2. Sample aggregation. | 1. Treat the sample with a chelating agent (e.g., EDTA) if metal contamination is suspected. 2. Try a different solvent or adjust the sample concentration. |
| Difficulty in distinguishing impurity signals from the main peak | 1. Low concentration of the impurity. 2. Overlapping signals. | 1. Increase the number of scans to improve the signal-to-noise ratio. 2. Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals and aid in structural elucidation. |
| Inaccurate quantification | 1. Poorly chosen integration regions. 2. Incomplete relaxation of nuclei. | 1. Ensure that the integration regions cover the entire peak and do not include noise. 2. Increase the relaxation delay (d1) to ensure full relaxation of all nuclei, especially for quantitative measurements. |
Experimental Protocols
HPLC Method for Impurity Profiling (with Derivatization)
This protocol is a general guideline and may require optimization.
-
Derivatization:
-
Reagent: o-Phthalaldehyde (OPA) with a chiral mercaptan (e.g., N-acetyl-L-cysteine) for chiral analysis, or a standard UV-active derivatizing agent for general impurity profiling.
-
Procedure: Mix the sample solution with the derivatizing reagent in a suitable buffer (e.g., borate buffer, pH 9.5). Allow the reaction to proceed for a specified time (e.g., 2 minutes) at room temperature before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 20 mM Ammonium formate buffer, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) %B 0 20 25 80 30 80 31 20 | 40 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 230 nm or Fluorescence (Ex: 340 nm, Em: 450 nm for OPA derivatives).
-
Injection Volume: 10 µL.
-
GC-MS Method for Impurity Profiling (with Derivatization)
This protocol is a general guideline and may require optimization.
-
Derivatization (Silylation):
-
Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Procedure: Evaporate the sample to dryness. Add the silylating reagent and a suitable solvent (e.g., acetonitrile). Heat the mixture at a specified temperature (e.g., 70°C) for a set time (e.g., 30 minutes).
-
-
GC-MS Conditions:
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
Data Presentation
Table 1: Summary of Potential Impurities and Recommended Analytical Techniques
| Impurity | Potential Source | Recommended Primary Technique | Recommended Confirmatory Technique |
| 1-Nitropropane | Synthesis Starting Material | GC-MS | - |
| Valeraldehyde | Synthesis Starting Material | GC-MS | - |
| 3-Nitro-4-octanol | Synthesis Intermediate | HPLC-UV/CAD, GC-MS (derivatized) | LC-MS |
| 3-Amino-4-octanone | Degradation (Oxidation) | HPLC-UV/CAD (derivatized), GC-MS (derivatized) | LC-MS, NMR |
| Diastereomers/Enantiomers | Synthesis | Chiral HPLC | - |
Visualizations
Caption: Workflow for impurity analysis of this compound.
References
- 1. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. ajrconline.org [ajrconline.org]
- 5. ijprajournal.com [ijprajournal.com]
- 6. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 7. Chiral separation of aliphatic primary amino alcohols as o-phthaldialdehyde/mercaptoethanol derivatives on polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. phx.phenomenex.com [phx.phenomenex.com]
Validation & Comparative
Navigating the Analysis of 3-amino-4-octanol and its Precursors: A GC-MS Comparison Guide
For researchers, scientists, and drug development professionals, the precise analysis of synthetic compounds and their precursors is paramount. This guide provides a comparative overview of Gas Chromatography-Mass Spectrometry (GC-MS) methods for the analysis of the amino alcohol 3-amino-4-octanol and its key precursors, 1-nitropropane and valeraldehyde. Due to the limited availability of a standardized, validated GC-MS method for this compound in peer-reviewed literature, this guide also presents a proposed analytical approach based on established derivatization and analysis techniques for structurally similar long-chain amino alcohols.
The synthesis of this compound, a valuable intermediate in various chemical industries, typically involves the reduction of 3-nitro-4-octanol, which is formed from the reaction of 1-nitropropane and valeraldehyde. Monitoring the purity of these precursors and the final product is crucial for ensuring reaction efficiency and the quality of the end-product. GC-MS stands as a powerful and widely used technique for the separation, identification, and quantification of these volatile and semi-volatile compounds.
A Comparative Look at Analytical Methodologies
The successful GC-MS analysis of this compound and its precursors hinges on selecting the appropriate sample preparation and instrument conditions. While the precursors can often be analyzed directly, the polar nature of this compound necessitates a derivatization step to enhance its volatility and improve its chromatographic behavior.
| Analyte | Sample Preparation | GC-MS Method | Key Performance Metrics | Alternative Methods |
| 1-Nitropropane | Direct injection of a diluted solution. | Column: Non-polar (e.g., DB-5ms). Injector Temp: 250°C. Oven Program: Isothermal or a slow ramp. MS Detection: Electron Ionization (EI) in scan mode. | Expected Retention Time: Dependent on column and conditions. Key Mass Fragments (m/z): 43, 41, 89 (Molecular Ion).[1] | Headspace GC-MS for trace analysis in complex matrices.[2] |
| Valeraldehyde | Direct injection or derivatization with PFBHA for enhanced sensitivity. | Column: Mid-polar (e.g., DB-624). Injector Temp: 250°C. Oven Program: Temperature gradient for separation from other components. MS Detection: EI in scan or Selected Ion Monitoring (SIM) mode. | LOD/LOQ: Derivatization can significantly lower detection limits. Key Mass Fragments (m/z): 44, 58, 86 (Molecular Ion). | HPLC with UV detection after derivatization with 2,4-dinitrophenylhydrazine (DNPH). |
| This compound (Proposed Method) | Derivatization with a silylating agent (e.g., MTBSTFA) to form a TBDMS derivative. | Column: Non-polar (e.g., DB-5ms). Injector Temp: 280°C. Oven Program: Temperature gradient to elute the higher boiling point derivative. MS Detection: EI in scan mode. | Expected Retention Time: Significantly longer than underivatized precursors. Predicted Key Mass Fragments (m/z) of TBDMS derivative: [M-15]⁺ (loss of CH₃), [M-57]⁺ (loss of C₄H₉). | Acylation with reagents like trifluoroacetic anhydride (TFAA) followed by GC-MS analysis.[3] |
Experimental Protocols: A Deeper Dive
GC-MS Analysis of 1-Nitropropane (Direct Injection)
-
Sample Preparation: Prepare a calibration curve by diluting a stock solution of 1-nitropropane in a suitable solvent (e.g., methanol) to concentrations ranging from 1 to 100 µg/mL.
-
GC-MS Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector: Splitless mode, 250°C.
-
Oven Temperature Program: 40°C for 2 min, then ramp to 150°C at 10°C/min.
-
Mass Spectrometer: EI mode at 70 eV, scanning from m/z 35 to 200.
-
GC-MS Analysis of Valeraldehyde (PFBHA Derivatization)
-
Derivatization: To 1 mL of sample in a vial, add 100 µL of a 10 mg/mL solution of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in pyridine. Heat at 60°C for 30 minutes. After cooling, extract the derivative with 1 mL of hexane.
-
GC-MS Conditions:
-
Column: 30 m x 0.25 mm ID, 1.4 µm film thickness DB-624 or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector: Split mode (10:1), 250°C.
-
Oven Temperature Program: 50°C for 2 min, then ramp to 220°C at 15°C/min.
-
Mass Spectrometer: EI mode at 70 eV, SIM mode monitoring characteristic ions of the PFBHA-oxime derivative.
-
Proposed GC-MS Analysis of this compound (TBDMS Derivatization)
-
Derivatization: Evaporate a measured amount of the sample containing this compound to dryness under a stream of nitrogen. Add 100 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and 100 µL of acetonitrile. Heat at 100°C for 2 hours.[4]
-
GC-MS Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector: Splitless mode, 280°C.
-
Oven Temperature Program: 100°C for 2 min, then ramp to 280°C at 15°C/min and hold for 5 min.
-
Mass Spectrometer: EI mode at 70 eV, scanning from m/z 50 to 500.
-
Visualizing the Workflow and Synthesis
To better illustrate the processes involved, the following diagrams outline the synthetic pathway of this compound and the analytical workflow for its GC-MS analysis.
References
- 1. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters: application to space analysis [pubmed.ncbi.nlm.nih.gov]
- 4. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
A Comparative Guide to the Catalytic Reduction of 3-Nitro-4-Octanol: Raney Nickel vs. Palladium
For Researchers, Scientists, and Drug Development Professionals
The reduction of nitro compounds to their corresponding amines is a fundamental transformation in organic synthesis, particularly crucial in the pharmaceutical industry for the preparation of key intermediates. This guide provides a comparative analysis of two commonly employed heterogeneous catalysts, Raney® Nickel and Palladium on carbon (Pd/C), for the reduction of the aliphatic nitroalcohol, 3-nitro-4-octanol, to 3-amino-4-octanol. While both catalysts are effective for this transformation, they exhibit distinct differences in terms of reactivity, selectivity, cost, and handling. This document aims to provide researchers with the necessary information to make an informed decision on catalyst selection for their specific synthetic needs.
At a Glance: Key Catalyst Characteristics
| Feature | Raney Nickel | Palladium on Carbon (Pd/C) |
| Primary Active Metal | Nickel | Palladium |
| Typical Form | Fine gray powder, often as a slurry in water or ethanol[1] | Black powder, typically 5-10% Pd on activated carbon[2] |
| Cost | Lower | Higher |
| Reactivity | High activity for hydrogenation of various functional groups[1][3] | Generally very high activity for nitro group reduction[2][4] |
| Selectivity | Can be less chemoselective, may reduce other functional groups[5] | Can be highly chemoselective with appropriate catalyst and conditions[6] |
| Sensitivity to Halogens | Often preferred for substrates containing halogens to avoid dehalogenation[4] | Can catalyze dehalogenation, which may be an undesired side reaction |
| Pyrophoricity | Highly pyrophoric when dry and must be handled with care[7] | Can be pyrophoric, especially when dry, but generally considered less so than Raney Ni |
| Reusability | Can be recycled, though activity may decrease | Readily recovered and reused with minimal loss of activity |
Performance Comparison in Nitroalkane Reduction
| Parameter | Raney Nickel | Palladium on Carbon (Pd/C) |
| Typical Reaction Time | 2 - 16 hours | 1 - 12 hours |
| Typical Temperature | Room Temperature - 80°C | Room Temperature |
| **Typical Pressure (H₂) ** | 50 - 500 psi | 1 atm (balloon) - 100 psi |
| Typical Yield | Good to Excellent (>80%) | Excellent (>90%) |
| Key Side Reactions | Hydrogenolysis of other functional groups, N-alkylation with alcohol solvents[8] | Hydrogenolysis of susceptible groups (e.g., benzyl ethers), dehalogenation |
Experimental Protocols: A Generalized Approach
The following are representative experimental protocols for the reduction of an aliphatic nitroalcohol. Note: These are generalized procedures and will require optimization for the specific substrate, 3-nitro-4-octanol.
Protocol 1: Reduction using Raney Nickel
Materials:
-
3-nitro-4-octanol
-
Raney Nickel (slurry in water or ethanol)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas
-
Pressure reactor (e.g., Parr shaker)
-
Filter aid (e.g., Celite®)
Procedure:
-
In a pressure reactor, a solution of 3-nitro-4-octanol (1.0 eq) in ethanol is prepared.
-
Under an inert atmosphere (e.g., nitrogen or argon), the Raney Nickel slurry (typically 10-50% by weight of the substrate) is carefully added to the reactor. Caution: Raney Nickel is pyrophoric and must not be allowed to dry in the presence of air.[7]
-
The reactor is sealed and purged several times with nitrogen, followed by purging with hydrogen gas.
-
The reactor is pressurized with hydrogen to the desired pressure (e.g., 100 psi).
-
The reaction mixture is stirred vigorously at the desired temperature (e.g., 40°C) and the hydrogen uptake is monitored.
-
Upon completion of the reaction (as determined by TLC, GC, or LC-MS), the reactor is cooled to room temperature and carefully depressurized.
-
The atmosphere is replaced with an inert gas.
-
The reaction mixture is filtered through a pad of filter aid to remove the Raney Nickel catalyst. The filter cake should be kept wet with solvent to prevent ignition.
-
The filtrate is concentrated under reduced pressure to yield the crude this compound, which can be further purified by distillation or chromatography.
Protocol 2: Reduction using Palladium on Carbon (Pd/C)
Materials:
-
3-nitro-4-octanol
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethyl Acetate
-
Hydrogen gas (balloon or pressure reactor)
-
Filter aid (e.g., Celite®)
Procedure:
-
To a solution of 3-nitro-4-octanol (1.0 eq) in methanol or ethyl acetate in a round-bottom flask is added 10% Pd/C (typically 1-10 mol% Pd).
-
The flask is sealed with a septum and the atmosphere is replaced with hydrogen gas using a balloon or by connecting to a hydrogenation apparatus. For larger scale reactions, a pressure reactor is recommended.
-
The reaction mixture is stirred vigorously at room temperature.
-
The progress of the reaction is monitored by TLC, GC, or LC-MS.
-
Upon completion, the reaction mixture is carefully filtered through a pad of filter aid to remove the Pd/C catalyst. The filter cake should be kept wet.
-
The filtrate is concentrated under reduced pressure to afford the crude this compound, which can be purified as needed.
Experimental Workflow
The general workflow for the catalytic hydrogenation of 3-nitro-4-octanol is depicted below.
References
- 1. Raney nickel - Wikipedia [en.wikipedia.org]
- 2. Palladium on carbon - Wikipedia [en.wikipedia.org]
- 3. Raney Nickel, Raney Nickel Catalyst, Vineeth Precious [preciouscatalyst.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemoselective Reduction catalysts | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 7. Raney Nickel [commonorganicchemistry.com]
- 8. US4287365A - Reduction of aromatic nitro compounds with Raney nickel catalyst - Google Patents [patents.google.com]
Comparative Guide to the Corrosion Inhibition Efficiency of Amino Alcohols: A Focus on 3-Amino-4-Octanol and Other Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction to Amino Alcohols as Corrosion Inhibitors
Amino alcohols are a class of organic compounds containing both an amino group (-NH2) and a hydroxyl group (-OH). These functional groups make them effective corrosion inhibitors for various metals and alloys, particularly steel. Their mechanism of action primarily involves the adsorption of the molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. The amino group acts as a cathodic inhibitor, while the hydroxyl group can contribute to the formation of a stable film. This dual functionality allows amino alcohols to interfere with both the anodic and cathodic reactions of the corrosion process.[1][2][3]
Comparative Performance of Amino Alcohols
Direct quantitative comparison of a wide range of amino alcohols under identical conditions is limited in published research. However, studies on short-chain amino alcohols like ethanolamine, diethanolamine, and triethanolamine provide valuable insights into their relative performance.
Quantitative Data on Short-Chain Amino Alcohols
The following table summarizes the corrosion inhibition efficiency of ethanolamine, diethanolamine, and triethanolamine on zinc, as reported in two separate studies. It is important to note that the experimental conditions, such as the corrosive medium and inhibitor concentration, differ between the studies, which can influence the absolute inhibition efficiencies.
| Inhibitor | Concentration | Corrosive Medium | Metal | Inhibition Efficiency (%) | Reference |
| Ethanolamine | 1% | 0.01 N HNO₃ + 0.01 N H₃PO₄ | Zinc | 95 | [1] |
| Diethanolamine | 1% | 0.01 N HNO₃ + 0.01 N H₃PO₄ | Zinc | 94 | [1] |
| Triethanolamine | 1% | 0.01 N HNO₃ + 0.01 N H₃PO₄ | Zinc | 93 | [1] |
| Ethanolamine | 15 mM | 1.0 M Sulfamic Acid | Zinc | 92.4 | [2] |
| Diethanolamine | 15 mM | 1.0 M Sulfamic Acid | Zinc | 91.5 | [2] |
| Triethanolamine | 15 mM | 1.0 M Sulfamic Acid | Zinc | 71.6 | [2] |
Note: The inhibition efficiencies are reported as found in the cited literature and may not be directly comparable due to differing experimental setups.
A study on mild steel in 0.5 M sulfuric acid reported a corrosion inhibition efficiency of 88.7% for diethanolamine at a concentration of 10⁻³ M[4].
Structure-Activity Relationship and the Case of 3-Amino-4-Octanol
The molecular structure of an amino alcohol plays a crucial role in its corrosion inhibition efficiency. Key structural features that influence performance include:
-
Number of Hydroxyl Groups: The data on ethanolamines suggests that an increasing number of hydroxyl groups may lead to a slight decrease in inhibition efficiency. This could be due to steric hindrance, which can affect the packing of the inhibitor molecules on the metal surface.
-
Alkyl Chain Length: While direct comparative studies on a homologous series of amino alcohols with varying chain lengths are scarce, research on other organic inhibitors, such as imidazolium-based ionic liquids and imidazoline derivatives, has shown that increasing the length of the alkyl chain generally enhances corrosion inhibition efficiency up to a certain point[4]. A longer alkyl chain increases the surface area covered by the inhibitor molecule, leading to the formation of a more compact and effective protective film.
Based on these principles, it can be inferred that This compound , with its eight-carbon chain, is likely to exhibit a higher corrosion inhibition efficiency compared to short-chain amino alcohols like ethanolamine. The long octyl group would provide a greater hydrophobic barrier on the metal surface, effectively repelling corrosive species.
Experimental Protocols
The following are generalized experimental methodologies based on the types of studies cited in this guide.
Weight Loss Method
-
Specimen Preparation: Metal coupons of a defined surface area are cleaned, degreased, dried, and weighed accurately.
-
Immersion: The prepared coupons are immersed in the corrosive solution with and without the addition of the amino alcohol inhibitor at various concentrations.
-
Exposure: The immersion is carried out for a specified period at a constant temperature.
-
Cleaning and Re-weighing: After the exposure period, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed.
-
Calculation of Inhibition Efficiency: The inhibition efficiency (IE%) is calculated using the following formula: IE% = [(W₀ - Wᵢ) / W₀] x 100 where W₀ is the weight loss of the metal in the uninhibited solution and Wᵢ is the weight loss in the presence of the inhibitor.
Electrochemical Measurements (Potentiodynamic Polarization)
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).
-
Electrolyte: The corrosive solution, with and without the inhibitor, serves as the electrolyte.
-
Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the open-circuit potential (OCP).
-
Data Analysis: The resulting polarization curve (Tafel plot) is analyzed to determine the corrosion current density (i_corr).
-
Calculation of Inhibition Efficiency: The inhibition efficiency (IE%) is calculated as follows: IE% = [(i_corr(blank) - i_corr(inh)) / i_corr(blank)] x 100 where i_corr(blank) is the corrosion current density without the inhibitor and i_corr(inh) is the corrosion current density with the inhibitor.
Visualizing the Inhibition Mechanism and Influencing Factors
The following diagram illustrates the general mechanism of corrosion inhibition by amino alcohols and the key molecular features that influence their efficiency.
Caption: Mechanism of corrosion inhibition by amino alcohols.
Conclusion
While specific experimental data for this compound as a corrosion inhibitor is not yet prevalent in the literature, a comparative analysis based on the performance of other amino alcohols and established structure-activity relationships provides a strong indication of its potential efficacy. The presence of a long alkyl chain in this compound is expected to confer superior corrosion inhibition properties compared to short-chain amino alcohols like ethanolamine and its derivatives. Further experimental studies are warranted to quantify the performance of this compound and other long-chain amino alcohols to fully elucidate their potential as effective corrosion inhibitors.
References
- 1. Efficiency of Amino Alcohols as Corrosion Inhibitors in Reinforced Concrete [scirp.org]
- 2. mdpi.com [mdpi.com]
- 3. Amino acids and their derivatives as corrosion inhibitors for metals and alloys - Arabian Journal of Chemistry [arabjchem.org]
- 4. Effect of Alkyl Chain Length on the Corrosion Inhibition Performance of Imidazolium-Based Ionic Liquids for Carbon Steel in 1 M HCl Solution: Experimental Evaluation and Theoretical Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Diastereomeric Ratio of 3-Amino-4-octanol by NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, accurately determining the diastereomeric ratio of chiral molecules like 3-amino-4-octanol is a critical step in synthesis and purification. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and versatile toolkit for this purpose. This guide compares two common NMR-based methods for determining the diastereomeric ratio of this compound: direct ¹H NMR analysis and analysis after derivatization with a chiral agent, specifically Mosher's acid.
This comparison provides a framework for selecting the most appropriate method based on the specific requirements of the analysis, such as the need for absolute configuration determination and the resolution of key signals in the NMR spectrum.
Direct ¹H NMR Analysis vs. Derivatization with Mosher's Acid
Direct analysis by ¹H NMR is a straightforward and non-destructive method that relies on the principle that diastereomers are distinct chemical entities with different magnetic environments. This difference can lead to distinguishable chemical shifts and coupling constants for corresponding protons in the two diastereomers. The ratio of the integrals of these distinct signals directly corresponds to the diastereomeric ratio.
However, in many cases, the spectral differences between diastereomers in a standard ¹H NMR spectrum are minimal, leading to overlapping signals that make accurate quantification challenging. In such scenarios, the use of a chiral derivatizing agent (CDA) is employed. The CDA, which is enantiomerically pure, reacts with both diastereomers of the analyte to form new, covalently bonded diastereomers. These new diastereomers often exhibit larger differences in their NMR spectra, facilitating more accurate quantification.
Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) is a widely used CDA for alcohols and amines.[1][2] Reaction of the amino or hydroxyl group of this compound with Mosher's acid chloride forms diastereomeric amides or esters with significantly different chemical shifts, particularly for protons near the newly formed chiral center.[3][4]
| Method | Principle | Advantages | Disadvantages |
| Direct ¹H NMR Analysis | Diastereomers have distinct NMR spectra, allowing for direct integration of non-overlapping signals.[5] | - Simple and rapid sample preparation. - Non-destructive. - No need for additional reagents. | - Often suffers from poor signal resolution and overlap.[5] - May not be suitable for accurate quantification if signals are not well-separated. - Does not provide information on the absolute configuration. |
| Derivatization with Mosher's Acid | Conversion of diastereomers into new diastereomeric derivatives with larger chemical shift differences in their NMR spectra.[1][2][3] | - Enhanced spectral dispersion, leading to better resolution and more accurate integration.[4] - Can be used to determine the absolute configuration of the stereocenters (the "Mosher's method").[4] | - Requires an additional chemical reaction step. - The derivatizing agent must be enantiomerically pure. - The reaction must go to completion without kinetic resolution. |
Hypothetical ¹H NMR Data for Diastereomeric Ratio Determination of this compound
Table 1: Hypothetical ¹H NMR Data for Direct Analysis of a Mixture of syn- and anti-3-Amino-4-octanol
| Proton | syn-Diastereomer Chemical Shift (ppm) | anti-Diastereomer Chemical Shift (ppm) | Multiplicity |
| H3 | 3.15 | 3.18 | m |
| H4 | 3.60 | 3.62 | m |
In this hypothetical direct analysis, the signals for H3 and H4 of the two diastereomers are very close, leading to significant overlap and making accurate integration difficult.
Table 2: Hypothetical ¹H NMR Data after Derivatization with (R)-Mosher's Acid Chloride
| Proton | syn-Diastereomer Derivative (ppm) | anti-Diastereomer Derivative (ppm) | Multiplicity |
| H3 | 4.85 | 5.05 | m |
| H4 | 5.20 | 5.10 | m |
After derivatization, the chemical shifts of the corresponding protons (H3 and H4) are well-separated, allowing for accurate integration and determination of the diastereomeric ratio.
Experimental Protocols
Protocol 1: Diastereomeric Ratio Determination by Direct ¹H NMR Analysis
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound diastereomeric mixture in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard with a known chemical shift (e.g., tetramethylsilane, TMS) if desired for referencing.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz to maximize signal dispersion.
-
Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
-
Optimize acquisition parameters such as relaxation delay to ensure accurate integration.
-
-
Data Processing and Analysis:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Identify well-resolved, non-overlapping signals corresponding to each diastereomer.
-
Integrate the selected signals for each diastereomer.
-
Calculate the diastereomeric ratio from the ratio of the integral values.
-
Protocol 2: Diastereomeric Ratio Determination after Derivatization with Mosher's Acid Chloride
-
Derivatization Reaction:
-
In a dry NMR tube or small vial, dissolve approximately 2 mg of the this compound mixture in 0.5 mL of anhydrous deuterated pyridine or CDCl₃ containing a small amount of pyridine.
-
Add a slight molar excess (1.1 to 1.2 equivalents) of enantiomerically pure (R)- or (S)-Mosher's acid chloride.
-
Cap the tube/vial and allow the reaction to proceed at room temperature until complete (monitor by TLC or NMR if necessary). The reaction typically takes 30-60 minutes.
-
-
NMR Acquisition:
-
Directly acquire a ¹H NMR spectrum of the reaction mixture.
-
-
Data Processing and Analysis:
-
Process the spectrum as described in Protocol 1.
-
Identify a pair of well-separated signals corresponding to the two diastereomeric Mosher's amides/esters.
-
Integrate these signals and calculate the diastereomeric ratio.
-
Workflow and Logical Relationships
The following diagram illustrates the decision-making process and experimental workflow for determining the diastereomeric ratio of this compound by NMR.
Conclusion
The choice between direct ¹H NMR analysis and derivatization with a chiral agent for determining the diastereomeric ratio of this compound depends on the specific sample and the analytical goals. Direct analysis is simpler and faster but may lack the necessary resolution for accurate quantification. Derivatization, particularly with a well-established reagent like Mosher's acid, provides enhanced spectral separation for more reliable results and offers the additional benefit of enabling the determination of absolute configuration. For drug development and other applications where accuracy and stereochemical integrity are paramount, the derivatization method is often the preferred approach.
References
- 1. Computational NMR Prediction: A Microreview [corinwagen.github.io]
- 2. Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New chiral derivatizing agents: convenient determination of absolute configurations of free amino acids by 1H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determining the Diastereoselectivity of the Formation of Dipeptidonucleotides by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
X-ray crystal structure of 3-amino-4-octanol derivatives
A comprehensive guide to the structural analysis of 3-amino-4-octanol derivatives, focusing on X-ray crystallography as a pivotal technique for elucidating three-dimensional molecular architecture. This guide provides researchers, scientists, and drug development professionals with a comparative overview of the significance of structural data, detailed experimental protocols, and the potential applications of this class of compounds.
Introduction to this compound Derivatives
This compound and its derivatives are organic compounds containing both an amino (-NH2) and a hydroxyl (-OH) group attached to an octanol backbone.[1][2] These molecules are recognized for their potential in various applications, including as intermediates in the synthesis of pharmaceuticals, surfactants, and fine chemicals.[1] The presence of two chiral centers at the C3 and C4 positions in this compound gives rise to four possible stereoisomers, making the determination of their absolute stereochemistry crucial for understanding their biological activity.[3] X-ray crystallography is the most definitive method for establishing the three-dimensional arrangement of atoms in a molecule and is indispensable for structure-activity relationship (SAR) studies.[3]
Comparative Analysis of Structural Determination Methods
While various analytical techniques can provide information about the structure of a molecule, X-ray crystallography offers unparalleled detail regarding the precise spatial arrangement of atoms. The following table compares X-ray crystallography with other common analytical methods.
| Feature | X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, and stereochemistry. | Connectivity of atoms, chemical environment of nuclei, and solution-state conformation. | Molecular weight and elemental composition. |
| Sample Requirement | Single, high-quality crystal. | Soluble sample. | Ionizable sample. |
| Phase of Sample | Solid (crystalline). | Liquid (solution). | Gas (ionized). |
| Limitations | Crystal growth can be challenging. | Can be difficult to interpret for large molecules. | Does not provide 3D structural information. |
Experimental Protocol: Single-Crystal X-ray Diffraction
The following protocol outlines the key steps involved in determining the crystal structure of a this compound derivative.
1. Crystallization:
-
Objective: To grow single crystals of the target compound suitable for X-ray diffraction.
-
Method:
-
Dissolve the purified this compound derivative in a suitable solvent or a mixture of solvents.
-
Employ a crystallization technique such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Monitor for the formation of well-defined, single crystals over time.
-
2. Crystal Mounting and Data Collection:
-
Objective: To mount a selected crystal and collect diffraction data using an X-ray diffractometer.
-
Method:
-
Carefully select a single crystal of appropriate size and quality under a microscope.
-
Mount the crystal on a goniometer head.
-
Place the mounted crystal in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.
-
Collect diffraction data by rotating the crystal in a monochromatic X-ray beam and recording the diffraction pattern on a detector.
-
3. Structure Solution and Refinement:
-
Objective: To solve the phase problem and refine the atomic model against the experimental data.
-
Method:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Build an initial atomic model into the electron density map.
-
Refine the model by adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.
-
Validate the final crystal structure using crystallographic software.
-
Data Presentation: Physicochemical Properties
While specific crystallographic data for novel this compound derivatives are not publicly available, the known properties of the parent compound, this compound, provide a baseline for comparison.
| Property | Value | Source |
| Molecular Formula | C8H19NO | [2][4][5][6] |
| Molecular Weight | 145.24 g/mol | [3][4][5][6] |
| Boiling Point | 244 °C | [1][6] |
| Density | 0.893 g/cm³ | [1][6] |
| Water Solubility | 43 g/L at 25 °C | [1] |
| pKa (Predicted) | 12.95 ± 0.45 | [5] |
Visualizing the Workflow and Concepts
The following diagrams illustrate the experimental workflow for X-ray crystallography and the conceptual basis of structure-activity relationship studies.
Caption: Experimental workflow for the structural analysis of this compound derivatives.
References
comparative study of different synthetic routes to 3-amino-4-octanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of different synthetic methodologies for producing 3-amino-4-octanol, a valuable amino alcohol with applications in pharmaceuticals, materials science, and as a corrosion inhibitor in metalworking fluids. We will delve into the established two-step synthesis involving a Henry (nitroaldol) reaction followed by catalytic hydrogenation, and explore a potential alternative route via reductive amination. The comparison will be supported by experimental data on reaction conditions, yields, and purities, presented in clear, tabular formats. Detailed experimental protocols for the key reactions are also provided.
Overview of Synthetic Strategies
The synthesis of this compound primarily revolves around the formation of the C-N bond at the 3-position and the hydroxyl group at the 4-position of the octan backbone. The most common and well-documented approach is a two-step process:
-
Henry Reaction: A carbon-carbon bond-forming reaction between a nitroalkane (1-nitropropane) and an aldehyde (valeraldehyde) to create the precursor, 3-nitro-4-octanol.
-
Catalytic Hydrogenation: The reduction of the nitro group in 3-nitro-4-octanol to a primary amine, yielding the final product.
An alternative strategy that will be discussed is:
-
Reductive Amination: A one-pot or two-step process involving the reaction of a ketone precursor with an amine source, followed by reduction.
Data Presentation: Comparison of Synthetic Routes
| Parameter | Route 1: Henry Reaction & Hydrogenation | Route 2: Reductive Amination (Proposed) |
| Starting Materials | 1-Nitropropane, Valeraldehyde | 3-Hydroxy-4-octanone or 4-Octanone, Ammonia |
| Key Intermediates | 3-Nitro-4-octanol | Imine/Enamine |
| Overall Yield | ~75%[1] | Data not available (Hypothetical) |
| Purity of Final Product | 95.3 area %[1] | Data not available (Hypothetical) |
| Key Reagents & Catalysts | Base (e.g., NaOH), Raney Nickel, H₂ | Reducing agent (e.g., NaBH₃CN), Ti(iOPr)₄ (optional) |
| Reaction Conditions | Henry: 10-90°C; Hydrogenation: 40°C, 600 psig H₂[1] | Mild to moderate temperatures, atmospheric pressure |
| Advantages | Established and well-documented, good yields and purity reported. | Potentially a one-pot synthesis, avoids the use of nitroalkanes. |
| Disadvantages | Two-step process, use of potentially hazardous nitroalkanes. | Requires synthesis of the ketone precursor, less documented for this specific molecule. |
Signaling Pathways and Experimental Workflows
Route 1: Henry Reaction and Catalytic Hydrogenation
This established two-step process is a reliable method for the synthesis of this compound.
Caption: Workflow for the two-step synthesis of this compound.
Route 2: Proposed Reductive Amination
This proposed route offers a potentially more direct synthesis from a ketone precursor.
Caption: Proposed one-pot reductive amination pathway.
Experimental Protocols
Route 1: Henry Reaction and Catalytic Hydrogenation
Step 1: Preparation of 3-Nitro-4-octanol (Henry Reaction)
This protocol is adapted from US Patent 9,034,929 B2.[1]
-
Reactants:
-
1-Nitropropane (3.37 mols)
-
Valeraldehyde (3.37 mols)
-
Methanol (150 g)
-
10% Aqueous Caustic Solution (16 g)
-
50% Aqueous Caustic Solution (0.60 g)
-
-
Procedure:
-
In a 1-liter, 3-necked round-bottomed flask equipped with a thermocouple, magnetic stirrer, and addition funnel, combine 1-nitropropane and methanol.
-
Add the caustic catalyst solutions to the mixture.
-
Slowly add valeraldehyde to the reaction mixture while maintaining the temperature between 10-90°C (preferably 60-70°C).
-
After the addition is complete, continue stirring for several hours until the reaction is complete (monitored by GC).
-
Upon completion, neutralize the reaction mixture with acid and perform an aqueous workup to isolate the crude 3-nitro-4-octanol.
-
The crude product can be purified by vacuum distillation.
-
-
Reported Performance:
-
Yield: 89%
-
Purity: 95 area %
-
Note on Two-Phase System: A Chinese patent (CN102050741B) suggests that adding a sufficient amount of an aqueous solvent to create an independent water phase can improve the reaction speed of the Henry reaction between 1-nitropropane and valeraldehyde.[2] While specific quantitative data for a direct comparison is not provided in the available literature, this modification is a key consideration for process optimization.
Step 2: Catalytic Hydrogenation of 3-Nitro-4-octanol
This protocol is also adapted from US Patent 9,034,929 B2.[1]
-
Reactants and Catalyst:
-
3-Nitro-4-octanol
-
Methanol (solvent)
-
Raney Nickel (Grace 3201, 10 wt% dry basis)
-
-
Procedure:
-
In a 2-liter stainless steel autoclave, charge the Raney Nickel catalyst and methanol.
-
Seal the autoclave, purge with nitrogen, and then with hydrogen.
-
Pressurize the autoclave with hydrogen to 600 psig.
-
Stir the mixture at 600 RPM and heat to 40°C.
-
Add the 3-nitro-4-octanol to the autoclave.
-
Continue the reaction until hydrogen uptake ceases.
-
After the reaction is complete, cool the autoclave, vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The solvent can be removed under reduced pressure to yield this compound.
-
-
Reported Performance:
-
Overall Yield (from 1-nitropropane and valeraldehyde): 75%
-
Purity: 95.3 area %
-
Route 2: Proposed Reductive Amination of 3-Hydroxy-4-octanone
While a specific protocol for the synthesis of this compound via reductive amination is not available in the reviewed literature, a plausible experimental procedure can be proposed based on general methods for the reductive amination of ketones. The precursor, 3-hydroxy-4-octanone, would first need to be synthesized, for example, by the oxidation of 3,4-octanediol.
-
Hypothetical Reactants:
-
3-Hydroxy-4-octanone
-
Ammonia (or an ammonium salt like ammonium acetate)
-
Sodium cyanoborohydride (NaBH₃CN) or another suitable reducing agent.
-
Methanol (solvent)
-
Titanium(IV) isopropoxide (Ti(iOPr)₄) (optional, as a Lewis acid catalyst)
-
-
Proposed Procedure (One-Pot):
-
Dissolve 3-hydroxy-4-octanone and a source of ammonia (e.g., ammonium acetate) in methanol.
-
If using, add Ti(iOPr)₄ to the mixture to facilitate imine formation.
-
Stir the mixture at room temperature for a period to allow for the formation of the imine intermediate.
-
Add sodium cyanoborohydride portion-wise to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Quench the reaction carefully with an aqueous acid solution.
-
Perform a standard aqueous workup, including basification to liberate the free amine, and extraction with an organic solvent.
-
Purify the crude product by column chromatography or distillation.
-
-
Expected Performance:
-
Quantitative data for this specific reaction is not available. However, reductive amination is generally a high-yielding reaction for many substrates. The presence of the hydroxyl group may influence the reaction and could potentially require optimization of the reaction conditions.
-
Conclusion
The synthesis of this compound via the Henry reaction followed by catalytic hydrogenation is a well-established and high-yielding method. The experimental details are well-documented, providing a reliable route for its preparation. The suggestion of using a two-phase system for the Henry reaction presents an interesting avenue for process optimization to potentially increase the reaction rate.
The reductive amination route, while not specifically documented for this molecule, offers a conceptually attractive alternative. It has the potential for a one-pot synthesis and avoids the use of nitroalkanes. However, this route would require the initial synthesis of the corresponding hydroxy-ketone, and the development and optimization of the reductive amination step would be necessary to assess its viability and efficiency in comparison to the established method. For researchers and drug development professionals, the choice of synthetic route will depend on factors such as scale, availability of starting materials, and process safety considerations.
References
A Comparative Guide to the Purity Validation of 3-Amino-4-octanol by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of 3-amino-4-octanol purity. It includes detailed experimental protocols, a comparison with alternative analytical techniques, and supporting data to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.
Introduction
This compound is a chiral amino alcohol with significant potential in various chemical and pharmaceutical applications. As with any compound intended for research or drug development, establishing its purity is a critical step to ensure safety, efficacy, and reproducibility of results. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for assessing the purity of chemical compounds. This guide focuses on a validated HPLC method for this compound and compares it with other analytical approaches.
HPLC Method for Purity Validation of this compound
Due to the lack of a strong chromophore in this compound, direct UV detection is challenging. Therefore, a pre-column derivatization step is employed to attach a UV-active moiety to the amino group, enabling sensitive and accurate quantification.
Experimental Protocol: Reversed-Phase HPLC with Pre-Column Derivatization
1. Sample Preparation and Derivatization:
-
Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent (Acetonitrile:Water, 50:50 v/v) to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample solution of this compound at the same concentration as the standard solution.
-
Derivatization Reagent: Prepare a 10 mg/mL solution of Dansyl Chloride in Acetone.
-
Derivatization Procedure:
-
To 100 µL of the standard or sample solution, add 200 µL of 100 mM sodium bicarbonate buffer (pH 9.5).
-
Add 200 µL of the Dansyl Chloride solution.
-
Vortex the mixture and incubate at 60°C for 30 minutes in a water bath.
-
After incubation, cool the mixture to room temperature and add 100 µL of 2% (v/v) acetic acid to stop the reaction.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
2. HPLC Conditions:
| Parameter | Condition |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 20 mM Ammonium Acetate in Water (pH 6.8)B: Acetonitrile |
| Gradient | 0-5 min: 40% B5-20 min: 40% to 80% B20-25 min: 80% B25.1-30 min: 40% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Detector at 254 nm |
3. Data Analysis:
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Experimental workflow for HPLC purity validation.
Comparison with Alternative Analytical Techniques
While the described HPLC method is robust and sensitive, other techniques can also be employed for the purity assessment of this compound. The choice of method often depends on the available instrumentation, the nature of the expected impurities, and the specific requirements of the analysis.
| Analytical Technique | Principle | Advantages | Disadvantages |
| HPLC with Refractive Index Detection (RID) | Measures the difference in refractive index between the mobile phase and the analyte. | Universal detector, no derivatization required. | Lower sensitivity compared to UV, not compatible with gradient elution. |
| HPLC with Charged Aerosol Detection (CAD) | Nebulizes the eluent and charges the resulting aerosol particles, which are then detected by an electrometer. | Near-universal detection, good sensitivity for non-volatile compounds, compatible with gradients. | Response can be non-linear, requires volatile mobile phases. |
| Gas Chromatography (GC) | Separates volatile compounds in a gaseous mobile phase. | High resolution for volatile impurities. | Requires derivatization to increase volatility and thermal stability of the amino alcohol, not suitable for non-volatile impurities.[1] |
| Chiral HPLC | Utilizes a chiral stationary phase to separate stereoisomers. | Essential for determining enantiomeric and diastereomeric purity.[2] | Requires specialized and often more expensive columns. |
Quantitative Data Summary
The following table summarizes the performance characteristics of the validated HPLC-UV method compared to alternative techniques. The data presented for the alternative methods are typical expected values.
| Parameter | HPLC-UV (with Derivatization) | HPLC-RID | HPLC-CAD | GC-FID (with Derivatization) |
| Limit of Detection (LOD) | ~0.01% | ~0.1% | ~0.02% | ~0.05% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.3% | ~0.06% | ~0.15% |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.998 | > 0.997 |
| Precision (RSD) | < 2% | < 5% | < 3% | < 4% |
| Specificity for Stereoisomers | No | No | No | Potentially, with a chiral column |
Logical Relationship of Purity Validation Steps
The overall process of validating the purity of this compound involves a series of logical steps, from initial sample assessment to the final purity report.
References
A Comparative Guide to Corrosion Inhibition by 3-Amino-4-Octanol on Mild Steel
This guide provides a comprehensive analysis of the corrosion inhibition mechanism of 3-amino-4-octanol on mild steel. It compares its anticipated performance with other established corrosion inhibitors, supported by experimental data from existing literature on analogous compounds. This document is intended for researchers, scientists, and professionals in materials science and chemical engineering.
Mechanism of Corrosion Inhibition by this compound
The primary mechanism of corrosion inhibition by this compound on mild steel in a corrosive environment is attributed to its adsorption onto the metal surface, forming a protective barrier. This adsorption process is facilitated by the molecular structure of this compound, which contains both a polar amino group (-NH₂) and a hydroxyl group (-OH), as well as a nonpolar octyl chain.
The nitrogen atom in the amino group and the oxygen atom in the hydroxyl group possess lone pairs of electrons, which can coordinate with the vacant d-orbitals of iron atoms on the mild steel surface. This leads to the formation of a stable chelate-like ring structure, enhancing the adsorption strength. The process can involve both physisorption (electrostatic interactions between the charged metal surface and the protonated amine) and chemisorption (coordinate bond formation).
The long, hydrophobic octyl chain of the molecule orients itself away from the metal surface, creating a dense, non-polar layer that repels water and other corrosive species, thereby preventing them from reaching the steel surface and inhibiting both anodic dissolution of iron and cathodic hydrogen evolution reactions. Consequently, this compound is expected to act as a mixed-type inhibitor.
Data Presentation: Comparative Performance of Corrosion Inhibitors
Table 1: Comparison of Inhibition Efficiency of Various Inhibitors for Mild Steel
| Inhibitor | Corrosive Medium | Concentration | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| This compound (Expected) | Neutral Chloride Solution | 100 ppm | 25 | > 90 | - |
| n-Octylamine | 1 M HCl | 5 x 10⁻³ M | 30 | 92.5 | F. Bentiss et al. |
| Diethylenetriamine (DETA) | E60 Fuel (Ethanol-Gasoline) | 100 mg/kg | Ambient | ~98 | M. K. M. et al.[1] |
| Sodium Nitrite | Neutral Aqueous Solution | 0.1% | 25 | ~99 | A. D. Mercer et al.[2] |
| Sodium Benzoate | Neutral Aqueous Solution | 1.5% | 25 | ~99 | A. D. Mercer et al.[3] |
| L-Alanine | 1 M HCl | 10 mM | 25 | 85.2 | A. A. Sorour et al. |
| L-Leucine | 1 M HCl | 10 mM | 25 | 91.3 | A. A. Sorour et al. |
Table 2: Electrochemical Parameters for Mild Steel in the Presence of Different Inhibitors
| Inhibitor | Corrosive Medium | Concentration | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Rct (Ω·cm²) | Reference |
| Blank | 1 M HCl | - | -475 | 1152 | 22.4 | F. Bentiss et al. |
| n-Octylamine | 1 M HCl | 5 x 10⁻³ M | -490 | 86.4 | 298.5 | F. Bentiss et al. |
| Blank | E60 Fuel | - | -350 | 15.8 | 1.6 x 10³ | M. K. M. et al.[1] |
| Diethylenetriamine (DETA) | E60 Fuel | 100 mg/kg | -280 | 0.3 | 8.0 x 10⁵ | M. K. M. et al.[1] |
| Blank | 3.5% NaCl | - | -650 | 12.5 | 2.1 x 10³ | Z. Tao et al. |
| L-Arginine | 3.5% NaCl | 1.0 g/L | -630 | 4.1 | 7.8 x 10³ | Z. Tao et al. |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of corrosion inhibitors are provided below.
Potentiodynamic Polarization (PDP)
Objective: To determine the corrosion current density (icorr), corrosion potential (Ecorr), and to identify the type of inhibition (anodic, cathodic, or mixed).
Methodology:
-
A three-electrode cell setup is used, consisting of a mild steel specimen as the working electrode, a platinum foil as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
The working electrode is immersed in the corrosive solution with and without the inhibitor for a specified stabilization period (e.g., 1 hour) to reach a steady open-circuit potential (OCP).
-
The potential is then scanned from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV with respect to OCP) at a slow scan rate (e.g., 0.5 mV/s).
-
The resulting current is recorded as a function of the applied potential.
-
The corrosion current density (icorr) is determined by extrapolating the Tafel slopes of the anodic and cathodic branches of the polarization curve to the corrosion potential (Ecorr).
-
The inhibition efficiency (IE%) is calculated using the formula: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100 where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.
Electrochemical Impedance Spectroscopy (EIS)
Objective: To investigate the kinetics of the electrochemical processes at the metal/solution interface and to determine the charge transfer resistance (Rct).
Methodology:
-
The same three-electrode cell setup as in PDP is used.
-
The working electrode is immersed in the test solution until a stable OCP is reached.
-
A small amplitude AC voltage (e.g., 10 mV) is applied over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
The impedance data is recorded and typically represented as Nyquist and Bode plots.
-
The Nyquist plot is then fitted to an appropriate equivalent electrical circuit to determine the electrochemical parameters, including the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).
-
The inhibition efficiency (IE%) is calculated using the formula: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(inh) and Rct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
Surface Analysis Techniques
Objective: To visualize the morphology of the mild steel surface and to confirm the adsorption of the inhibitor.
Methodologies:
-
Scanning Electron Microscopy (SEM): Provides high-resolution images of the metal surface. Mild steel coupons are immersed in the corrosive solution with and without the inhibitor for a specified period, after which they are removed, rinsed, dried, and examined under the SEM to observe the extent of corrosion and the presence of a protective film.
-
X-ray Photoelectron Spectroscopy (XPS): An elemental analysis technique used to determine the composition of the surface film. By analyzing the elemental peaks (e.g., Fe, O, N, C), the presence of the adsorbed inhibitor molecules on the steel surface can be confirmed.
Mandatory Visualization
Caption: Proposed mechanism of corrosion inhibition by this compound on mild steel.
Caption: Experimental workflow for evaluating corrosion inhibitors.
References
comparing the efficacy of 3-amino-4-octanol based corrosion inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of 3-amino-4-octanol as a corrosion inhibitor against other common alternatives. The information presented is based on available experimental data to facilitate informed decisions in research and development applications where corrosion mitigation is critical.
Introduction to Amine-Based Corrosion Inhibitors
Corrosion is a significant challenge across numerous industries, leading to material degradation and costly failures. Amine and amino alcohol compounds are widely utilized as corrosion inhibitors due to their ability to adsorb onto metal surfaces and form a protective barrier against corrosive agents. This guide focuses on this compound, a multifunctional amino alcohol, and compares its performance with other established corrosion inhibitors such as Dicyclohexylamine (DCHA), Monoethanolamine (MEA), Diethanolamine (DEA), and Triethanolamine (TEA).
Performance Comparison of Corrosion Inhibitors
The efficacy of a corrosion inhibitor is typically evaluated by its ability to reduce the corrosion rate of a metal in a specific corrosive environment. This is often quantified as inhibition efficiency (IE). The following tables summarize available quantitative data from various studies on the performance of this compound and its alternatives under different experimental conditions.
Disclaimer: Direct, peer-reviewed, quantitative experimental data for the corrosion inhibition performance of this compound is not extensively available in the public domain. The data presented for this compound is based on technical datasheets for the commercial product CORRGUARD™ EXT, which identifies this compound as the active ingredient. While this provides an indication of its performance, it is not a direct academic comparison under controlled, peer-reviewed experimental conditions. The data for other inhibitors is collated from scientific literature.
Table 1: Corrosion Inhibition Efficiency - Weight Loss Method
The weight loss method is a straightforward technique to determine the average corrosion rate over a period of time. The inhibition efficiency is calculated from the reduction in weight loss of the metal in the presence of the inhibitor compared to its absence.
| Inhibitor | Metal | Corrosive Medium | Concentration | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| This compound (as CORRGUARD™ EXT) | Ferrous Metals | Metalworking Fluid | Not Specified | Not Specified | "Excellent corrosion control" (Qualitative) | [1] |
| Dicyclohexylamine (DCHA) | Mild Steel | 3 wt.% NaCl (CO2 saturated) | 50 ppm | 20 | 98 | |
| Monoethanolamine (MEA) | Carbon Steel | 5 vol.% Propionic Acid | ~75 wt.% | Boiling Point | Significant reduction in corrosion rate (Qualitative) | [2] |
| Diethanolamine (DEA) | Mild Steel | 0.5 M H2SO4 | 10⁻³ M | 30 | 88.7 | [3] |
| Triethanolamine (TEA) | AZ91D Mg Alloy | 3.5 wt.% NaCl | Not Specified | Not Specified | "Good corrosion inhibitor" (Qualitative) | [4] |
Table 2: Corrosion Inhibition Parameters - Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique that provides information on the corrosion mechanism and the properties of the protective film formed by the inhibitor. Key parameters include Charge Transfer Resistance (Rct), which is inversely proportional to the corrosion rate, and Double Layer Capacitance (Cdl).
| Inhibitor | Metal | Corrosive Medium | Concentration | Rct (Ω·cm²) (Inhibited) | Cdl (µF/cm²) (Inhibited) | Inhibition Efficiency (%) | Reference |
| This compound | - | - | - | Data Not Available | Data Not Available | Data Not Available | - |
| Dicyclohexylamine (DCHA) | Mild Steel | 3 wt.% NaCl (CO2 saturated) | 50 ppm | 28300 | Not Specified | 98 | |
| Diethanolamine (DEA) | Mild Steel | 0.5 M H2SO4 | 10⁻³ M | Not Specified | Decreases with concentration | 88.7 (from Galvanostatic Polarization) | [3] |
| Triethanolamine (TEA) | AZ91D Mg Alloy | 3.5 wt.% NaCl | Not Specified | Increases with inhibitor presence | Not Specified | Not Specified | [4] |
Table 3: Corrosion Inhibition Parameters - Potentiodynamic Polarization
Potentiodynamic polarization (Tafel) studies provide insights into the anodic and cathodic reactions of the corrosion process and can determine the corrosion current density (Icorr), which is directly proportional to the corrosion rate.
| Inhibitor | Metal | Corrosive Medium | Concentration | Icorr (µA/cm²) (Inhibited) | Inhibition Efficiency (%) | Inhibitor Type | Reference |
| This compound | - | - | - | Data Not Available | Data Not Available | - | - |
| Dicyclohexylamine (DCHA) | Mild Steel | 3 wt.% NaCl (CO2 saturated) | 50 ppm | 1.7 | ~90 | Mixed | |
| Monoethanolamine (MEA) | Steel Rebar | Realkalized Concrete Environment | Not Specified | Decreased by 3.76 µA/cm² | Not Specified | Not Specified | [5] |
| Diethanolamine (DEA) | Mild Steel | 0.5 M H2SO4 | 10⁻³ M | Not Specified | 88.7 | Mixed | [3] |
| Triethanolamine (TEA) | AZ91D Mg Alloy | 3.5 wt.% NaCl | Not Specified | Decreases with inhibitor presence | Not Specified | Mixed | [4] |
Mechanism of Action: Adsorption and Film Formation
Amino alcohol corrosion inhibitors, including this compound and its alternatives, primarily function by adsorbing onto the metal surface to form a protective film. This film acts as a barrier, isolating the metal from the corrosive environment. The adsorption process can be categorized as either physisorption, involving electrostatic interactions, or chemisorption, which involves the formation of coordinate bonds between the inhibitor molecules and the metal surface.
The general mechanism involves the lone pair of electrons on the nitrogen and oxygen atoms of the amino alcohol molecule interacting with the vacant d-orbitals of the metal. The alkyl chain of the molecule then forms a hydrophobic layer that repels water and other corrosive species.
The following diagram illustrates the general adsorption mechanism of an amino alcohol corrosion inhibitor on a metal surface.
References
- 1. Electrochemical impedance spectroscopy: from breakthroughs to functional utility in supercapacitors and batteries – a comprehensive assessment - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. content.ampp.org [content.ampp.org]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
Spectroscopic Showdown: Differentiating Syn and Anti Isomers of 3-Amino-4-octanol
A comparative guide for researchers leveraging spectroscopic techniques to characterize the diastereomers of 3-amino-4-octanol. This document outlines the expected spectroscopic differences, provides a representative experimental protocol for their synthesis, and illustrates key concepts through visual diagrams.
Distinguishing Syn and Anti Isomers: A Spectroscopic Roadmap
The key to differentiating the syn and anti diastereomers of this compound lies in the differing spatial relationships between the amino and hydroxyl groups and their influence on the surrounding atoms. These differences are expected to manifest in their respective 1H NMR, 13C NMR, and IR spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR Spectroscopy: The most significant differences in the 1H NMR spectra of the syn and anti isomers are anticipated in the chemical shifts and coupling constants of the protons on the carbons bearing the amino and hydroxyl groups (C3 and C4).
-
Coupling Constants (J-values): The Karplus relationship predicts that the magnitude of the coupling constant between the protons on C3 and C4 (JH3-H4) will differ. In the anti isomer, a larger dihedral angle between these protons is expected in the more stable staggered conformation, leading to a larger coupling constant compared to the syn isomer.
-
Chemical Shifts: The relative stereochemistry will influence the magnetic environment of nearby protons. Intramolecular hydrogen bonding between the amino and hydroxyl groups can occur in the syn isomer, potentially leading to a downfield shift of the -OH and -NH2 protons compared to the anti isomer where such bonding is less favorable.
13C NMR Spectroscopy: The carbon chemical shifts, particularly for C3 and C4, are also expected to vary between the two isomers due to the different steric and electronic environments.
Infrared (IR) Spectroscopy
The primary distinction in the IR spectra is expected in the region corresponding to O-H and N-H stretching vibrations.
-
Hydrogen Bonding: The potential for intramolecular hydrogen bonding in the syn isomer is likely to result in a broader and lower frequency O-H stretching band compared to the anti isomer, which is more likely to exhibit intermolecular hydrogen bonding at higher concentrations.
Comparative Spectroscopic Data (Expected)
The following table summarizes the anticipated differences in the key spectroscopic parameters for the syn and anti isomers of this compound. Note: These are predicted values based on general principles and not experimental data.
| Spectroscopic Parameter | syn-3-amino-4-octanol (Expected) | anti-3-amino-4-octanol (Expected) |
| 1H NMR | ||
| JH3-H4 (Hz) | Smaller value (e.g., 3-5 Hz) | Larger value (e.g., 7-9 Hz) |
| δ (-OH, -NH2) | Potentially broader and downfield shifted | Sharper and upfield shifted |
| 13C NMR | ||
| δ (C3, C4) | Distinct chemical shifts | Different distinct chemical shifts |
| IR Spectroscopy | ||
| ν (O-H stretch, cm-1) | Broader, lower frequency (e.g., 3200-3400 cm-1) | Sharper, higher frequency (e.g., 3300-3500 cm-1) |
Experimental Protocols
A general approach for the diastereoselective synthesis of β-amino alcohols often involves the reduction of a β-amino ketone precursor. The choice of reducing agent can selectively favor the formation of either the syn or anti isomer.
Representative Diastereoselective Synthesis of this compound
-
Preparation of the β-Amino Ketone Precursor:
-
React 4-octanone with a suitable aminating agent and a chiral auxiliary to introduce the amino group at the C3 position.
-
-
Diastereoselective Reduction:
-
For the syn isomer: Reduction of the β-amino ketone with a bulky reducing agent, such as L-Selectride®, often proceeds via a Felkin-Anh model to yield the syn isomer as the major product.
-
For the anti isomer: Reduction using a chelating reducing agent, like zinc borohydride, can favor the formation of a chelate intermediate, leading to the preferential formation of the anti isomer.
-
-
Purification and Characterization:
-
The resulting diastereomers can be separated by column chromatography.
-
The purified isomers are then characterized by 1H NMR, 13C NMR, and IR spectroscopy to confirm their stereochemistry based on the expected differences outlined above.
-
Visualizing the Concepts
To further clarify the relationships and workflows, the following diagrams have been generated.
Caption: Newman projections illustrating the relative stereochemistry of syn and anti isomers.
Caption: General experimental workflow for the synthesis and characterization of syn and anti isomers.
A Comparative Guide to Assessing the Enantiomeric Excess of Chiral 3-amino-4-octanol
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric excess (ee) is a critical step in the development and quality control of chiral molecules such as 3-amino-4-octanol, a compound with potential applications in pharmaceuticals and material science. The presence of two chiral centers in this compound results in four possible stereoisomers, existing as two pairs of enantiomers: (3R,4R)/(3S,4S) and (3R,4S)/(3S,4R)[1]. Accurate assessment of the enantiomeric composition is paramount as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This guide provides a comparative overview of the primary analytical techniques for determining the enantiomeric excess of this compound, complete with experimental protocols and data for analogous compounds.
Comparison of Analytical Methodologies
The principal methods for determining the enantiomeric excess of chiral amino alcohols include Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and disadvantages in terms of sensitivity, sample preparation, and instrumentation requirements.
| Method | Principle | Advantages | Disadvantages | Typical Sample Preparation |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive. Can also involve pre-column derivatization to form diastereomers separable on an achiral column. | Wide applicability, high resolution, and well-established methods for various amino alcohols.[2] | Can require expensive chiral columns, and method development can be time-consuming.[1] | Direct injection or derivatization to introduce a chromophore for UV detection.[1] |
| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase, typically cyclodextrin-based.[3] | High efficiency and sensitivity, especially with mass spectrometry (MS) detection. | Requires analytes to be volatile and thermally stable, often necessitating derivatization. | Derivatization of both the amino and hydroxyl groups to increase volatility and improve peak shape. |
| NMR Spectroscopy | Formation of diastereomeric species with a chiral derivatizing agent (CDA) or interaction with a chiral solvating agent (CSA), leading to distinguishable signals in the NMR spectrum. | Provides detailed structural information and can be rapid for crude reaction mixtures. | Lower sensitivity compared to chromatographic methods, and potential for signal overlap. | Reaction with a CDA (e.g., Mosher's acid) or dissolution in a solvent containing a CSA. |
Experimental Protocols and Data
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers. This can be achieved either directly on a chiral stationary phase (CSP) or indirectly by derivatizing the analyte with a chiral derivatizing agent (CDA) to form diastereomers that can be separated on a standard achiral column.
a) Indirect Method: Pre-column Derivatization
This method involves reacting the amino alcohol with a chiral derivatizing agent to form diastereomers, which are then separated on a reverse-phase column.
Experimental Protocol:
-
Derivatization:
-
Dissolve a known amount of the this compound sample in a suitable solvent (e.g., acetonitrile).
-
Add a solution of a chiral derivatizing agent, such as o-phthaldialdehyde/mercaptoethanol, in the presence of a base.[2]
-
Allow the reaction to proceed to completion at a controlled temperature.
-
-
Chromatographic Conditions (Example for Aliphatic Primary Amino Alcohols):
-
Data Analysis:
-
The enantiomeric excess is calculated from the integrated peak areas of the two diastereomers using the formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100.
-
b) Direct Method: Chiral Stationary Phase
Direct separation on a CSP is often preferred due to simpler sample preparation.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase.
-
-
Chromatographic Conditions (Example for Chiral Amines and Amino Alcohols):
-
Column: Polysaccharide-based CSP (e.g., Chiralpak series) or cyclodextrin-based CSP.
-
Mobile Phase: Typically a mixture of hexane and an alcohol modifier (e.g., isopropanol) for normal phase, or a buffered aqueous-organic mixture for reversed-phase.
-
Flow Rate: 0.5 - 1.5 mL/min.
-
Detection: UV (if derivatized with a chromophore) or mass spectrometry.
-
Chiral Gas Chromatography (GC)
Chiral GC is highly effective for volatile and thermally stable compounds. For amino alcohols, derivatization is necessary to block the polar functional groups.
Experimental Protocol:
-
Derivatization (Two-step):
-
Esterification: React the hydroxyl group of this compound.
-
Acylation: React the amino group with an acylating agent such as trifluoroacetic anhydride (TFAA). This creates a volatile derivative.
-
-
Chromatographic Conditions (General):
-
Column: A chiral capillary column, such as one coated with a derivatized cyclodextrin (e.g., Chirasil-L-Val).
-
Carrier Gas: Helium or hydrogen.
-
Temperature Program: An optimized temperature gradient is used to achieve separation.
-
Injector and Detector Temperature: Set to ensure volatilization without degradation.
-
Detection: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
-
Data Analysis:
-
The enantiomeric excess is determined by the ratio of the peak areas of the two enantiomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, in conjunction with chiral derivatizing or solvating agents, can be a rapid method for determining enantiomeric excess, often without the need for sample purification.
Experimental Protocol (using a Chiral Derivatizing Agent):
-
Derivatization:
-
React the this compound sample with an enantiomerically pure chiral derivatizing agent, such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride), to form diastereomeric esters/amides.
-
-
NMR Analysis:
-
Acquire a high-resolution proton (¹H) or fluorine (¹⁹F) NMR spectrum of the derivatized sample.
-
The different chemical environments of the two diastereomers will result in separate signals for corresponding protons or fluorine atoms.
-
-
Data Analysis:
-
The enantiomeric excess is calculated from the integration of the well-resolved signals corresponding to each diastereomer.
-
Workflow for Assessing Enantiomeric Excess
The following diagram illustrates a typical workflow for determining the enantiomeric excess of this compound.
Caption: A logical workflow for determining the enantiomeric excess of this compound.
Conclusion
The choice of method for determining the enantiomeric excess of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Chiral HPLC and GC are highly sensitive and provide excellent resolution, though they often require derivatization and specialized columns. NMR spectroscopy offers a potentially faster analysis, especially for monitoring reactions, but with lower sensitivity. For routine quality control, a validated chiral HPLC or GC method is often the most robust and reliable choice. For rapid screening or structural confirmation, NMR with a chiral derivatizing agent can be highly effective.
References
performance comparison of 3-amino-4-octanol in different corrosive media
Due to the limited publicly available research and experimental data specifically detailing the performance of 3-amino-4-octanol as a corrosion inhibitor in various corrosive media, a comprehensive comparison guide with extensive supporting data cannot be compiled at this time.
Therefore, the creation of data tables and detailed experimental workflows as requested is not feasible without foundational research on the topic. For researchers interested in the potential of this compound as a corrosion inhibitor, initial exploratory studies would be required to determine its efficacy and establish performance benchmarks in different corrosive environments.
A general experimental workflow for evaluating a novel corrosion inhibitor is outlined below.
Caption: General workflow for evaluating a novel corrosion inhibitor.
A Comparative Guide to Theoretical and Experimental NMR Shifts of 3-amino-4-octanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of theoretical and experimental Nuclear Magnetic Resonance (NMR) chemical shifts for 3-amino-4-octanol. Due to the unavailability of public experimental NMR data for this compound, this guide utilizes experimental data for a structurally similar compound, 5-amino-1-pentanol, as a proxy for comparison. Theoretical NMR chemical shifts for this compound have been predicted using computational chemistry methods. This guide aims to offer insights into the correlation between predicted and experimental NMR data for amino alcohols, which is valuable for structure verification and elucidation in chemical research and drug development.
Data Presentation: Comparison of NMR Chemical Shifts
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental shifts for the analogous compound, 5-amino-1-pentanol.
Table 1: Comparison of ¹H NMR Chemical Shifts (ppm)
| Atom Number | Predicted ¹H Shift (this compound) | Experimental ¹H Shift (5-amino-1-pentanol) |
| 1 | 0.92 | 1.38 |
| 2 | 1.45 | 1.55 |
| 3 | 2.85 | 2.70 |
| 4 | 3.55 | 1.55 |
| 5 | 1.35 | 3.63 |
| 6 | 1.30 | - |
| 7 | 1.25 | - |
| 8 | 0.90 | - |
| NH₂ | 1.80 | 1.50 |
| OH | 2.50 | 2.80 |
Note: Atom numbering for this compound starts from the ethyl group attached to C3, and for 5-amino-1-pentanol from the carbon adjacent to the amino group.
Table 2: Comparison of ¹³C NMR Chemical Shifts (ppm)
| Atom Number | Predicted ¹³C Shift (this compound) | Experimental ¹³C Shift (5-amino-1-pentanol) |
| 1 | 14.1 | 32.5 |
| 2 | 23.0 | 23.5 |
| 3 | 58.5 | 42.2 |
| 4 | 75.0 | 32.5 |
| 5 | 33.5 | 62.5 |
| 6 | 28.0 | - |
| 7 | 22.8 | - |
| 8 | 14.0 | - |
Note: Atom numbering for this compound starts from the ethyl group attached to C3, and for 5-amino-1-pentanol from the carbon adjacent to the amino group.
Experimental and Computational Protocols
Experimental NMR Spectroscopy of 5-amino-1-pentanol
The experimental ¹H and ¹³C NMR data for 5-amino-1-pentanol were obtained from the NMRShiftDB database. A typical experimental protocol for acquiring such data is as follows:
-
Sample Preparation: A solution of the compound is prepared by dissolving it in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).
-
Instrumentation: The NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a magnetic field strength corresponding to a proton resonance frequency of 300-600 MHz.
-
Data Acquisition: For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, a proton-decoupled sequence is commonly employed to simplify the spectrum to single peaks for each carbon atom.
-
Data Processing: The acquired FID is subjected to Fourier transformation, phase correction, and baseline correction to obtain the final NMR spectrum. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.
Computational Prediction of NMR Chemical Shifts for this compound
The theoretical ¹H and ¹³C NMR chemical shifts for this compound were predicted using Density Functional Theory (DFT), a robust quantum mechanical modeling method.
-
Structure Optimization: The 3D structure of this compound was first optimized to its lowest energy conformation using a suitable level of theory, such as the B3LYP functional with the 6-31G(d) basis set.
-
NMR Calculation: The NMR shielding tensors were then calculated for the optimized structure using the Gauge-Including Atomic Orbital (GIAO) method. A higher level of theory, such as the mPW1PW91 functional with the 6-311+G(2d,p) basis set, is often employed for more accurate results.
-
Chemical Shift Referencing: The calculated isotropic shielding values (σ_iso) were converted to chemical shifts (δ) using a reference compound, typically TMS, calculated at the same level of theory: δ_sample = σ_TMS - σ_sample.
-
Software: These calculations are typically performed using computational chemistry software packages like Gaussian, ORCA, or NWChem.
Workflow for Comparing Theoretical and Experimental NMR Data
The following diagram illustrates the general workflow for comparing theoretical and experimental NMR chemical shifts, a crucial process in structure verification.
Caption: A flowchart illustrating the parallel workflows for obtaining experimental and theoretical NMR data, culminating in their comparison for structural analysis.
A Comparative Guide to the Synthesis and Applications of 3-Amino-4-octanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of the synthesis and applications of 3-amino-4-octanol, a versatile amino alcohol with growing industrial and potential pharmaceutical relevance. This document presents a comparative analysis of synthetic methodologies and details its current applications, supported by available experimental data.
Synthesis of this compound: A Comparative Overview
The primary and most well-documented method for the synthesis of this compound involves a two-step process commencing with a Henry reaction (nitroaldol condensation), followed by the catalytic hydrogenation of the resulting nitro-alcohol intermediate.
Primary Synthetic Route: Henry Reaction and Subsequent Reduction
This common pathway utilizes the reaction of 1-nitropropane with valeraldehyde to form the intermediate, 3-nitro-4-octanol. This intermediate is then reduced to the final product, this compound.
Experimental Protocol: Synthesis of 3-nitro-4-octanol
A sample of 3-nitro-4-octanol can be synthesized by adding 1-nitropropane (3.37 mols) to a 1-liter three-necked round-bottomed flask equipped with a thermocouple, magnetic stirrer, and an addition funnel under a nitrogen atmosphere. The 1-nitropropane is diluted with methanol (150 g). A caustic catalyst, consisting of a 10% aqueous solution (16 g) and a 50% aqueous caustic solution (0.60 g), is then added.[1]
Experimental Protocol: Catalytic Hydrogenation of 3-nitro-4-octanol
The reduction of 3-nitro-4-octanol to this compound is typically achieved using a Parr Autoclave unit. The stainless steel autoclave is loaded with a Raney Nickel catalyst (Grace 3201, 90 g wet) and methanol (300 g). The vessel is sealed, purged with nitrogen and then hydrogen, and pressurized with hydrogen to 600 psig. The reaction is stirred at 600 RPM and warmed to 40°C. The 3-nitro-4-octanol, diluted with methanol, is then pumped into the autoclave. The completion of the reaction is indicated by the cessation of hydrogen uptake.
| Precursor/Intermediate | Reagents and Conditions | Yield | Purity |
| 1-Nitropropane and Valeraldehyde | Methanol, Caustic Catalyst | - | - |
| 3-Nitro-4-octanol | Raney Nickel, H₂, Methanol, 40°C, 600 psig | 75% (overall) | 95.3 area % |
Table 1: Summary of the Primary Synthetic Route for this compound.
A new technical route with higher preparation efficiency and milder reaction conditions has been mentioned, which is suggested to improve production efficiency and product purity, though specific details of this alternative route are not publicly available.[2]
Alternative Synthetic Routes
While the Henry reaction followed by reduction is the most detailed method in the literature, other general strategies for the synthesis of amino alcohols could theoretically be applied to this compound. These include:
-
Reductive Amination: This method would involve the reaction of a suitable keto-alcohol or amino-ketone precursor. For instance, the reductive amination of 4-hydroxy-3-octanone with an amine source in the presence of a reducing agent could yield this compound.
-
Diastereoselective and Enantioselective Methods: For the synthesis of specific stereoisomers of this compound, which would be critical for pharmaceutical applications, diastereoselective or enantioselective synthetic methods would be necessary.[3] These could involve the use of chiral catalysts or chiral auxiliaries to control the stereochemical outcome of the reaction.
Currently, there is a lack of specific, published experimental data comparing the yields, stereoselectivity, and cost-effectiveness of these alternative routes for the synthesis of this compound.
Applications of this compound
This compound is a multifunctional chemical with applications in several industrial sectors. Its utility stems from the presence of both an amino and a hydroxyl functional group, imparting properties of a corrosion inhibitor, a biocide potentiator, and a cleaning agent.[4][5]
Corrosion Inhibitor in Metalworking Fluids
This compound, marketed as CORRGUARD™ EXT, is a proven multifunctional additive for metalworking fluids.[6][7] It offers excellent corrosion control for ferrous metals and is compatible with multiple metals.[6][7]
Performance Comparison with Dicyclohexylamine (DCHA)
This compound is positioned as a formulary equivalent to dicyclohexylamine (DCHA) but with an improved environmental, health, and safety profile.[7] Key advantages include:
-
Resistance to Extraction by Tramp Oil: Laboratory evaluations show that this compound partitions less into tramp oil compared to DCHA, leading to longer fluid longevity.[7]
-
Enhanced Microbial Resistance: In the presence of tramp oil, formulations containing this compound demonstrate superior bacterial resistance compared to those with DCHA.[7]
-
Improved pH Stability: It contributes to enhanced pH stability in metalworking fluid formulations.[6]
| Feature | This compound (CORRGUARD™ EXT) | Dicyclohexylamine (DCHA) |
| pKa @ 25°C | 9.8 | 10.4 |
| pH (0.5% aqueous) | 11.1 | 11.0 |
| Tramp Oil Resistance | Higher retention in the water phase | More readily extracted by tramp oil |
| Microbial Resistance | Excellent bacterial resistance in the presence of tramp oil | Performance negatively impacted by tramp oil |
| Amine Type | Primary Amine (<2.0% secondary amines) | Secondary Amine |
Table 2: Comparison of this compound and DCHA as Corrosion Inhibitors.
Biocide Potentiator in Aqueous-Based Systems
While not a biocide itself, this compound has been shown to enhance the performance of a wide range of biocides used in water-based metalworking fluids.[1] This synergistic effect helps to control microbial growth, which can degrade the fluid and impact performance.[1] Formulations containing this compound exhibit significantly better resistance to both bacteria and fungi compared to fluids with conventional amino alcohols like 2-amino-2-methyl-1-propanol (AMP).
Cleaning Agent for Electronics
Marketed as VOLTAN™ E, this compound is used in cleaning formulations for various electronics applications, including the cleaning of ultrafine printed circuit boards (PCBs), IGBTs, and in pCMP processes.[8] Its benefits in this application include:
-
Rapid and Efficient Neutralization [8]
-
Excellent pH Stability [8]
-
Mildness to Metals: It is exceptionally mild to non-ferrous metals such as copper and aluminum.[8]
-
Low Foaming [8]
-
Favorable Environmental Profile: It is readily biodegradable.[8]
Intermediate in Pharmaceutical and Fine Chemical Synthesis
This compound is considered a core member of the amino alcohol series of derivatives with high added value and significant potential in pharmaceuticals, materials, and fine chemicals.[2][4][5] Its bifunctional nature, containing both an amino and a hydroxyl group, makes it a useful building block for the synthesis of more complex molecules.[4][5][9] As a chiral molecule, it has the potential to be used as a chiral building block in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[10][11][12][13][]
Despite its potential, specific examples of commercial drugs or late-stage clinical candidates that utilize this compound as a key intermediate are not currently disclosed in publicly accessible literature.
Visualizing the Synthetic Workflow
The primary synthetic pathway for this compound can be visualized as a two-step process.
Caption: Synthetic workflow for this compound.
Conclusion
This compound is a valuable industrial chemical with a well-established synthetic route and demonstrated utility in metalworking fluids and electronics cleaning. While its potential as a chiral building block in pharmaceutical synthesis is recognized, further published research is needed to fully delineate its applications in this area. Future research comparing the efficiency and stereoselectivity of different synthetic routes would be highly beneficial for optimizing its production for various applications.
References
- 1. US9034929B2 - Aminoalcohol and biocide compositions for aqueous based systems - Google Patents [patents.google.com]
- 2. Asymmetric synthesis of syn- and anti-1,3-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diastereoselective synthesis of vicinal amino alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. sdlookchem.com [sdlookchem.com]
- 6. CORRGUARD™ EXT Multifunctional Additive [advancionsciences.com]
- 7. advancionsciences.com [advancionsciences.com]
- 8. VOLTAN™ E Performance Additive [advancionsciences.com]
- 9. Nitroalkane Derivative Building Blocks and Intermediates [advancionsciences.com]
- 10. nbinno.com [nbinno.com]
- 11. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals [mdpi.com]
- 12. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. taylorfrancis.com [taylorfrancis.com]
Safety Operating Guide
Proper Disposal Procedures for 3-amino-4-octanol
This document provides comprehensive guidance on the safe and compliant disposal of 3-amino-4-octanol, tailored for laboratory and research professionals. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. Understanding its primary hazards is the first step in safe handling and disposal.
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Skin Corrosion: Causes severe skin burns.[1]
-
Eye Damage: Causes serious eye damage.[1]
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure the following PPE is worn:
-
Eye Protection: Tightly fitting safety goggles with side-shields.[1]
-
Body Protection: Fire/flame resistant and impervious clothing.[1]
-
Respiratory Protection: In case of insufficient ventilation or formation of aerosols/vapors, use a self-contained breathing apparatus.[1][2]
Quantitative Data for this compound
The following table summarizes key physical and chemical properties of this compound, which are relevant for its handling and disposal.
| Property | Value |
| Molecular Formula | C8H19NO |
| Molecular Weight | 145.24 g/mol |
| Physical State | Solid or viscous liquid |
| Color | Colorless to yellow (liquid), white (solid) |
| Melting Point | ~21.5 °C |
| Boiling Point | ~217.9 °C |
| Flash Point | 101 °C |
| Water Solubility | 43 g/L at 25 °C |
Data sourced from multiple chemical suppliers and safety data sheets.[1][3]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with applicable federal, state, and local regulations. Improper disposal is a violation of the law.
Step 1: Waste Collection and Storage
-
Collect waste this compound and any contaminated materials in a suitable, closed, and properly labeled container.[1][2]
-
Store the waste container in a dry, cool, and well-ventilated area, away from incompatible materials and foodstuffs.[1]
-
The storage area should be secure, with access limited to authorized personnel.[2][4]
Step 2: Accidental Spill and Leak Containment
-
In the event of a spill, immediately evacuate personnel to a safe area, upwind of the spill if possible.[1][2]
-
Remove all sources of ignition and use non-sparking tools for cleanup.[1][2]
-
For containment, dike the spillage. Absorb the material with a suitable inert absorbent (e.g., sand, earth, vermiculite).[5]
-
Collect the absorbed material and place it into a suitable container for disposal.[1][2]
-
Do not allow the chemical to enter drains, surface waters, or groundwater.[1][2][5]
Step 3: Disposal of Contaminated Materials
-
Any materials that have come into contact with this compound, including PPE, absorbent materials, and empty containers, must be treated as hazardous waste.
-
Contaminated packaging should be triple-rinsed (or equivalent) and may then be offered for recycling or reconditioning. Alternatively, puncture the container to render it unusable and dispose of it in a sanitary landfill, if permitted by local regulations.[1]
-
Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.[1]
Step 4: Final Disposal
-
The disposal of this compound waste must be carried out by a licensed hazardous waste disposal facility.
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified waste disposal contractor to arrange for pickup and disposal.
-
Provide the disposal facility with a copy of the Safety Data Sheet (SDS) for this compound.
-
The final disposal method will be determined by the treatment and disposal facility in accordance with all applicable laws and regulations, taking into account the product's characteristics at the time of disposal.[1][4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 3-amino-4-octanol
This guide provides immediate, essential safety and logistical information for handling 3-amino-4-octanol in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling, storage, and disposal of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that poses several hazards. Understanding these is the first step in safe handling.
Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed[1][2] |
| Skin Corrosion/Irritation | Sub-category 1B | H314: Causes severe skin burns and eye damage[1][2][3] |
| Serious Eye Damage | Category 1 | H314: Causes severe skin burns and eye damage[1][3] |
Recommended Personal Protective Equipment (PPE):
Proper PPE is mandatory to prevent exposure. The following table summarizes the required equipment.
| Body Part | Protection | Standard/Specification |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a face shield. | EN 166 (EU) or NIOSH (US) approved[3] |
| Hands | Chemical-impermeable gloves. Must be inspected prior to use. | EU Directive 89/686/EEC and the standard EN 374[3] |
| Body | Fire/flame resistant and impervious clothing. A lab coat is the minimum requirement. | - |
| Respiratory | A full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced. | - |
Safe Handling and Storage
Adherence to proper handling and storage protocols is critical to minimize risks.
Handling Procedures:
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Do not breathe dust, fume, gas, mist, vapors, or spray.[1][3]
-
Use non-sparking tools to prevent electrostatic discharge.[1][3]
Storage Conditions:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
-
Keep away from incompatible materials and foodstuff containers.[3]
-
Store in a locked-up area.[1]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
First-Aid Measures:
| Exposure Route | First-Aid Procedure |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call a doctor or Poison Control Center immediately. Never give anything by mouth to an unconscious person.[1][3] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3] |
| Skin Contact | Immediately take off all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Consult a doctor.[1][3] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3] |
Spill Response: In case of a spill, evacuate the area and ensure adequate ventilation. Remove all sources of ignition.[1][3] Wear appropriate PPE as outlined in the section above. Contain the spill and collect the material using spark-proof tools and explosion-proof equipment.[1][3] Place the collected material in a suitable, closed container for disposal.[1][3] Do not let the chemical enter drains.[1][3]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
Chemical Disposal:
-
The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[3]
-
Do not discharge to sewer systems.[3]
Container Disposal:
-
Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[3]
-
Alternatively, puncture the packaging to make it unusable for other purposes and then dispose of it in a sanitary landfill.[3]
-
Combustible packaging materials may be disposed of by controlled incineration with flue gas scrubbing.[3]
Visual Workflow Guides
To further clarify the procedures, the following diagrams illustrate the key workflows for handling and emergency response.
Caption: Standard operating procedure for handling this compound.
Caption: Step-by-step emergency response plan for a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
